molecular formula C11H11NO2 B040588 (3-Methyl-5-phenylisoxazol-4-yl)methanol CAS No. 113826-87-2

(3-Methyl-5-phenylisoxazol-4-yl)methanol

Katalognummer: B040588
CAS-Nummer: 113826-87-2
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: KVWBXAICROMJFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

| (3-Methyl-5-phenylisoxazol-4-yl)methanol is a high-purity organic compound that serves as a key building block in synthetic organic chemistry. This isoxazole derivative features a methanol functional group, enhancing its versatility as an intermediate for constructing complex molecular architectures. Its primary research applications lie in medicinal chemistry, where it is utilized in the development of potential therapeutic agents, particularly for anti-inflammatory, anticancer, and antimicrobial drug discovery. The isoxazole ring is known to interact with biological targets such as enzymes and receptors, and modifications at the 4-position can modulate potency, selectivity, and pharmacokinetic properties. Researchers value this compound for its role in facilitating the synthesis of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. It can undergo various reactions, including oxidation to aldehydes, esterification, or nucleophilic substitution, to yield derivatives with tailored biological activities. This reagent is essential for exploring structure-activity relationships (SAR) in drug design, generating compound libraries for high-throughput screening, and advancing studies in chemical biology. Available in high purity, it ensures reliability and reproducibility in experimental workflows, supporting innovative research in academic and industrial settings.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3-methyl-5-phenyl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWBXAICROMJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380151
Record name (3-Methyl-5-phenylisoxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113826-87-2
Record name (3-Methyl-5-phenylisoxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Methyl-5-phenyl-isoxazol-4-yl)-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Methyl-5-phenylisoxazol-4-yl)methanol

Abstract

The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and metabolic stability make it a desirable component in drug design. This technical guide focuses on a specific, yet underexplored, derivative: This compound (CAS No. 19788-43-3). While public domain data on this particular isomer is sparse, its structural motifs are present in numerous bioactive molecules. This document serves as a comprehensive, forward-looking manual for researchers and drug development professionals. It consolidates known information from closely related isomers and outlines robust, field-proven methodologies for its synthesis, purification, and analytical characterization. We will explore the causality behind experimental choices, providing the scientific rationale necessary for its successful investigation and application as a novel building block in drug discovery programs.

Physicochemical and Computed Properties

Direct experimental data for this compound is not widely published. However, we can establish a reliable profile by examining its isomer, (5-Methyl-3-phenylisoxazol-4-yl)methanol (CAS No. 18718-79-1), and leveraging computational descriptors. This approach provides a strong baseline for experimental design.[3][4]

Table 1: Physicochemical Properties of this compound and Its Isomer

PropertyThis compound(5-Methyl-3-phenylisoxazol-4-yl)methanol (Isomer)Data Source
CAS Number 19788-43-318718-79-1-
Molecular Formula C₁₁H₁₁NO₂C₁₁H₁₁NO₂[3]
Molecular Weight 189.21 g/mol 189.21 g/mol [3][4]
Appearance White to off-white solid (Predicted)White to light yellow crystal powder[3]
Melting Point Not available81 °C[3]
Boiling Point Not available382.4 °C at 760 mmHg[3]
Density Not available1.176 g/cm³[3]
Polar Surface Area (PSA) 46.26 Ų (Predicted)46.26 Ų[3]
LogP (XLogP3) 2.1 (Predicted)2.14[3]
  • Expert Insight: The predicted Polar Surface Area (PSA) of 46.26 Ų is significant for drug development. This value is well within the range typically associated with good cell permeability and oral bioavailability, making this scaffold attractive for further investigation. The predicted LogP suggests a favorable balance between hydrophilicity and lipophilicity.

Synthesis and Purification Strategy

The most logical and efficient pathway to synthesize this compound is via the reduction of its corresponding carbaldehyde or carboxylic acid ester. This multi-step approach offers high yields and well-established, scalable reaction conditions.

SynthesisWorkflow cluster_0 Step 1: Isoxazole Core Synthesis cluster_1 Step 2: Aldehyde Formation (Optional) cluster_2 Step 3: Final Reduction to Alcohol A Benzaldehyde Oxime + Ethyl Acetoacetate B [3+2] Cycloaddition A->B Base catalyst C 3-Methyl-5-phenylisoxazole -4-carboxylic acid ethyl ester B->C D Ester Hydrolysis C->D NaOH H Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LAH) C->H From Ester E 3-Methyl-5-phenylisoxazole -4-carboxylic acid D->E F Reduction (e.g., DIBAL-H) or Oxidation/Reduction Sequence E->F G 3-Methyl-5-phenylisoxazole -4-carbaldehyde F->G G->H From Aldehyde I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Synthesis of the Isoxazole Precursor

The isoxazole core is typically constructed via a [3+2] cycloaddition reaction. A well-documented method involves the reaction of an appropriate benzaldehyde oxime with a β-ketoester like ethyl acetoacetate.[5][6] This reliably forms the 3,4,5-substituted isoxazole ring system, yielding the ethyl ester precursor, 3-methyl-5-phenylisoxazole-4-carboxylate.

Reduction to the Target Alcohol: A Self-Validating Protocol

The crucial final step is the reduction of a carbonyl group at the 4-position. The choice of reducing agent is dictated by the starting material (ester vs. aldehyde) and is key to the protocol's success.

  • Causality: If starting from the aldehyde , sodium borohydride (NaBH₄) in methanol or ethanol is the preferred reagent. It is a mild, highly selective reducing agent for aldehydes and ketones. Its primary advantage is its tolerance of many other functional groups and its operational simplicity—the reaction can often be run open to the atmosphere and quenched with water.

  • Causality: If starting from the ester , a more powerful reducing agent is required. Lithium aluminum hydride (LAH) is a common choice, capable of reducing esters to primary alcohols.[7] However, LAH is highly reactive, pyrophoric, and requires strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). The reaction must be carefully quenched at low temperatures. This makes NaBH₄ reduction of the aldehyde the more practical and safer route for most research lab settings.

Experimental Protocol: Reduction of 3-Methyl-5-phenylisoxazole-4-carbaldehyde

Materials:

  • 3-Methyl-5-phenylisoxazole-4-carbaldehyde (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 10-20 mL per gram of aldehyde)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 3-methyl-5-phenylisoxazole-4-carbaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

  • Reagent Addition: While stirring at 0 °C, add sodium borohydride in small portions over 15-20 minutes. Trustworthiness Check: Adding NaBH₄ slowly prevents an uncontrolled exotherm and excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion (typically 1-2 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄. After gas evolution ceases, add 1 M HCl dropwise to neutralize the solution to pH ~7.

  • Workup and Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel, and extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Trustworthiness Check: The brine wash helps to remove residual water from the organic layer, improving drying efficiency.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural verification.

Table 2: Key Analytical Techniques and Expected Results

TechniquePurposeExpected Observations
¹H NMR Structural Elucidation~2.5 ppm (s, 3H): Methyl (CH₃) protons. ~4.6 ppm (s, 2H): Methylene (CH₂) protons adjacent to the alcohol. ~7.4-7.8 ppm (m, 5H): Phenyl ring protons. Variable (br s, 1H): Hydroxyl (OH) proton, exchangeable with D₂O.[8][9][10]
¹³C NMR Carbon Skeleton ConfirmationSignals corresponding to the methyl carbon, methylene carbon, isoxazole ring carbons (3), and phenyl ring carbons (4 unique signals).[8][9][11]
FT-IR Functional Group IDBroad peak at ~3500-3200 cm⁻¹: O-H stretch of the alcohol group. Peaks at ~3000-2850 cm⁻¹: C-H stretches. Peaks at ~1600-1450 cm⁻¹: C=C and C=N stretches of the aromatic and isoxazole rings.[12]
Mass Spec (ESI-MS) Molecular Weight VerificationA prominent ion corresponding to [M+H]⁺ at m/z 190.08 or [M+Na]⁺ at m/z 212.06.
HPLC Purity AssessmentA single major peak under appropriate chromatographic conditions, indicating >95% purity.

Reactivity, Applications, and Derivatives in Drug Discovery

This compound is not merely a final product but a versatile synthetic intermediate. Its primary hydroxyl group serves as a chemical handle for diversification, enabling the creation of a library of novel compounds for biological screening.

Derivatives cluster_reactions cluster_derivatives Core This compound (Core Scaffold) Esterification Esterification (R-COCl, Base) Core->Esterification Etherification Etherification (R-Br, NaH) Core->Etherification Oxidation Oxidation (PCC, DMP) Core->Oxidation Esters Ester Library (Pro-drugs, Improved Lipophilicity) Esterification->Esters Ethers Ether Library (Stable Linkers) Etherification->Ethers Aldehyde Re-form Aldehyde (For Schiff Base/Reductive Amination) Oxidation->Aldehyde

Caption: Diversification potential of the core scaffold in medicinal chemistry.

The isoxazole moiety is a well-established pharmacophore with a broad range of reported biological activities, including:

  • Anticancer: Many isoxazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][13]

  • Anti-inflammatory: The scaffold is present in compounds that inhibit key inflammatory targets.[2]

  • Antimicrobial: Isoxazole-containing molecules have shown efficacy as antibacterial and antifungal agents.[1][14]

By synthesizing esters and ethers from the title compound, researchers can systematically modify properties like solubility, lipophilicity, and metabolic stability to optimize lead compounds for specific biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on the functional groups present and data from related compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.

  • Ventilation: Handle the compound in a well-ventilated laboratory or a chemical fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

References

  • CAS No.18718-79-1,(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANOL. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (2005). Google Patents.
  • (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol | C11H11NO2 | CID 2776149. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Wang, Y., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E, 70(Pt 5), o535. [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]

  • Khan, I., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7, 15879-15896. [Link]

  • Liu, K., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3195-3209. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 22, 2026, from [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 35. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Medicinal Chemistry. [Link]

  • 2-(3-Methyl-5-phenylisoxazol-4-yl)ethanol | C12H13NO2 | CID 4589532. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Aspesi, P. G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 477-482. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • (5-Methyl-3-phenylisoxazol-4-yl)methanol - CAS:18718-79-1. (n.d.). Sunway Pharm Ltd. Retrieved January 22, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2017). ResearchGate. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(11), 2548. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

  • Stache, E. E., et al. (2023). Practical and General Alcohol Deoxygenation Protocol. Journal of the American Chemical Society, 145(12), 6991–6999. [Link]

  • Sarda, S. R. (2018). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to (5-Methyl-3-phenylisoxazol-4-yl)methanol (CAS No: 18718-79-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of (5-Methyl-3-phenylisoxazol-4-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, characterization, and potential biological significance, offering field-proven insights to inform your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

(5-Methyl-3-phenylisoxazol-4-yl)methanol is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The strategic placement of a phenyl group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position bestows upon it a unique combination of lipophilicity and hydrophilicity, making it an intriguing candidate for biological screening.

PropertyValueSource
CAS Number 18718-79-1[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 81 °C[1]
Boiling Point 382.4 °C at 760 mmHg (Predicted)[1]
XLogP3 2.14[1]

Synthesis Protocol: A [3+2] Cycloaddition Approach

The synthesis of (5-Methyl-3-phenylisoxazol-4-yl)methanol can be efficiently achieved through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. The following protocol is based on established methodologies for the synthesis of structurally similar isoxazoles[2].

Step 1: Formation of Benzaldoxime

The initial step involves the conversion of benzaldehyde to its corresponding oxime. This is a standard condensation reaction.

  • Reactants: Benzaldehyde, Hydroxylamine Hydrochloride, Pyridine (as a base and solvent).

  • Procedure:

    • Dissolve benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in pyridine.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl to remove pyridine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield benzaldoxime.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

The crux of the synthesis is the in situ generation of the nitrile oxide from the benzaldoxime, which then undergoes a [3+2] cycloaddition with an appropriate alkyne. To obtain the desired 4-hydroxymethyl-5-methyl substitution pattern, 2-butyn-1,4-diol could be a suitable starting alkyne, followed by selective oxidation or protection/deprotection steps. However, a more direct, albeit less commonly documented, approach would be the use of 2-methyl-3-butyn-1-ol. The following is a generalized protocol.

  • Reactants: Benzaldoxime, Sodium Hypochlorite (NaOCl), 2-Methyl-3-butyn-1-ol.

  • Procedure:

    • Dissolve benzaldoxime (1.0 eq) and 2-methyl-3-butyn-1-ol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the mixture to 0 °C in an ice bath.

    • Add an aqueous solution of sodium hypochlorite (1.2 eq) dropwise to the stirred reaction mixture. The NaOCl facilitates the in situ formation of the nitrile oxide from the oxime.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (5-Methyl-3-phenylisoxazol-4-yl)methanol.

Synthesis_Workflow Benzaldehyde Benzaldehyde Benzaldoxime Benzaldoxime Benzaldehyde->Benzaldoxime Step 1: Oximation Hydroxylamine Hydroxylamine HCl, Pyridine Cycloaddition [3+2] Cycloaddition Benzaldoxime->Cycloaddition Alkyne 2-Methyl-3-butyn-1-ol Alkyne->Cycloaddition NaOCl NaOCl NaOCl->Cycloaddition Nitrile Oxide Formation Product (5-Methyl-3-phenylisoxazol-4-yl)methanol Cycloaddition->Product Step 2

Caption: Synthetic workflow for (5-Methyl-3-phenylisoxazol-4-yl)methanol.

Spectroscopic Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the structure and data from analogous compounds[2].

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ ~2.5 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group at the 5-position of the isoxazole ring.

    • δ ~4.7 ppm (s, 2H): A singlet for the two protons of the methylene group (-CH₂OH).

    • δ ~5.0 ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

    • δ ~7.4-7.8 ppm (m, 5H): A multiplet in the aromatic region corresponding to the five protons of the phenyl group at the 3-position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~12 ppm: Signal for the methyl carbon.

    • δ ~55 ppm: Signal for the methylene carbon.

    • δ ~115-130 ppm: A series of signals for the carbons of the phenyl ring and the isoxazole ring.

    • δ ~160-170 ppm: Signals for the quaternary carbons of the isoxazole ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • ~3200-3500 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group[2].

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl and methylene groups.

    • ~1600 cm⁻¹: C=N stretching of the isoxazole ring[2].

    • ~1450-1580 cm⁻¹: Aromatic C=C stretching.

  • Mass Spectrometry (MS):

    • [M]+: The molecular ion peak should be observed at m/z = 189.0789, corresponding to the exact mass of C₁₁H₁₁NO₂.

Biological Significance and Applications in Drug Discovery

The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2][3]. The title compound, with its specific substitution pattern, presents several avenues for investigation in drug development.

The "Magic Methyl" Effect

The inclusion of a methyl group can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon often referred to as the "magic methyl" effect[4]. The 5-methyl group in (5-Methyl-3-phenylisoxazol-4-yl)methanol can:

  • Enhance Binding Affinity: By occupying a hydrophobic pocket in a target protein, thereby increasing potency.

  • Block Metabolism: It can sterically hinder metabolic attack on the isoxazole ring, improving the compound's metabolic stability.

  • Modulate Solubility and Lipophilicity: Fine-tuning these properties for optimal drug-like characteristics.

Potential Bioactivation Pathway

Research on structurally related phenyl 5-methyl-isoxazol-4-yl-amines has revealed a novel bioactivation mechanism. This involves the oxidation of the 5-methyl group, leading to the formation of a reactive enimine intermediate that can form adducts with nucleophiles like glutathione (GSH)[5]. This is a critical consideration for drug development professionals, as it highlights a potential pathway for idiosyncratic toxicity. Understanding this potential liability early in the discovery process allows for rational design strategies to mitigate this risk.

Bioactivation_Pathway Parent (5-Methyl-3-phenylisoxazol-4-yl)methanol Oxidation CYP450 Oxidation Parent->Oxidation Intermediate Reactive Enimine Intermediate Oxidation->Intermediate Adduct GSH Adduct Intermediate->Adduct Nucleophilic Attack by GSH

Caption: Potential bioactivation pathway of the 5-methylisoxazole moiety.

Future Directions for Research

Given the rich pharmacology of the isoxazole nucleus, (5-Methyl-3-phenylisoxazol-4-yl)methanol and its derivatives warrant investigation in a variety of therapeutic areas:

  • Oncology: As a scaffold for the development of kinase inhibitors or other anticancer agents.

  • Inflammation: As a potential inhibitor of inflammatory enzymes or signaling pathways.

  • Infectious Diseases: As a starting point for novel antibacterial or antifungal agents.

It is recommended that initial screening of this compound includes a battery of in vitro assays to assess its cytotoxic, anti-proliferative, and enzyme inhibitory activities. Furthermore, metabolic stability assays in liver microsomes, coupled with reactive metabolite trapping studies, should be conducted to evaluate the potential for bioactivation.

Conclusion

(5-Methyl-3-phenylisoxazol-4-yl)methanol is a versatile chemical entity with a favorable physicochemical profile and a synthetically accessible structure. Its isoxazole core, coupled with the strategic placement of methyl and phenyl groups, makes it a compound of high interest for drug discovery and development. A thorough understanding of its synthesis, characterization, and potential biological activities, including possible metabolic activation pathways, is essential for unlocking its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this promising molecule.

References

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • ResearchGate. (2011). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. Available at: [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available at: [Link]

  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]

Sources

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activities of Substituted Isoxazole Compounds

Preamble: The Ascendancy of the Isoxazole Ring in Medicinal Chemistry

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and safety profiles is a perpetual endeavor in the pharmaceutical sciences. Within the vast landscape of heterocyclic chemistry, the isoxazole ring system—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a "privileged scaffold".[1] Its prevalence in a multitude of biologically active molecules, from approved pharmaceuticals to cutting-edge research compounds, underscores its significance.[2][3] The unique physicochemical properties of the isoxazole moiety, including its ability to participate in hydrogen bonding and π-π stacking, contribute to its capacity to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This guide provides a comprehensive exploration of the diverse biological activities of substituted isoxazole compounds, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic potential, supported by experimental evidence and established protocols, to illuminate the versatility of this remarkable chemical entity.

I. Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Substituted isoxazoles have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] Their versatility allows them to be tailored to target specific pathways and cellular components critical for cancer progression.[4]

A. Mechanisms of Antineoplastic Action

The anticancer effects of isoxazole derivatives are not monolithic; rather, they encompass a range of targeted interventions at the molecular level. Key mechanisms include:

  • Induction of Apoptosis: Many isoxazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis, in malignant cells.[5]

  • Enzyme Inhibition: Isoxazole derivatives have been designed to inhibit various enzymes that are crucial for cancer cell survival and proliferation. This includes, but is not limited to, aromatase, topoisomerase, and histone deacetylase (HDAC) inhibition.[5]

  • Disruption of Tubulin Polymerization: Certain isoxazoles interfere with the dynamics of microtubule assembly and disassembly, a process essential for cell division, leading to mitotic arrest and cell death.[5][6]

  • Heat Shock Protein 90 (HSP90) Inhibition: Some isoxazole-based compounds have been developed as potent inhibitors of HSP90, a molecular chaperone that stabilizes numerous proteins involved in oncogenesis.[6]

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of isoxazole derivatives is intricately linked to their substitution patterns. For instance, in some series of isoxazoloindoles, the presence of small alkyl groups on the indole nitrogen and electron-withdrawing groups on the benzene ring have been shown to enhance cytotoxic effects.[7] Similarly, the nature and position of aryl substituents on the isoxazole ring are critical determinants of activity.[7] For certain isoxazole chalcone derivatives, the presence of electron-donating groups, such as methoxy substituents, on the benzene ring has been correlated with enhanced anticancer activity.[3][8]

C. Illustrative Examples and Preclinical Data

Several isoxazole-containing compounds have shown notable anticancer activity in preclinical studies. For example, NVP-AUY922 is an isoxazole-based HSP90 inhibitor that has demonstrated efficacy against various cancer cell lines.[6][9] The synergistic effects of combining the isoxazole moiety with natural products like curcumin and usnic acid are also being explored to develop less toxic and more effective anticancer therapies.[4]

Compound ClassTarget/MechanismExample IC50 ValuesCancer Cell Line(s)Reference(s)
N-phenyl-5-carboxamidyl IsoxazolesCytotoxicity2.5 µg/mLColon 38, CT-26[10]
Isoxazole Chalcone DerivativesCytotoxicity0.96 µM, 1.06 µMDU145 (prostate)[3][8]
IsoxazoloindolesCytotoxicityVaries with substitutionVarious[7]
Quinone-Isoxazole HybridsVEGFR-1 Tyrosine Kinase Inhibition0.65 µMNot specified[3][8]

II. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, and isoxazole derivatives have emerged as potent anti-inflammatory agents.[10][11] Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways.

A. Targeting Inflammatory Pathways

Isoxazole compounds can attenuate the inflammatory response through several mechanisms:

  • COX-2 Inhibition: Some isoxazole derivatives, such as valdecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[10][12]

  • Inhibition of Pro-inflammatory Cytokine Production: Certain isoxazoles have been shown to suppress the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13]

  • Modulation of Immune Cell Proliferation: Isoxazole derivatives can inhibit the proliferation of immune cells, such as peripheral blood mononuclear cells (PBMCs), which play a central role in the inflammatory cascade.[10][14]

B. Preclinical and Clinical Evidence

The anti-inflammatory properties of isoxazole compounds are well-documented. For instance, the antirheumatic drug leflunomide, which contains an isoxazole ring, is used in the treatment of rheumatoid arthritis.[10][12] Preclinical studies have shown that certain novel isoxazole derivatives can significantly reduce carrageenan-induced paw edema in animal models, a classic test for acute inflammation.[10][13]

III. Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Substituted isoxazoles have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi.[15][16]

A. Antibacterial Properties and SAR

Isoxazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.[10][16] Structure-activity relationship studies have indicated that the presence of specific substituents can enhance antibacterial potency. For example, methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring have been associated with increased antibacterial activity.[10] Several FDA-approved antibacterial drugs, such as sulfamethoxazole and oxacillin, feature an isoxazole core.[9][17]

B. Antifungal and Antitubercular Potential

Beyond their antibacterial effects, some isoxazole derivatives have also shown promise as antifungal and antitubercular agents.[10] The FDA-approved antifungal drug micafungin, for instance, contains a side chain with an isoxazole ring and acts by inhibiting the synthesis of the fungal cell wall component β-D-glucan.[10] Additionally, certain isoxazole compounds have demonstrated potent activity against Mycobacterium tuberculosis, including resistant strains.[10]

IV. Neuroprotective and Other Biological Activities

The therapeutic potential of isoxazole derivatives extends beyond cancer, inflammation, and infectious diseases. Recent research has highlighted their promise in the realm of neuroprotection and other areas.[11][18]

A. Neuroprotective Effects

Isoxazole compounds are being investigated for their ability to protect neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's.[18] Their neuroprotective mechanisms may involve scavenging free radicals and modulating signaling pathways implicated in neuronal cell death.[18]

B. Diverse Pharmacological Actions

The versatility of the isoxazole scaffold is further evidenced by the wide range of other biological activities reported for its derivatives, including:

  • Antiviral [10][19]

  • Anticonvulsant [10][20]

  • Analgesic [10]

  • Antidiabetic [3]

  • Anxiolytic [10]

V. Experimental Protocols and Methodologies

To ensure the scientific integrity and reproducibility of research in this field, standardized experimental protocols are paramount. The following sections provide an overview of key methodologies for the synthesis and biological evaluation of substituted isoxazole compounds.

A. General Synthetic Workflow for Substituted Isoxazoles

A common and versatile method for the synthesis of substituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[9][21] Chalcones also serve as important precursors for the synthesis of various isoxazole derivatives.[10][16]

G cluster_synthesis Synthetic Pathway Start Starting Materials (e.g., Aldehydes, Hydroxylamine) Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation Cyclization Cyclization with Hydroxylamine Hydrochloride Chalcone->Cyclization Isoxazole Substituted Isoxazole Cyclization->Isoxazole

Caption: A generalized synthetic workflow for the preparation of substituted isoxazoles from chalcone intermediates.

B. In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test isoxazole compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. In Vitro Anti-inflammatory Activity Assessment: TNF-α Production Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.

Step-by-Step Protocol:

  • Cell Culture: Use a suitable cell line, such as THP-1 macrophages, or primary cells like human whole blood cell cultures.[10][13]

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test isoxazole compound.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).[10][13]

  • Incubation: Incubate the cells for a sufficient period to allow for TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Determine the effect of the compound on TNF-α production and calculate the IC50 value if applicable.

VI. Concluding Remarks and Future Perspectives

The isoxazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry.[2][11] The diverse and potent biological activities of its substituted derivatives, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, highlight its immense therapeutic potential.[10][11] Future research in this area will likely focus on the development of multi-targeted therapies, the exploration of novel synthetic methodologies, and the application of personalized medicine approaches to optimize the clinical utility of isoxazole-based drugs.[11] The continued investigation of structure-activity relationships will be crucial for the rational design of next-generation isoxazole compounds with improved efficacy and safety profiles.

VII. References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Retrieved from

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved from

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. Retrieved from

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. Retrieved from

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved from

  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook. Retrieved from

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved from

  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. (n.d.). Benchchem. Retrieved from

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health. Retrieved from

  • Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. Retrieved from

  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (2025). Benchchem. Retrieved from

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. Retrieved from

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health. Retrieved from

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Retrieved from

  • Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. (n.d.). PubMed. Retrieved from

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Institutes of Health. Retrieved from

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Retrieved from

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). Scholars Research Library. Retrieved from

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved from

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). National Institutes of Health. Retrieved from

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Retrieved from

  • Recent Progresses in the Synthesis of Functionalized Isoxazoles. (n.d.). Request PDF. Retrieved from

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (n.d.). National Institutes of Health. Retrieved from

  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from

  • Synthesis of poly substituted isoxazoles via a one-pot cascade reaction. (n.d.). ResearchGate. Retrieved from

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved from

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (2020). National Institutes of Health. Retrieved from

  • Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate. Retrieved from

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved from

  • A review of isoxazole biological activity and present synthetic techniques. (2025). ResearchGate. Retrieved from

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). National Institutes of Health. Retrieved from

  • a review of recent synthetic strategies and biological activities of isoxazole. (2024). ResearchGate. Retrieved from

  • Isoxazole containing drugs. (n.d.). ResearchGate. Retrieved from

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). Retrieved from

  • Commercially available isoxazole-containing antibacterials. (n.d.). ResearchGate. Retrieved from

  • Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. (n.d.). Semantic Scholar. Retrieved from

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed. Retrieved from

Sources

An In-depth Technical Guide to the Spectroscopic Elucidation of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic data interpretation of (3-Methyl-5-phenylisoxazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] As a substituted isoxazole, its precise structural confirmation is paramount for understanding structure-activity relationships (SAR) and ensuring purity in synthetic pathways. This document, intended for researchers, chemists, and drug development professionals, details the theoretical basis and practical application of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this molecule. We present standardized analytical protocols, interpretative guidance based on foundational chemical principles and spectral data from analogous structures, and a consolidated summary of expected spectroscopic signatures. The methodologies and insights herein are designed to serve as a self-validating system for the structural elucidation of this and related isoxazole derivatives.

Introduction: The Imperative for Spectroscopic Rigor

The isoxazole scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[2][3] this compound combines this key moiety with phenyl, methyl, and hydroxymethyl substituents, creating a unique chemical entity with potential for further functionalization. Accurate and comprehensive structural characterization is the bedrock of chemical research and drug development, directly impacting the reliability of biological data and the integrity of intellectual property.

This guide moves beyond a simple recitation of data. It explains the causal relationships between molecular structure and spectroscopic output, providing the "why" behind the data. By grounding our interpretations in established principles and authoritative references, we aim to equip the scientist with the expertise to confidently identify and characterize this target molecule.

Molecular Structure and Predicted Spectroscopic Features

The logical first step in any spectroscopic analysis is to deconstruct the molecule into its constituent functional groups and predict their expected signals.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} }

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

  • ¹H NMR: We anticipate signals for five distinct proton environments: the aromatic protons of the phenyl ring, the methylene (CH₂) protons of the hydroxymethyl group, the hydroxyl (OH) proton, and the methyl (CH₃) protons.

  • ¹³C NMR: Ten unique carbon signals are expected: five for the phenyl ring (with C-ipso and C-para potentially being distinct from C-ortho and C-meta), three for the isoxazole ring, one for the methyl group, and one for the methylene carbon.

  • IR Spectroscopy: Key vibrational modes will include a broad O-H stretch for the alcohol, aromatic and aliphatic C-H stretches, C=N and C=C stretches from the heterocyclic and phenyl rings, and a C-O stretch from the primary alcohol.[4][5]

  • Mass Spectrometry: A clear molecular ion peak (M⁺) is expected. Fragmentation is likely to occur at the benzylic position and through the loss of the hydroxymethyl group or water.[6][7]

Experimental Protocols: A Self-Validating Workflow

Adherence to standardized protocols is critical for data reproducibility and integrity. The following workflows represent best practices for the spectroscopic analysis of small organic molecules.

G

Caption: Standardized workflow for spectroscopic structure elucidation.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Processing: Process the raw data (Free Induction Decay - FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol
  • Method: Utilize the Attenuated Total Reflectance (ATR) method for rapid, non-destructive analysis of the solid sample.

  • Background: Record a background spectrum of the clean ATR crystal.

  • Sample Spectrum: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact. Record the sample spectrum.

  • Data Range: Scan within the mid-infrared range of 4000–400 cm⁻¹.[9]

Mass Spectrometry Protocol
  • Ionization Method: Employ Electron Ionization (EI) to induce fragmentation and provide valuable structural information.

  • Sample Introduction: Introduce the sample via a direct insertion probe or following gas chromatography (GC-MS).

  • Mass Analyzer: Use a quadrupole or time-of-flight (TOF) analyzer to separate ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Data Interpretation and In-Depth Analysis

The following sections detail the interpretation of the expected spectroscopic data, grounded in established chemical principles.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Causality
~7.75 - 7.85Multiplet2HH-ortho (C⁷, C¹¹)Protons on the phenyl ring ortho to the isoxazole are deshielded by the ring's anisotropic effect and its electron-withdrawing nature.[10][11]
~7.40 - 7.50Multiplet3HH-meta, H-para (C⁸, C⁹, C¹⁰)These aromatic protons are in a typical chemical shift range for a monosubstituted benzene ring.[12]
~4.85Singlet2H-CH₂ OH (C⁵)Methylene protons adjacent to an oxygen atom and an aromatic-like ring system are deshielded. The singlet multiplicity indicates no adjacent protons.
~2.40Singlet3H-CH₃ (C¹)The methyl group attached to the C=N bond of the isoxazole ring appears as a characteristic singlet in the aliphatic region.[13]
~1.90 - 2.50Broad Singlet1H-OH The chemical shift of hydroxyl protons is variable and depends on concentration and solvent. It often appears as a broad signal due to hydrogen bonding and chemical exchange.[14]
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale & Causality
~170.0C-5 (Isoxazole)The carbon atom of the isoxazole ring attached to the phenyl group and the nitrogen atom is significantly deshielded.[13]
~161.5C-3 (Isoxazole)The carbon atom of the isoxazole ring bearing the methyl group is also highly deshielded due to its position in the C=N bond.[15][16]
~130.0C-para (Phenyl)Aromatic carbon chemical shifts are found in the 110-160 ppm range.[17]
~129.0C-ortho (Phenyl)The specific shifts of the phenyl carbons are influenced by the electronic effects of the isoxazole substituent.
~128.5C-meta (Phenyl)
~127.0C-ipso (Phenyl)
~112.0C-4 (Isoxazole)This carbon, substituted with the hydroxymethyl group, will have a distinct shift compared to an unsubstituted C-4 (~100 ppm)[13].
~57.0C H₂OH (C⁵)The carbon of the methylene group is deshielded by the attached electronegative oxygen atom, placing its signal in the 50-65 ppm range.[18][19]
~11.5C H₃ (C¹)The methyl carbon signal appears in the typical upfield aliphatic region.[13]
Infrared (IR) Spectroscopy (ATR)

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[20][21]

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3500 - 3200Strong, BroadO-H stretch (H-bonded)Alcohol -OH group
3100 - 3000MediumC-H stretchAromatic C-H (Phenyl ring)
2960 - 2850MediumC-H stretchAliphatic C-H (CH₃ and CH₂)
~1610, ~1580, ~1475Medium-WeakC=C and C=N stretchIsoxazole and Phenyl ring stretches
~1450MediumC-H bendCH₂ and CH₃ bending vibrations
~1050StrongC-O stretchPrimary alcohol C-O bond
Mass Spectrometry (EI)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.[22]

Predicted m/z Assignment Rationale & Causality
189[M]⁺Molecular Ion Peak. The molecular weight of C₁₀H₉NO₂ is 189.19. A strong molecular ion peak is expected due to the stability of the aromatic and heterocyclic rings.[7]
171[M - H₂O]⁺Loss of a water molecule (18 Da) from the molecular ion, a common fragmentation for alcohols.[6]
158[M - CH₂OH]⁺Cleavage of the C-C bond between the isoxazole ring and the hydroxymethyl group, resulting in the loss of a hydroxymethyl radical (31 Da).
105[C₆H₅CO]⁺Benzoyl cation, a common fragment for phenyl-substituted carbonyl-like structures.
77[C₆H₅]⁺Phenyl cation, resulting from the cleavage of the bond between the phenyl and isoxazole rings.[7]

Conclusion

The structural elucidation of this compound is reliably achieved through a correlated, multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra provide a definitive map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, notably the hydroxyl moiety. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. The data and interpretations presented in this guide provide a robust, scientifically-grounded framework for researchers to confirm the identity and purity of this valuable heterocyclic building block.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • Scribd. IR Correlation Table. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Read Chemistry. Fragmentation Patterns in Mass Spectrometry. [Link]

  • Whitman College. GCMS Section 6.9.5: Fragmentation of Aromatics. [Link]

  • University of Colorado Boulder. NMR Chart. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • California State University Stanislaus. Proton NMR Chemical Shifts. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • chemeurope.com. Infrared spectroscopy correlation table. [Link]

  • N/A. Table of characteristic proton NMR chemical shifts. [Link]

  • N/A. 13-C NMR Chemical Shift Table.pdf. [Link]

  • N/A. Simplified Infrared Correlation Chart. [Link]

  • N/A. 13C NMR.pdf. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]

  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Research Trend. Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. [Link]

  • ACG Publications. Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. [Link]

  • N/A. Table of Characteristic IR Absorptions. [Link]

  • NIH National Library of Medicine. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]

  • N/A. Supporting Information for an article. [Link]

  • N/A. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • Royal Society of Chemistry. Supporting Information: Formal hydration of non-activated terminal olefins using tandem catalysts. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Research Journal of Chemical Sciences. Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. [Link]

  • ResearchGate. 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical.... [Link]

  • ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

  • NIST WebBook. Methanol, TMS derivative. [Link]

  • ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of the novel isoxazole derivative, (3-Methyl-5-phenylisoxazol-4-yl)methanol. Recognizing the scarcity of published data for this specific molecule, this document emphasizes methodology over pre-existing results. It furnishes a theoretical foundation grounded in established chemical principles, a detailed experimental protocol based on the gold-standard shake-flask method, and a robust analytical workflow using High-Performance Liquid Chromatography (HPLC). The objective is to empower research teams with a self-validating system to generate reliable and reproducible solubility data across a spectrum of common laboratory solvents, thereby facilitating informed decision-making in the drug development pipeline.

Introduction: The Imperative of Solubility Profiling

In the journey of a drug candidate from discovery to market, solubility is a gatekeeper parameter. Poor aqueous solubility can lead to low and erratic absorption, diminishing the drug's effectiveness and posing significant formulation challenges.[2] Conversely, understanding a compound's solubility in various organic solvents is essential for synthesis, purification, and the development of stable dosage forms.

Profile of this compound

This compound is a heterocyclic compound featuring an isoxazole core. The isoxazole ring system is a prominent scaffold in medicinal chemistry, found in numerous approved drugs, including the antibiotic cloxacillin and the COX-2 inhibitor valdecoxib.[3][4]

Structural Analysis and Solubility Predictions:

  • Molecular Formula: C₁₁H₁₁NO₂

  • Key Functional Groups:

    • Hydroxymethyl group (-CH₂OH): A polar, hydrophilic moiety capable of acting as both a hydrogen bond donor and acceptor. This group is expected to enhance solubility in polar protic solvents like water, methanol, and ethanol.

    • Phenyl group (-C₆H₅): A large, nonpolar, hydrophobic region that will favor solubility in nonpolar or moderately polar aprotic solvents like toluene, hexane, or ethyl acetate.

    • Isoxazole Ring: A polar heterocyclic system containing nitrogen and oxygen, contributing to the overall polarity of the molecule.[5]

Based on this structure, this compound is predicted to be an amphiphilic molecule. Its solubility will be a delicate balance between the polar hydroxymethyl and isoxazole components and the nonpolar phenyl ring. The widely cited principle of "like dissolves like" suggests it will exhibit limited solubility in highly nonpolar solvents (e.g., hexane) and moderate to good solubility in polar solvents, particularly those that can engage in hydrogen bonding.[6][7]

Experimental Design: A Methodical Approach

To generate a meaningful solubility profile, a systematic approach is required, encompassing careful solvent selection and a highly reliable experimental method.

Rationale for Solvent Selection

The chosen solvents should span a wide range of polarities and chemical properties to provide a comprehensive understanding of the compound's behavior. The following table outlines a recommended set of solvents, categorized by their properties and listed with their relative polarity.

Solvent Class Relative Polarity Rationale
WaterPolar Protic1.000The universal biological solvent; essential for assessing aqueous solubility.
MethanolPolar Protic0.762A common polar protic solvent used in synthesis and formulation.
EthanolPolar Protic0.654Another key polar protic solvent, often used in drug formulations.
2-Propanol (IPA)Polar Protic0.546A slightly less polar alcohol, providing an intermediate data point.
Acetonitrile (ACN)Polar Aprotic0.460A common polar aprotic solvent in chromatography and synthesis.
AcetonePolar Aprotic0.355A versatile polar aprotic solvent.
Ethyl AcetateModerately Polar0.228An ester of intermediate polarity, widely used in extractions.
Dichloromethane (DCM)Moderately Polar0.309A common chlorinated solvent for less polar compounds.
Tetrahydrofuran (THF)Polar Aprotic (Ether)0.207A cyclic ether with moderate polarity.
TolueneNonpolar Aromatic0.099A nonpolar aromatic solvent.
HexaneNonpolar Aliphatic0.009A highly nonpolar solvent to define the lower limit of solubility.
(Data sourced from Reichardt, C. via University of Rochester)[8]
The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

For determining the true equilibrium or thermodynamic solubility, the shake-flask method is considered the most reliable and widely used technique.[9] Its core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to allow the system to reach equilibrium.[9][10] This contrasts with kinetic solubility methods, which are faster but may overestimate solubility by creating supersaturated solutions.[2]

Standard Operating Procedure (SOP): Solubility Determination

This protocol provides a self-validating system for accurately measuring the solubility of this compound.

Materials and Reagents
  • This compound, solid, purity >98%

  • Selected solvents (HPLC grade or equivalent)

  • Volumetric flasks (Class A)

  • Analytical balance (readable to 0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

  • HPLC system with UV-Vis detector

  • HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Autosampler vials

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Result A 1. Add excess solid to solvent in vial B 2. Seal and place in temperature-controlled shaker A->B C 3. Agitate for 24-48 hours at constant temperature (e.g., 25°C) B->C D 4. Let stand to allow solids to settle C->D E 5. Withdraw supernatant D->E F 6. Filter through 0.22 µm syringe filter E->F G 7. Dilute filtrate accurately for HPLC analysis F->G H 8. Quantify concentration using HPLC calibration curve G->H I 9. Calculate final solubility value (mg/mL or mol/L) H->I

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • For each selected solvent, add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid material throughout the experiment. A starting point of ~10-20 mg in 2 mL of solvent is typically sufficient.

    • Tightly cap the vials to prevent solvent evaporation.

    • Prepare each solvent in triplicate to ensure reproducibility.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples vigorously for at least 24 hours. For compounds that are slow to dissolve, an equilibration time of 48-72 hours may be necessary.[11] The goal is to ensure the concentration of the dissolved solute in the liquid phase is no longer changing.

  • Sample Separation and Preparation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates.[12] The first few drops should be discarded to saturate the filter membrane.

  • Quantification via HPLC:

    • Calibration Curve: Prepare a series of at least five standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).[13] Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Accurately dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples onto the HPLC system.

Suggested HPLC Method
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a good peak shape and a retention time of approximately 3-7 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 254-280 nm range for a phenyl-containing chromophore).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Calculation

The concentration of the diluted sample is determined from the calibration curve. The final solubility is then calculated by accounting for the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table for easy comparison and analysis.

Solubility Profile of this compound at 25 °C
Solvent Solvent Class Relative Polarity[8] Measured Solubility (mg/mL) ± SD Molar Solubility (mol/L) ± SD
WaterPolar Protic1.000Experimental DataExperimental Data
MethanolPolar Protic0.762Experimental DataExperimental Data
EthanolPolar Protic0.654Experimental DataExperimental Data
2-Propanol (IPA)Polar Protic0.546Experimental DataExperimental Data
Acetonitrile (ACN)Polar Aprotic0.460Experimental DataExperimental Data
AcetonePolar Aprotic0.355Experimental DataExperimental Data
Ethyl AcetateModerately Polar0.228Experimental DataExperimental Data
Dichloromethane (DCM)Moderately Polar0.309Experimental DataExperimental Data
Tetrahydrofuran (THF)Polar Aprotic (Ether)0.207Experimental DataExperimental Data
TolueneNonpolar Aromatic0.099Experimental DataExperimental Data
HexaneNonpolar Aliphatic0.009Experimental DataExperimental Data
Interpreting the Results

The collected data should be analyzed to correlate solubility with the physicochemical properties of the solvents. It is expected that the highest solubility will be observed in polar protic solvents like methanol and ethanol, which can effectively solvate both the phenyl ring and the hydrogen-bonding hydroxymethyl group. Solubility is anticipated to decrease as solvent polarity decreases, with the lowest values found in hexane. This comprehensive profile provides invaluable insight for selecting appropriate solvent systems for purification, formulation, and in vitro biological assays.

Conclusion

This guide has detailed a robust, reliable, and scientifically-grounded methodology for determining the complete solubility profile of this compound. By adhering to the gold-standard shake-flask protocol and employing precise HPLC quantification, researchers can generate the high-quality data necessary to overcome solubility-related hurdles in the drug development process. This systematic characterization is a foundational step, enabling the rational design of formulations and ensuring the consistent and effective delivery of this promising isoxazole-based compound.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • PMC. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Solubility of Things. Isoxazole - Solubility of Things.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Wikipedia. Isoxazole.
  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • PubChem. 3-Methyl-5-phenylisoxazole.
  • ChemScene. (3-Phenylisoxazol-5-yl)methanol.
  • Sigma-Aldrich. (3-Phenylisoxazol-5-yl)methanol AldrichCPR.
  • Chemical Synthesis Database. (3-ethyl-5-methyl-4-isoxazolyl)methanol.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
  • Unknown Source. (3-Phenylisoxazol-5-yl)methanol.
  • Unknown Source. (5-Phenylisoxazol-3-yl)methanol.
  • Unknown Source. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

Sources

A Technical Guide to the Hypothesized Mechanism of Action for (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3-Methyl-5-phenylisoxazol-4-yl)methanol is a novel heterocyclic compound built upon the versatile isoxazole scaffold. While direct pharmacological data for this specific molecule is not publicly available, the isoxazole core is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1][2][3] This guide synthesizes information from structurally related compounds and the broader class of isoxazole derivatives to propose plausible mechanisms of action. We hypothesize that this compound primarily functions as a modulator of oncogenic signaling pathways, with a secondary potential for anti-inflammatory activity. This document outlines these hypotheses, provides a robust framework for experimental validation, and offers insights into its potential as a lead compound in oncology and immunology.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][4] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions (such as hydrogen bonding and π–π stacking) make it an attractive scaffold for drug design.[5] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][4]

Several clinically successful drugs incorporate the isoxazole moiety, underscoring its therapeutic relevance:

  • Valdecoxib: A selective COX-2 inhibitor for treating inflammation.[6]

  • Leflunomide: An immunomodulatory drug used in the treatment of rheumatoid arthritis.[6][7]

  • Sulfamethoxazole: An antibiotic commonly used in combination with trimethoprim.[8]

The proven track record of this scaffold provides a strong rationale for investigating novel derivatives like this compound.

Compound Profile: this compound

To formulate a mechanistic hypothesis, a structural analysis of the target compound is essential.

  • Isoxazole Core: Provides the fundamental heterocyclic scaffold, known to interact with a wide array of protein targets.[5]

  • 5-Phenyl Group: This lipophilic group significantly influences the molecule's pharmacokinetic properties and can engage in hydrophobic or π-stacking interactions within a target's binding pocket.

  • 3-Methyl Group: A small alkyl group that can contribute to van der Waals interactions and influence the orientation of the molecule within a binding site.

  • 4-Methanol Group (-CH₂OH): This hydroxymethyl substituent is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This functional group can form critical interactions with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in enzyme active sites or receptor binding pockets, enhancing binding affinity and specificity.

Based on this structure, we can infer that the compound possesses features common to many small molecule inhibitors, particularly those targeting ATP-binding pockets in kinases or substrate-binding channels in enzymes.

Hypothesized Mechanisms of Action

Given the prevalence of anticancer and anti-inflammatory activity among isoxazole derivatives, we propose two primary, testable hypotheses for the mechanism of action of this compound.

Primary Hypothesis: Inhibition of Protein Kinases Driving Oncogenesis

A substantial body of evidence points to isoxazole derivatives functioning as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and differentiation.[9] Many kinase inhibitors bind to the ATP-binding site, and the isoxazole scaffold can serve as an effective "hinge-binder," a common motif in such drugs.[9]

Proposed Target Pathway: We hypothesize that this compound acts as an inhibitor of a key serine/threonine or tyrosine kinase involved in pro-survival signaling, such as Akt (Protein Kinase B) or a member of the MAPK family (e.g., ERK, JNK) . Inhibition of these kinases would block downstream signaling, leading to the induction of apoptosis and a halt in cell cycle progression.[9] The phenyl and methanol groups could confer specificity for a particular kinase's active site. For example, isoxazole-based compounds have been successfully designed as potent inhibitors of c-Jun N-terminal kinase (JNK) and VEGFR tyrosine kinase.[10][11]

The ultimate cellular outcomes of this proposed mechanism would be:

  • Decreased proliferation of cancer cells.

  • Induction of programmed cell death (apoptosis).

  • Inhibition of tumor growth in vivo.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion RTK Receptor Tyrosine Kinase (RTK) Akt Akt Kinase RTK->Akt Activates Compound (3-Methyl-5-phenylisoxazol -4-yl)methanol Compound->Akt INHIBITS Bad Bad Akt->Bad Inhibits (p) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Casp9 Caspase-9 Bcl2->Casp9 Inhibits Apoptosis Apoptosis Casp9->Apoptosis Initiates G A Step 1: Cell Viability Screening (MTT/MTS Assay on Cancer Cell Panel e.g., MCF-7, A549, K-562) B Step 2: Apoptosis Confirmation (Annexin V-FITC / Propidium Iodide Staining via Flow Cytometry) A->B If IC50 < 10 µM C Step 3: Pathway Analysis (Western Blot for p-Akt, p-ERK, Cleaved Caspase-3, Bcl-2/Bax) B->C If Apoptosis is Induced D Step 4: Direct Target Engagement (In Vitro Kinase Panel Screen against >100 kinases) C->D If Pathway is Modulated E Step 5: Specific Kinase IC50 Determination (Biochemical Assay for top hits from panel screen) D->E Identify Top Kinase Hits

Caption: Experimental workflow for validating the kinase inhibition hypothesis.

Protocol 4.1.1: Cell Viability Screening (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at 5,000-10,000 cells/well and allow to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 4.1.2: Western Blot for Phospho-Akt

  • Treatment & Lysis: Treat cells with the compound at its IC50 and 2x IC50 concentration for a specified time (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

Workflow for Validating Anti-inflammatory Activity

This workflow aims to determine if the compound can suppress inflammatory responses in a relevant cellular model.

G A Step 1: Cytotoxicity Check (MTT Assay on Macrophages, e.g., RAW 264.7, to determine non-toxic concentrations) B Step 2: Nitric Oxide (NO) Production Assay (Griess Assay on LPS-stimulated macrophages treated with the compound) A->B Select non-toxic doses C Step 3: Cytokine Measurement (ELISA for TNF-α and IL-6 in culture supernatants from LPS-stimulated macrophages) B->C If NO production is reduced D Step 4: Direct Enzyme Inhibition (In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays) C->D If cytokine release is reduced E Step 5: Mechanism Confirmation (Western Blot for iNOS and COX-2 protein expression) D->E If enzyme activity is inhibited

Caption: Experimental workflow for validating the anti-inflammatory hypothesis.

Protocol 4.2.1: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include controls: untreated cells, cells with LPS only, and cells with a positive control (e.g., L-NAME).

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, incubate for 10 minutes. Then add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite indicates inhibition of NO production.

Anticipated Data and Interpretation

The following table summarizes the potential outcomes from the validation experiments and their implications for each hypothesis.

ExperimentAnticipated Outcome for Hypothesis 3.1 (Anticancer)Anticipated Outcome for Hypothesis 3.2 (Anti-inflammatory)
MTT Assay (Cancer Cells) IC50 < 10 µMHigh IC50 (low cytotoxicity)
Annexin V/PI Staining Dose-dependent increase in apoptotic cellsNo significant increase in apoptosis
Western Blot (p-Akt) Significant decrease in p-Akt/Total Akt ratioNo change in p-Akt levels
Griess Assay (Macrophages) No significant effect on NO productionDose-dependent decrease in NO production
TNF-α / IL-6 ELISA No significant effect on cytokine levelsDose-dependent decrease in cytokine levels
In Vitro COX-2 Assay Low to no inhibitionPotent inhibition with a low IC50 value

Interpretation:

  • A potent, low-micromolar IC50 in cancer cells coupled with apoptosis induction and specific kinase dephosphorylation would strongly support the kinase inhibitor hypothesis .

  • Conversely, low cytotoxicity in macrophages but potent inhibition of NO and pro-inflammatory cytokines, especially if corroborated by direct enzyme inhibition, would validate the anti-inflammatory hypothesis .

Conclusion and Future Directions

This compound stands as a promising chemical entity whose mechanism of action can be logically inferred from its structural features and the extensive pharmacology of the isoxazole class. The primary hypothesis points toward a role as a protein kinase inhibitor for anticancer applications, while a secondary hypothesis suggests potential as a COX/LOX inhibitor for anti-inflammatory therapies.

The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to elucidating the true biological activity of this compound. Positive results from these studies would warrant progression to more advanced investigations, including:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • ADMET Profiling: In vitro and in silico assessment of absorption, distribution, metabolism, excretion, and toxicity.

  • In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer or inflammation.

This structured approach ensures that the therapeutic potential of this compound can be efficiently and thoroughly evaluated, paving the way for its potential development as a next-generation therapeutic agent.

References

  • Khan, I., et al. (2022). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Kumar, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic Chemistry. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Available at: [Link]

  • Javaid, M., et al. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Pundir, R., & Sharma, D. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

  • Chouab, K., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. Available at: [Link]

  • Peifer, C., et al. (2017). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. Available at: [Link]

  • Al-Jaff, G. K., et al. (2020). Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Baghdad Science Journal. Available at: [Link]

  • Sharma, R., et al. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Available at: [Link]

  • Wang, W., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]

  • Mohammadi, M. K., et al. (2022). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Scientific Reports. Available at: [Link]

  • Khandebharad, A. U., et al. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by tartaric acid in aqueous media. ResearchGate. Available at: [Link]

  • Wallace, E. M., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from: [Link]

  • Patel, R. B., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. Available at: [Link]

  • Pinto, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Singh, J., & Sharma, P. (2020). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Luraschi, E., et al. (2008). Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl) and 3-(Pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Liu, Z., et al. (2012). 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. Molecules. Available at: [Link]

Sources

Preliminary In-Vitro Evaluation of (3-Methyl-5-phenylisoxazol-4-yl)methanol: A Strategic Framework for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Its prevalence is due to favorable metabolic stability, versatile synthetic accessibility, and the capacity for diverse molecular interactions.[2] This guide presents a comprehensive framework for the preliminary in-vitro evaluation of a novel derivative, (3-Methyl-5-phenylisoxazol-4-yl)methanol. We will detail a tiered, logic-driven approach to efficiently characterize its physicochemical properties, assess its baseline cytotoxicity, and explore its potential therapeutic activities through a panel of hypothesis-driven biological assays. This document serves as a strategic resource for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each experimental decision to ensure a robust and self-validating preliminary assessment.

Introduction: The Significance of the Isoxazole Moiety

Heterocyclic compounds are fundamental to modern drug discovery, with isoxazole-containing molecules demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This functional diversity stems from the isoxazole ring's unique electronic and structural features, which allow it to act as a bioisostere for other functional groups and engage in specific hydrogen bonding and other non-covalent interactions with a wide array of protein targets.[2]

The initial in-vitro evaluation of any new chemical entity (NCE) is a critical juncture in the drug discovery pipeline. It is here that we triage compounds, separating promising candidates from those with undesirable properties such as cytotoxicity or poor solubility.[4][5] This early-stage screening must be both efficient and rigorous, providing clear, actionable data to guide subsequent optimization efforts. This guide outlines such a strategy for this compound.

Foundational Profiling: Physicochemical and Cytotoxicity Assessment

Before investigating specific biological activities, a foundational understanding of the compound's behavior in aqueous and biological environments is paramount. These initial assays are designed to preemptively identify liabilities that could confound the results of later, more complex cellular assays.

Physicochemical Characterization: The Non-Negotiable Starting Point

Causality of Experimental Choice: A viable drug candidate must possess sufficient aqueous solubility to be bioavailable and to produce reliable results in in-vitro assays.[6] Lipophilicity, measured as LogD, is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including permeability and plasma protein binding.[6] Performing these tests first ensures that the compound can be appropriately formulated for all subsequent experiments and helps interpret the resulting biological data.

Experimental Protocol: Kinetic Aqueous Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Compound Addition: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This creates a final nominal concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow the compound to reach equilibrium.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) against a calibration curve prepared from the DMSO stock to determine the concentration of the soluble compound.

General Cytotoxicity Screening

Causality of Experimental Choice: Cytotoxicity is a critical endpoint in drug discovery.[7] An early assessment of a compound's general toxicity against a representative "normal" cell line is essential to establish a therapeutic window. A compound that is highly toxic to all cells is unlikely to be a viable therapeutic, except perhaps in specific oncology contexts.[4] We utilize the Lactate Dehydrogenase (LDH) release assay, which quantifies cell membrane damage—a clear indicator of necrosis or late-stage apoptosis.[7]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed HEK 293 cells (a human embryonic kidney line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 0.1 µM) in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Controls:

    • Vehicle Control: Treat cells with medium containing 0.5% DMSO.

    • Maximum Lysis Control: Treat cells with a lysis buffer (provided with the assay kit) 45 minutes before measurement.

    • Untreated Control: Cells with medium only.

  • Incubation: Incubate the treated cells for 48 hours.

  • LDH Measurement:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (e.g., from a CyQUANT™ Cytotoxicity Assay Kit) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control.

Table 1: Hypothetical Cytotoxicity and Physicochemical Data

ParameterResultInterpretation
Kinetic Solubility (pH 7.4) 85 µMSufficiently soluble for most in-vitro assays.
LogD (pH 7.4) 2.1Indicates good membrane permeability potential.
Cytotoxicity (HEK 293) IC₅₀ > 100 µMCompound is not generally cytotoxic to normal cells.

Hypothesis-Driven Biological Screening

Based on the extensive literature on isoxazole derivatives, we can hypothesize several potential biological activities.[3][8] The following assays provide a cost-effective and high-throughput means of screening for these activities.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Causality of Experimental Choice: Given the known antibacterial properties of many isoxazole-containing compounds, a primary screen for antimicrobial activity is a logical next step.[8][9] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

    • Negative (Growth) Control: Wells with bacteria and medium only.

    • Sterility Control: Wells with medium only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anticancer Activity: Cell Viability Screening

Causality of Experimental Choice: Many isoxazole derivatives have demonstrated potent anticancer activity.[3][12] A cell viability assay, such as the MTT assay, performed on a panel of cancer cell lines allows for the assessment of both potency and selectivity. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Lines: Use a panel of human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer).

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the compound for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Potential: Enzyme Inhibition Assay (COX-2)

Causality of Experimental Choice: Inflammation is a key pathological process, and Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs. Some isoxazole derivatives are known to inhibit this enzyme. An enzyme inhibition assay is a direct method to determine if the compound interacts with a specific molecular target.[13][14]

Experimental Protocol: COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercial COX-2 inhibitor screening kit, which typically measures the peroxidase activity of COX-2 via a colorimetric method.

  • Reaction Setup: In a 96-well plate, combine human recombinant COX-2 enzyme, heme, and the supplied assay buffer.

  • Inhibitor Addition: Add various concentrations of this compound or a known inhibitor (e.g., Celecoxib) as a positive control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).

  • Color Development: Add a chromogenic reagent that reacts with the prostaglandin G₂ produced by the enzyme.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) after a 5-10 minute incubation.

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Visualization of Workflows and Pathways

Clear visual representations are essential for understanding complex scientific processes. The following diagrams, generated using Graphviz, illustrate the proposed evaluation workflow and a hypothetical mechanism of action.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Decision Gate cluster_2 Tier 2: Biological Screening Solubility Kinetic Solubility Assay Decision1 Solubility > 20 µM? IC50 > 50 µM? Solubility->Decision1 LogD LogD7.4 Assay LogD->Decision1 Cytotoxicity LDH Cytotoxicity Assay (HEK 293) Cytotoxicity->Decision1 Antimicrobial Antimicrobial MIC Assay (S. aureus, E. coli) Decision1->Antimicrobial Pass Anticancer Anticancer Viability Assay (PC-3, MCF-7) Decision1->Anticancer Pass AntiInflam COX-2 Enzyme Inhibition Assay Decision1->AntiInflam Pass Stop Terminate or Redesign Compound Decision1->Stop Fail Proceed Proceed to Deeper Mechanism of Action Studies Antimicrobial->Proceed Anticancer->Proceed AntiInflam->Proceed

Caption: Overall workflow for the preliminary in-vitro evaluation.

G cluster_pathway Hypothetical COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid (Substrate) COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme PGG2 Prostaglandin G2 (Intermediate) COX2_Enzyme->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (Inflammatory Mediators) PGH2->Prostaglandins Compound (3-Methyl-5-phenylisoxazol- 4-yl)methanol Compound->COX2_Enzyme Inhibition

Caption: Hypothetical mechanism of action via COX-2 inhibition.

Conclusion

This guide outlines a structured, multi-tiered strategy for the essential preliminary in-vitro evaluation of this compound. By front-loading the assessment with critical physicochemical and cytotoxicity profiling, researchers can ensure the integrity of subsequent biological data. The proposed hypothesis-driven assays for antimicrobial, anticancer, and anti-inflammatory activity are based on the well-established potential of the isoxazole scaffold and provide a broad yet efficient screen for therapeutic potential. This framework emphasizes not just the execution of protocols but the critical thinking behind them, enabling drug discovery teams to make informed, data-driven decisions, thereby accelerating the journey from novel compound to potential therapeutic lead.

References

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Retrieved from [Link]

  • National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Institutes of Health. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Baghdad Science Journal. (2020). Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • ResearchGate. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Retrieved from [Link]

  • Pure. (2018). In vitro antimicrobial susceptibility testing methods. Retrieved from [Link]

  • National Institutes of Health. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Retrieved from [Link]

  • BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

  • Wisdom Library. (n.d.). In vitro antimicrobial screening: Significance and symbolism. Retrieved from [Link]

  • Admescope. (2024). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl) and 3-(Pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. Retrieved from [Link]

Sources

The Isoxazole Core: A Comprehensive Guide to its History, Synthesis, and Application in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have cemented its status as a "privileged scaffold" in a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the isoxazole core, tracing its journey from its initial discovery in the late 19th century to its central role in contemporary pharmacology. We will dissect the foundational synthetic methodologies that have enabled its widespread use, offering mechanistic insights and field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the authoritative grounding and practical detail necessary to leverage this remarkable heterocycle in their work.

A Historical Perspective: The Dawn of Isoxazole Chemistry

The story of the isoxazole ring begins in the late 19th century, a period of foundational discovery in heterocyclic chemistry. The German chemist Ludwig Claisen was a pivotal figure, first identifying the cyclic structure of a substituted isoxazole, 3-methyl-5-phenylisoxazole, in 1888.[4] However, the first definitive synthesis of the unsubstituted parent isoxazole compound is credited to Claisen in 1903.[4] The name "isoxazole" was proposed by Arthur Rudolf Hantzsch to distinguish it from its isomer, oxazole, which features a carbon atom separating the heteroatoms.[3][4]

From these early explorations, two robust and versatile synthetic strategies emerged that remain fundamental to this day: the condensation reaction of 1,3-dicarbonyl compounds with hydroxylamine and the powerful 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[4][5] These methods provided a reliable gateway to the isoxazole core, paving the way for systematic investigation into its chemical properties and biological activities.

The Isoxazole Scaffold in Drug Discovery: A Privileged Pharmacophore

The isoxazole moiety is a prominent feature in numerous FDA-approved drugs, a testament to its favorable pharmacological properties.[6][7][8] Its utility stems from several key characteristics:

  • Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other functional groups, such as amide or ester bonds, often enhancing metabolic stability and improving pharmacokinetic profiles.

  • Hydrogen Bonding: The nitrogen atom in the ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[9]

  • Structural Rigidity: The aromatic nature of the ring provides a rigid scaffold, which is essential for orienting functional groups in a precise three-dimensional arrangement for optimal target binding.

These properties have led to the incorporation of the isoxazole core into a wide range of therapeutic agents, demonstrating its versatility across different disease areas.[2][3]

Table 1: Notable FDA-Approved Drugs Containing the Isoxazole Scaffold

Drug Name (Trade Name)Chemical StructureTherapeutic ClassKey Indication(s)
Valdecoxib (Bextra)4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamideNSAID (COX-2 Inhibitor)Osteoarthritis, Rheumatoid Arthritis[3][10]
Leflunomide (Arava)N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamideDMARDRheumatoid Arthritis, Psoriatic Arthritis[3][11]
Sulfamethoxazole 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamideAntibioticBacterial Infections (often combined with trimethoprim)[12]
Cloxacillin (2S,5R,6R)-6-[({3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl}carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acidAntibioticStaphylococcal Infections[13]
Risperidone (Risperdal)3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-oneAntipsychoticSchizophrenia, Bipolar Disorder[14]

Foundational Synthetic Strategies: Building the Isoxazole Core

The construction of the isoxazole ring is dominated by two highly reliable and versatile methodologies. The choice between them is often dictated by the availability of starting materials and the desired substitution pattern on the final product.

Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and widely used method for isoxazole synthesis.[15] This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) to form the aromatic isoxazole ring directly.[15][16]

Causality Behind the Method: The power of this method lies in its high degree of regioselectivity and functional group tolerance. The reaction proceeds via a concerted pericyclic mechanism, leading to a predictable substitution pattern on the resulting heterocycle.[16] A critical aspect of this strategy is the in situ generation of the nitrile oxide, which is a reactive and unstable intermediate. The most common approach is the base-mediated dehydrohalogenation of a hydroximoyl chloride, which itself is generated from an aldoxime.[17] This avoids the need to isolate the hazardous nitrile oxide.

G General Mechanism for Huisgen Isoxazole Synthesis cluster_0 Step 1: Nitrile Oxide Generation (in situ) cluster_1 Step 2: 1,3-Dipolar Cycloaddition Aldoxime R-CH=N-OH Aldoxime ChlorinatingAgent Halogenating Agent (e.g., NCS, Cl₂) HydroximoylChloride R-C(Cl)=N-OH Hydroximoyl Chloride ChlorinatingAgent->HydroximoylChloride Halogenation Base Base (e.g., Et₃N) NitrileOxide R-C≡N⁺-O⁻ Nitrile Oxide Base->NitrileOxide Dehydrohalogenation (-HCl) Alkyne R'−C≡C−R'' Alkyne NitrileOxide:f0->Alkyne Isoxazole Substituted Isoxazole Alkyne->Isoxazole [3+2] Cycloaddition G Isoxazole Synthesis via Condensation Start Starting Materials: 1,3-Diketone + NH₂OH·HCl Reaction Reaction Vessel Solvent (e.g., Ethanol) Base (optional, e.g., NaOAc) Start->Reaction Charge Reagents Heating Reflux (e.g., 80°C, 4-12h) Reaction->Heating Heat Mixture Workup Workup (Cool, Quench with H₂O, Extract with Organic Solvent) Heating->Workup Cool & Process Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Isolate Crude Product Pure Isoxazole Derivative Purification->Product Isolate Pure

Sources

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties, synthetic tractability, and ability to engage in various biological interactions have cemented its role in the development of a multitude of therapeutic agents.[5][6] This guide provides a comprehensive technical overview of the isoxazole core, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the fundamental physicochemical properties and synthetic methodologies that make isoxazole an attractive starting point for drug design. Furthermore, we will explore its diverse therapeutic applications, supported by detailed structure-activity relationship (SAR) studies and mechanistic insights. This document aims to serve as a practical resource, bridging fundamental chemistry with real-world applications in the pharmaceutical landscape.

Introduction: The Enduring Appeal of the Isoxazole Moiety

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the isoxazole nucleus holds a position of significant importance.[7][8] This five-membered aromatic ring is a key pharmacophore in numerous clinically approved drugs, underscoring its therapeutic relevance.[1][7][9][10] The appeal of the isoxazole scaffold stems from several key features:

  • Structural Versatility: The isoxazole ring can be readily functionalized at its three carbon positions, allowing for the creation of diverse chemical libraries with fine-tuned properties.[4]

  • Physicochemical Properties: The presence of both nitrogen and oxygen atoms imparts a unique electronic character, influencing properties such as polarity, solubility, and metabolic stability.[8][11]

  • Biological Interactions: Isoxazole moieties can participate in a range of non-covalent interactions, including hydrogen bonding and π–π stacking, with various biological targets like enzymes and receptors.[10][12]

  • Bioisosteric Replacement: The isoxazole ring is often employed as a bioisostere for other functional groups, such as amide or ester groups, to improve pharmacokinetic profiles.

This guide will systematically explore these facets, providing the reader with a robust understanding of why the isoxazole scaffold continues to be a focal point of innovation in drug discovery.

Physicochemical Properties and Electronic Nature

The isoxazole ring is a planar, aromatic system.[12] Its chemical and physical properties are a direct consequence of the electronegative oxygen and nitrogen atoms within the ring.

PropertyValue/DescriptionSource(s)
Molecular Formula C₃H₃NO[13][14]
Molar Mass 69.06 g/mol [13][14]
Boiling Point 95 °C[13]
Density 1.075 g/mL[13]
Acidity (pKa of conjugate acid) -3.0[13]
Aromaticity Less aromatic than other five-membered heterocycles.[12]
Solubility More soluble in polar solvents like water, methanol, and ethanol. Low solubility in non-polar solvents.[11]
Chemical Reactivity As a π-excessive heterocycle, it undergoes electrophilic substitution more readily than pyridine. The weak N-O bond is a potential site for ring cleavage under reductive or basic conditions.[12][15]

The electronic nature of the isoxazole ring makes it a versatile building block. The nitrogen atom acts as a hydrogen bond acceptor, while the oxygen atom influences the ring's electron distribution. This unique electronic arrangement allows for a wide range of chemical transformations and biological interactions.[10][12]

Synthetic Strategies: Building the Isoxazole Core

The construction of the isoxazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists.[1][2][3] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

[3+2] Cycloaddition Reactions: The Workhorse of Isoxazole Synthesis

The most powerful and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition, also known as a [3+2] cycloaddition.[16][17] This reaction typically involves the concerted addition of a nitrile oxide (a 1,3-dipole) to a dipolarophile, such as an alkyne or an alkene.[16]

General Workflow for Nitrile Oxide-Alkyne Cycloaddition:

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product Start1 Aldoxime Step1 In situ generation of Nitrile Oxide Start1->Step1 Oxidizing Agent (e.g., NCS, bleach) Start2 Alkyne Step2 [3+2] Cycloaddition Start2->Step2 Step1->Step2 Product Substituted Isoxazole Step2->Product

Figure 1: General workflow for the synthesis of isoxazoles via [3+2] cycloaddition.

Detailed Protocol: Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [18]

This protocol describes a metal-free, regiospecific synthesis of 3,4-disubstituted isoxazoles.

  • In situ Enamine Formation: An aldehyde is reacted with a secondary amine (e.g., pyrrolidine) to generate an enamine dipolarophile.

  • In situ Nitrile Oxide Generation: A N-hydroximidoyl chloride is treated with a base (e.g., triethylamine) to form the nitrile oxide.

  • Cycloaddition: The in situ generated enamine and nitrile oxide undergo a [3+2] cycloaddition to form a 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate.

  • Oxidation and Elimination: The intermediate is then oxidized, leading to the elimination of the amine and formation of the 3,4-disubstituted isoxazole product.

This method is advantageous as it provides access to a substitution pattern that can be challenging to achieve through other routes.[18][19]

Other Synthetic Methodologies

While [3+2] cycloadditions are prevalent, other methods are also employed:

  • Condensation Reactions: The reaction of hydroxylamine with 1,3-diketones is a classical method for isoxazole synthesis.[13]

  • Microwave-Induced Synthesis: Microwave irradiation can accelerate reaction times and improve yields in isoxazole synthesis.[1]

  • Solid-Phase Synthesis: This technique allows for the parallel synthesis of isoxazole libraries, which is highly valuable in high-throughput screening.[20]

The Isoxazole Scaffold in Drug Discovery: A Multitherapeutic Marvel

The isoxazole moiety is a constituent of numerous approved drugs and clinical candidates, demonstrating its broad therapeutic potential.[1][2][3][6][8]

Antibacterial and Antifungal Agents

The isoxazole ring is a key component of several antibacterial drugs.[1][15][21]

  • Sulfamethoxazole and Sulfisoxazole: These sulfonamide antibiotics incorporate an isoxazole ring. They act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.[1][7]

  • Penicillin Derivatives (Oxacillin, Cloxacillin, Dicloxacillin, Flucloxacillin): These are β-lactamase-resistant penicillins where the bulky isoxazole side chain protects the β-lactam ring from enzymatic degradation by bacterial β-lactamases.[1]

DrugClassMechanism of Action
Sulfamethoxazole Sulfonamide antibioticInhibits dihydropteroate synthase
Oxacillin β-lactam antibioticInhibits bacterial cell wall synthesis
Cloxacillin β-lactam antibioticInhibits bacterial cell wall synthesis
Dicloxacillin β-lactam antibioticInhibits bacterial cell wall synthesis
Flucloxacillin β-lactam antibioticInhibits bacterial cell wall synthesis
Anticancer Activity

Isoxazole derivatives have shown significant promise as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[1][2][3][7][8][22]

  • Kinase Inhibition: Many isoxazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[23] For instance, some derivatives act as potent inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[23]

  • Tubulin Polymerization Inhibition: Certain isoxazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[24]

  • Induction of Apoptosis: Isoxazole compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.[24]

Postulated Mechanism of Action for an Isoxazole-based Kinase Inhibitor:

G cluster_pathway Cancer Cell Signaling Pathway cluster_drug Drug Action GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Downstream Downstream Signaling (e.g., RAS/MAPK) Receptor->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Isoxazole_Drug Isoxazole-based Kinase Inhibitor Isoxazole_Drug->Receptor Inhibits (Binds to ATP pocket)

Figure 2: Postulated mechanism of an isoxazole-based kinase inhibitor targeting a receptor tyrosine kinase.

Anti-inflammatory and Analgesic Properties

The isoxazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds with anti-inflammatory and analgesic effects.[1][2][3][7]

  • Valdecoxib and Parecoxib: These are selective COX-2 inhibitors. By selectively inhibiting the COX-2 enzyme, they reduce the production of prostaglandins that mediate inflammation and pain, with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

  • Leflunomide: This is an immunomodulatory drug used in the treatment of rheumatoid arthritis. Its active metabolite inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thereby suppressing the proliferation of activated lymphocytes.[1]

Neuroprotective and CNS Applications

Isoxazole derivatives have also been investigated for their potential in treating central nervous system (CNS) disorders.[1][2][3]

  • Risperidone and Paliperidone: These are atypical antipsychotic drugs used in the treatment of schizophrenia and bipolar disorder. They exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] The isoxazole ring in paliperidone forms an aliphatic interaction with VAL115 in the D2 receptor.[10]

  • Zonisamide: This is an antiepileptic drug that also contains an isoxazole ring, although it is part of a benzisoxazole system.[1]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For isoxazole derivatives, SAR studies have provided valuable insights for rational drug design.

General SAR Observations for Isoxazole-based Anticancer Agents: [25]

  • Substituents on the Isoxazole Ring: The nature and position of substituents on the isoxazole ring can significantly impact biological activity. For instance, in some series of anticancer compounds, aryl groups at the 3- and 5-positions are important for activity.

  • Aryl Substituents: When an aryl group is attached to the isoxazole, the substitution pattern on this aryl ring is critical. Halogens (e.g., chloro, bromo) at the para-position often enhance activity.[25]

  • Linker Moiety: The linker connecting the isoxazole to other pharmacophoric elements can influence conformational flexibility and binding to the target.

Example of SAR in Isoxazole-based Antibacterials: [8]

In a series of isoxazole derivatives, the presence of electron-withdrawing groups (e.g., nitro, chloro) on a phenyl ring at the C-3 position and electron-donating groups (e.g., methoxy, dimethylamino) on a phenyl ring at the C-5 position was found to enhance antibacterial activity.[8]

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[1][2][3] Emerging trends include the development of multi-targeted therapies and the application of green chemistry principles to isoxazole synthesis.[1][3][26] The versatility of the isoxazole ring, coupled with a deep understanding of its chemistry and biological activities, ensures its continued importance in the quest for novel and effective therapeutics. This guide has provided a comprehensive overview of the isoxazole scaffold, from its fundamental properties to its diverse applications in drug discovery. It is our hope that this information will serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). ResearchGate. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ResearchGate. [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Recent advance in oxazole-based medicinal chemistry. (2018). ResearchGate. [Link]

  • Recent advance in oxazole-based medicinal chemistry. (2018). National Center for Biotechnology Information. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. [Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. (2024). Taylor & Francis Online. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). National Center for Biotechnology Information. [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

  • Isoxazole. (n.d.). Wikipedia. [Link]

  • Isoxazole containing drugs. (n.d.). ResearchGate. [Link]

  • Isoxazole. (n.d.). Solubility of Things. [Link]

  • Isoxazole. (n.d.). PubChem. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Laboratory Synthesis of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step protocol for the laboratory synthesis of (3-Methyl-5-phenylisoxazol-4-yl)methanol, a valuable isoxazole derivative. Isoxazole moieties are significant structural motifs in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] The synthesis detailed herein begins with the formylation of commercially available 3-methyl-5-phenylisoxazole at the C4 position via a Vilsmeier-Haack reaction, yielding the intermediate aldehyde, 3-methyl-5-phenylisoxazole-4-carbaldehyde. Subsequent selective reduction of this aldehyde using sodium borohydride affords the target primary alcohol. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Scientific Rationale

The isoxazole ring is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anti-tumor properties.[1][3] The specific target of this protocol, this compound, serves as a key building block for creating more complex molecules, where the primary alcohol can be further functionalized.

The synthetic strategy is designed for efficiency and reliability in a standard laboratory setting. It employs two classic and well-understood organic transformations:

  • Vilsmeier-Haack Formylation: This reaction is an effective method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[4] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] It acts as a mild electrophile, which is crucial for the regioselective formylation of the isoxazole ring at the electron-rich C4 position.[6]

  • Selective Aldehyde Reduction: The reduction of the intermediate aldehyde to a primary alcohol is achieved using sodium borohydride (NaBH₄). NaBH₄ is chosen for its chemoselectivity; it is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or the isoxazole ring itself.[7][8] Its operational simplicity and safety profile, especially its stability in protic solvents like ethanol, make it preferable to more powerful and hazardous reagents like lithium aluminum hydride (LiAlH₄) for this transformation.[8][9][10]

Overall Reaction Scheme

Overall Reaction Scheme
Figure 1. Two-step synthesis of this compound from 3-Methyl-5-phenylisoxazole.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )PuritySupplier
3-Methyl-5-phenylisoxazoleC₁₀H₉NO159.19≥98%Sigma-Aldrich
Phosphorus Oxychloride (POCl₃)POCl₃153.33≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Borohydride (NaBH₄)NaBH₄37.83≥98%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
Ethanol (EtOH)C₂H₅OH46.07200 Proof, AnhydrousFisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated SolutionLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37GranularFisher Scientific
Hydrochloric Acid (HCl)HCl36.461 M Aqueous SolutionLab Prepared
Deionized WaterH₂O18.02N/ALab System
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for filtration (Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Mandatory Safety Precautions

This protocol involves hazardous materials. All steps must be performed inside a certified chemical fume hood.

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing heat and toxic fumes (hydrochloric acid and phosphoric acid).[11][12][13] Always handle with extreme care, wearing appropriate PPE, including heavy-duty gloves. Quench any residual POCl₃ slowly and carefully with ice.

  • N,N-Dimethylformamide (DMF): An irritant and can be absorbed through the skin. Avoid direct contact.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with acid to produce flammable hydrogen gas. Additions should be made slowly and in portions to control the reaction rate.

  • Dichloromethane (DCM): A volatile suspected carcinogen. Ensure the fume hood has adequate ventilation.

Detailed Experimental Protocol

Part A: Synthesis of 3-Methyl-5-phenylisoxazole-4-carbaldehyde (Intermediate 2)
  • Preparation of Vilsmeier Reagent: In a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (3.0 mL, 32.5 mmol) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. The formation of a solid white complex may be observed. The causal basis for this slow, cooled addition is to control the highly exothermic reaction between POCl₃ and DMF, preventing thermal decomposition and ensuring the controlled formation of the Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[5]

  • Formylation Reaction: Dissolve 3-methyl-5-phenylisoxazole (1) (3.18 g, 20.0 mmol) in 10 mL of anhydrous DMF and add this solution to the flask containing the Vilsmeier reagent.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature with stirring for 3-4 hours. The reaction progress should be monitored by TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material will show a higher Rf value than the more polar aldehyde product.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • In a separate 500 mL beaker, prepare approximately 150 g of crushed ice.

  • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and must be done cautiously as it is exothermic.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The product often precipitates as a pale yellow solid.

  • Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL).

  • Dry the crude product under vacuum. The expected yield of 3-methyl-5-phenylisoxazole-4-carbaldehyde is typically in the range of 80-90%. The product can be used in the next step without further purification if purity is sufficient, or it can be recrystallized from ethanol.

Part B: Synthesis of this compound (Target 3)
  • Reaction Setup: In a 250 mL round-bottom flask, add the crude 3-methyl-5-phenylisoxazole-4-carbaldehyde (2) (3.74 g, 20.0 mmol) and dissolve it in 100 mL of ethanol. Stir until all the solid has dissolved.

  • Cool the solution in an ice bath to 0-5 °C.

  • Reduction: While stirring, add sodium borohydride (NaBH₄) (0.76 g, 20.0 mmol) in small portions over 15-20 minutes. The choice of portion-wise addition is to manage the exothermic nature of the hydride reduction and prevent an uncontrolled release of hydrogen gas.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane). The product alcohol will have a lower Rf than the starting aldehyde.

  • Work-up and Purification: Once the reaction is complete, cool the flask again in an ice bath.

  • Quench the reaction by slowly adding 1 M HCl (approx. 20 mL) dropwise until gas evolution ceases. This step neutralizes the basic borate esters and destroys any excess NaBH₄.

  • Remove the ethanol using a rotary evaporator.

  • Add 50 mL of deionized water to the residue, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts in a separatory funnel and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexane) to afford a white solid. The typical yield is 85-95%.

Data Presentation and Expected Results

CompoundDescriptionM.P. (°C)Expected Yield
Intermediate 2 Pale yellow solid78-8180-90%
Target 3 White crystalline solid92-9585-95%

Characterization Data for this compound (3):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75-7.72 (m, 2H, Ar-H), 7.48-7.44 (m, 3H, Ar-H), 4.65 (s, 2H, -CH₂OH), 2.50 (s, 3H, -CH₃), ~2.0 (br s, 1H, -OH).

  • IR (KBr, cm⁻¹): A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration.[3]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis protocol, from initial reagents to the final purified product.

SynthesisWorkflow cluster_step1 Part A: Vilsmeier-Haack Formylation cluster_step2 Part B: Aldehyde Reduction DMF_POCl3 1. Prepare Vilsmeier Reagent (DMF + POCl3 @ 0°C) Reaction1 2. Add Substrate Heat to 80°C, 3-4h DMF_POCl3->Reaction1 Substrate1 3-Methyl-5-phenylisoxazole Substrate1->Reaction1 Workup1 3. Quench on Ice Neutralize (NaHCO3) Filter Reaction1->Workup1 Intermediate2 Intermediate 2 (Aldehyde) Workup1->Intermediate2 Reaction2 4. Add NaBH4 @ 0°C Stir @ RT, 2h Intermediate2->Reaction2 Proceed to Part B Solvent_NaBH4 NaBH4 in Ethanol Solvent_NaBH4->Reaction2 Workup2 5. Quench (HCl) Extract (EtOAc) Dry (MgSO4) Reaction2->Workup2 Purification 6. Recrystallize or Column Chromatography Workup2->Purification FinalProduct Target 3 (Alcohol) Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, E69, o897. [Link]

  • Khandebharad, A. U., et al. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 1-5. [Link]

  • Konkala, K., et al. (2017). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 22(x), x. [Link]

  • Singh, R. P., et al. (2021). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 10(3), 2568-2590. [Link]

  • Rao, H. S. P., & Sivakumar, S. (1998). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Journal of Chemistry - Section B, 37B, 626-628. [Link]

  • Zhang, Z.-H., & Li, J.-T. (2008). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. E-Journal of Chemistry, 5(3), 483-486. [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. [Link]

  • Machetti, F., et al. (2006). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. [Link]

  • Clark, J. (2015). REDUCTION OF ALDEHYDES AND KETONES. Chemguide. [Link]

  • Patel, D. R., & Patel, K. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3565-3576. [Link]

  • Kumar, A., et al. (2013). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 5(2), 65-68. [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]

  • Xue, J., et al. (2022). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 99, 393-406. [Link]

  • MDPI. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. [Link]

Sources

Application Note: High-Purity Isolation of (3-Methyl-5-phenylisoxazol-4-yl)methanol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of (3-Methyl-5-phenylisoxazol-4-yl)methanol, a key intermediate in pharmaceutical synthesis. The inherent polarity of the hydroxymethyl group and the aromatic isoxazole core necessitates a robust purification strategy to eliminate synthetic by-products and unreacted starting materials. This document outlines an optimized method using automated flash column chromatography on silica gel, detailing the rationale behind solvent selection, stationary phase choice, and critical process parameters to ensure high purity and yield.

Introduction: The Purification Challenge

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in various drug candidates. The synthesis of this intermediate can often result in a crude mixture containing unreacted precursors, such as the corresponding ester or aldehyde, and other structurally similar impurities. The presence of a polar hydroxymethyl group attached to the relatively non-polar isoxazole ring system presents a moderate purification challenge. Column chromatography is the method of choice for achieving the high degree of purity required for subsequent synthetic steps and to meet stringent regulatory standards.

The primary objective is to develop a reproducible and efficient column chromatography protocol that resolves this compound from common process-related impurities. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of heterocyclic compounds.

Foundational Principles: Chromatographic Separation

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this modality, a polar stationary phase (silica gel) is employed with a less polar mobile phase. The separation is governed by the differential adsorption of the components of the mixture onto the silica surface.

  • This compound: The target compound possesses a hydroxyl group, which is a strong hydrogen bond donor and acceptor. This functional group will interact strongly with the silanol groups (Si-OH) on the surface of the silica gel, leading to significant retention.

  • Less Polar Impurities: By-products lacking the hydroxyl group, such as the corresponding methyl ether or unreacted phenylacetylene, will have weaker interactions with the stationary phase and will elute earlier.

  • More Polar Impurities: Highly polar impurities, if present, will be more strongly retained on the column and will elute later.

The selection of an appropriate mobile phase is critical to modulate the interactions between the analytes and the stationary phase, thereby achieving effective separation.

Materials and Methods

Equipment and Consumables
  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)

  • Pre-packed Silica Gel Cartridge (Silica gel, 60 Å, 40-63 µm)

  • UV-Vis Detector with Diode Array capabilities

  • Fraction Collector

  • Rotary Evaporator

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • HPLC-grade Hexane

  • HPLC-grade Ethyl Acetate

  • HPLC-grade Dichloromethane (for sample loading)

Physicochemical Properties of the Target Compound
PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂Inferred
Molecular Weight 189.21 g/mol Inferred
Appearance White to off-white solidTypical for similar compounds
Polarity Moderately PolarDue to the hydroxymethyl group

Step-by-Step Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by selecting an appropriately sized column and adjusting solvent volumes accordingly.

Preliminary Analysis: Thin-Layer Chromatography (TLC)

The cornerstone of a successful column chromatography separation is the initial method development using TLC. This allows for the rapid determination of an optimal solvent system.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a silica gel TLC plate.

  • Development: Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. Test ratios from 9:1 to 1:1 (Hexane:Ethyl Acetate).

  • Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with potassium permanganate solution.

  • Optimal Rf: The ideal solvent system will provide an Rf (retention factor) value of approximately 0.2-0.4 for the target compound, with clear separation from impurities. For many isoxazole derivatives, a mobile phase of cyclohexane/ethyl acetate at a ratio of 8:2 has been shown to be effective.[1]

Column Preparation and Equilibration
  • Column Selection: Based on the sample load (1 g), select a silica gel cartridge of appropriate size (e.g., 40 g).

  • Installation: Install the column on the automated flash chromatography system.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) for at least 3-5 column volumes, or until the baseline on the UV detector is stable.

Sample Preparation and Loading
  • Dissolution: Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane (DCM). Using a strong solvent for dissolution can sometimes lead to peak broadening.[2]

  • Adsorption (Dry Loading): Add 2-3 grams of silica gel to the dissolved sample. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. This dry-loading technique is often preferable as it leads to sharper bands and better separation.

  • Loading: Transfer the silica-adsorbed sample into an empty solid-load cartridge and attach it to the column inlet.

Elution and Fraction Collection

A gradient elution is recommended to ensure efficient separation of both less polar and more polar impurities.

  • Gradient Profile:

    • Initial Conditions: 5% Ethyl Acetate in Hexane (hold for 2 column volumes).

    • Gradient: Linearly increase to 40% Ethyl Acetate in Hexane over 10-15 column volumes.

    • Final Hold: Hold at 40% Ethyl Acetate in Hexane for 3-5 column volumes to elute any remaining compounds.

  • Flow Rate: A typical flow rate for a 40 g column is 30-40 mL/min.

  • Detection: Monitor the elution profile using the UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Fraction Collection: Collect fractions based on the UV absorbance peaks.

Post-Purification Analysis
  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Yield and Purity Determination: Determine the mass of the purified product and assess its purity using appropriate analytical techniques such as NMR spectroscopy, LC-MS, or melting point analysis. The purity of a purified compound can be quantitatively determined by qNMR.[3]

Visual Workflow of the Purification Process

Purification_Workflow cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_post Post-Purification Phase TLC TLC Method Development (Hexane:EtOAc) Sample_Prep Sample Preparation (Dry Loading on Silica) TLC->Sample_Prep Determines Solvent System Sample_Load Sample Loading Sample_Prep->Sample_Load Column_Equil Column Equilibration (5% EtOAc in Hexane) Column_Equil->Sample_Load Elution Gradient Elution (5-40% EtOAc in Hexane) Sample_Load->Elution Fraction_Collection Fraction Collection (UV-Triggered) Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Concentration Solvent Removal (Rotary Evaporation) Pooling->Concentration Final_Analysis Purity & Yield Analysis (NMR, LC-MS) Concentration->Final_Analysis

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks Inappropriate solvent system. Column overloading.Refine the mobile phase polarity based on TLC analysis.[4] Reduce the amount of sample loaded onto the column.
Compound Does Not Elute Mobile phase is not polar enough. Compound may be degrading on the silica.Increase the polarity of the mobile phase significantly (e.g., add a small percentage of methanol). Test the stability of the compound on a TLC plate before running the column.[5]
Peak Tailing Compound is interacting too strongly with acidic silanol groups.Add a small amount (0.1-0.5%) of a modifier like triethylamine to the mobile phase to neutralize the silica surface.
Cracked or Channeled Column Bed Improper column packing (less common with pre-packed cartridges). Running the column dry.Ensure a continuous flow of solvent and do not let the silica bed run dry.[6]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of this compound using automated flash column chromatography. By employing systematic method development with TLC, followed by a well-defined gradient elution on a silica gel stationary phase, researchers can effectively remove synthetic impurities and obtain a final product of high purity suitable for downstream applications in drug discovery and development. The principles and troubleshooting guide presented herein are also broadly applicable to the purification of other moderately polar heterocyclic compounds.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis of 4-hydroxycoumarins. (1949). Google Patents.
  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (2018). The Royal Society of Chemistry. Available at: [Link]

  • How do I extract and purify steroids from plant extract using column chromatography? (2014). ResearchGate. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Available at: [Link]

  • 3-Methyl-5-phenylisoxazole. PubChem, National Institutes of Health. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2018). MDPI. Available at: [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (2009). FLORE. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2025). Zanco Journal of Medical Sciences. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Available at: [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (2022). MDPI. Available at: [Link]

  • (3-ethyl-5-methyl-4-isoxazolyl)methanol. Chemical Synthesis Database. Available at: [Link]

Sources

Application Note: A Multi-faceted Approach to Purity Determination of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to drug development and manufacturing. This document provides a comprehensive guide to the analytical methods for determining the purity and impurity profile of (3-Methyl-5-phenylisoxazol-4-yl)methanol, a key heterocyclic compound. We present an orthogonal analytical strategy, combining chromatographic, spectroscopic, and thermal techniques to ensure a thorough and reliable assessment of the compound's quality. This note details not just the protocols, but the underlying scientific rationale for each methodological choice, aligning with the principles of modern pharmaceutical quality control and regulatory expectations.

Introduction: The Imperative for Purity

This compound is a substituted isoxazole, a class of heterocyclic compounds with significant applications in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Whether used as a final API or a critical intermediate, its purity is paramount. Even trace-level impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a robust analytical strategy is not merely a quality control checkpoint but a cornerstone of the entire development process.

Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling. The ICH Q3A(R2) guideline, for instance, requires the reporting, identification, and qualification of impurities in new drug substances.[5][6][7] This application note outlines a self-validating system of methods designed to meet and exceed these standards. Our approach is built on the principle of orthogonality, where techniques with different separation and detection mechanisms are employed to provide a comprehensive view of the sample, minimizing the risk of undetected impurities.

Some known physicochemical properties of a structurally similar compound, (5-methyl-3-phenylisoxazol-4-yl)methanol, include a melting point of approximately 81°C and an appearance as a white to light yellow crystalline powder.[8] These characteristics provide a baseline for the analytical methods that follow.

The Orthogonal Analytical Workflow

A single analytical technique is rarely sufficient to declare a substance "pure." An integrated workflow leverages the strengths of multiple, distinct methods. Chromatography separates components, spectroscopy identifies them, and thermal analysis assesses bulk properties. The relationship between these core techniques forms the basis of our characterization strategy.

G cluster_0 Purity & Impurity Profiling cluster_1 Structural & Physicochemical Confirmation cluster_2 Final Assessment HPLC HPLC-UV (Primary Assay & Related Substances) LCMS LC-MS (Impurity Identification) HPLC->LCMS Peak Identification Report Comprehensive Purity Report (ICH Q3A Compliance) HPLC->Report Quantitative Data LCMS->Report Structural Data GC GC-FID/MS (Residual Solvents & Volatiles) GC->Report Quantitative Data NMR NMR Spectroscopy (Structural Elucidation) NMR->Report Structural Data Thermal Thermal Analysis (DSC/TGA) (Bulk Purity & Solvates) Thermal->Report Physicochemical Data FTIR FTIR (Identity Confirmation) FTIR->Report Physicochemical Data

Caption: Orthogonal workflow for API purity characterization.

Primary Purity & Related Substances by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment of non-volatile organic molecules. Its high resolving power allows for the separation of the main component from structurally similar impurities, which are often process-related or degradation products. This aligns with the principles outlined in pharmacopeial chapters such as USP <621>.[9][10][11][12][13]

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its versatility and hydrophobic nature, which is well-suited for retaining the phenyl and isoxazole moieties of the target molecule.

  • Mobile Phase: A gradient of a weak acid (formic acid) in water and an organic modifier (acetonitrile) is employed. The acid suppresses the ionization of any potential acidic or basic functional groups, leading to sharper peaks and better reproducibility. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

  • Detection: UV detection is chosen based on the presence of strong chromophores (phenyl and isoxazole rings) in the molecule. A photodiode array (PDA) detector is ideal as it can acquire spectra across a range of wavelengths, helping to assess peak purity and providing spectral information for preliminary impurity identification.

Protocol 3.1: HPLC-UV Method for Purity Determination
  • Instrumentation: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 0-1 min (10% B), 1-15 min (10% to 95% B), 15-18 min (95% B), 18-18.1 min (95% to 10% B), 18.1-22 min (10% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Detection: 254 nm, with spectral scanning from 200-400 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Test Solution: Accurately weigh and dissolve ~25 mg of this compound in a 50 mL volumetric flask. Dilute to volume with 50:50 (v/v) Acetonitrile/Water to achieve a concentration of 0.5 mg/mL.

    • Reference Solution (for quantitation): Prepare a solution of a qualified reference standard at the same concentration (0.5 mg/mL).

    • Sensitivity Solution: Dilute the Test Solution to a concentration corresponding to the reporting threshold (e.g., 0.05%). Per ICH Q3A guidelines, this is typically 0.05% for APIs with a maximum daily dose of ≤ 2g.[5][6]

  • System Suitability Test (SST):

    • Inject the Reference Solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject the Sensitivity Solution. The signal-to-noise ratio (S/N) for the main peak should be ≥ 10.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the Test Solution.

    • Calculate the percentage of each impurity using the principle of area normalization, assuming a relative response factor of 1.0 for unknown impurities.

    • Report any impurity at or above the 0.05% reporting threshold.[5]

ParameterSpecificationPurpose
Column C18, 2.1 x 100 mm, 1.8 µmHigh-resolution separation of non-polar to moderately polar analytes.
Mobile Phase Acetonitrile / 0.1% Formic Acid (aq)Provides good peak shape and separation efficiency.
Detection (λ) 254 nm (PDA 200-400 nm)High sensitivity for aromatic systems; PDA allows for peak purity assessment.
SST: RSD (%) ≤ 2.0%Ensures precision of the injection and system.
SST: Tailing Factor 0.8 - 1.5Confirms good chromatographic peak shape, free from overloading or secondary interactions.
SST: S/N Ratio ≥ 10 (at 0.05% level)Verifies the limit of quantitation (LOQ) and reporting threshold sensitivity.

Structural Confirmation and Impurity Identification

While HPLC quantifies impurities, it does not identify them. Spectroscopic methods are required for structural elucidation of the main component and any unknown impurities exceeding the identification threshold (typically 0.10% or 0.15% per ICH Q3A).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[14] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Causality Behind Method Choices:

  • ¹H NMR provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR identifies all unique carbon atoms in the molecule.[15]

  • 2D NMR experiments like COSY and HSQC establish direct connectivity between protons and carbons, confirming the overall structure.

Protocol 4.1.1: NMR Structural Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D experiments (COSY, HSQC) to confirm assignments.

  • Data Interpretation:

    • Expected ¹H Signals: Aromatic protons (phenyl group), a singlet for the methyl group, a singlet for the methylene (-CH₂OH) protons, and a hydroxyl proton.

    • Expected ¹³C Signals: Signals corresponding to the isoxazole ring carbons, phenyl ring carbons, methyl carbon, and methylene carbon.[15]

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) is the definitive method for identifying impurities detected during HPLC analysis. It provides the molecular weight of each component as it elutes from the column.

Protocol 4.2.1: LC-MS Impurity Identification

  • Instrumentation: Couple the HPLC system from Protocol 3.1 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Use Electrospray Ionization (ESI) in positive mode, as the nitrogen in the isoxazole ring is readily protonated.

  • Analysis:

    • Inject the Test Solution.

    • Extract ion chromatograms for the expected molecular ion [M+H]⁺ of the parent compound.

    • Examine the mass spectra of all impurity peaks. The accurate mass measurement allows for the prediction of elemental compositions, which is the first step in structural elucidation.

Physicochemical and Bulk Property Analysis

These methods provide information on the solid-state properties of the compound and can indicate the presence of non-chromatographically separated impurities like water or residual solvents.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial thermal analysis techniques in the pharmaceutical industry.[16][17][18]

Causality Behind Method Choices:

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It provides a precise melting point and can indicate the presence of impurities, which typically depress and broaden the melting endotherm. This is based on the van't Hoff equation.

  • TGA: Measures the change in mass of a sample as a function of temperature.[19] It is ideal for quantifying the amount of volatile content, such as residual solvents or water.[20]

Protocol 5.1.1: DSC and TGA Analysis

  • Instrumentation: A calibrated DSC and TGA instrument.

  • DSC Method:

    • Accurately weigh 2-4 mg of sample into an aluminum pan and seal it.

    • Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Determine the onset and peak temperature of the melting endotherm.

  • TGA Method:

    • Accurately weigh 5-10 mg of sample into a ceramic or platinum pan.

    • Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Measure any mass loss before the onset of thermal decomposition.

ParameterExpected ResultInterpretation
Melting Point (DSC) Sharp endotherm, ~81°CA sharp peak indicates high purity; broadening suggests impurities.
Mass Loss (TGA) < 0.5% below 150°CQuantifies volatile content (water, residual solvents).
Decomposition (TGA) Onset > 200°CIndicates the thermal stability of the compound.

Integrated Data Assessment for Final Purity Statement

The final purity value is not derived from a single measurement but is a composite assessment from orthogonal methods. The data from all techniques are integrated to build a complete picture of the material's quality.

G Assay HPLC Assay vs. Reference Standard Purity Final Purity Statement (Mass Balance) Assay->Purity Related HPLC Area % (Related Substances) Related->Purity Volatiles TGA (Water & Residual Solvents) Volatiles->Purity NonVolatiles Residue on Ignition (Inorganic Impurities) NonVolatiles->Purity

Sources

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Methyl-5-phenylisoxazol-4-yl)methanol is a heterocyclic compound featuring a 3,5-disubstituted isoxazole core. The isoxazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Accurate structural elucidation is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of this compound, leveraging one- and two-dimensional NMR experiments. The causality behind experimental choices and the logic of spectral interpretation are detailed to provide a field-proven protocol.

Molecular Structure and Numbering

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The numbering scheme for this compound used throughout this guide is presented below.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_assign Assignments H1 ¹H NMR Assign_H Proton Assignments H1->Assign_H C13 ¹³C NMR Assign_C Carbon Assignments C13->Assign_C DEPT DEPT-135 DEPT->Assign_C COSY ¹H-¹H COSY COSY->Assign_H H-C-H coupling HSQC ¹H-¹³C HSQC HSQC->Assign_C Direct C-H HMBC ¹H-¹³C HMBC Connectivity Full Connectivity HMBC->Connectivity 2-3 bond C-H Assign_H->HSQC Assign_H->HMBC Assign_C->HMBC

Figure 2: Workflow for NMR spectral assignment.

  • ¹H-¹H COSY: A key correlation will be observed between the methylene protons (H-7) and the hydroxyl proton (H-8), confirming their adjacent relationship. Correlations among the aromatic protons will also be visible.

  • ¹H-¹³C HSQC: This experiment will definitively link each proton to its directly attached carbon:

    • H-6 (~2.50 ppm) will correlate with C-6 (~12 ppm).

    • H-7 (~4.80 ppm) will correlate with C-7 (~57 ppm).

    • The aromatic protons will correlate with their respective carbons in the δ 127-129 ppm range.

  • ¹H-¹³C HMBC: This is the most powerful experiment for establishing the overall carbon skeleton. Key long-range correlations are predicted as follows:

HMBC_Correlations H6 H-6 C3 C-3 H6->C3 C4 C-4 H6->C4 C5 C-5 H6->C5 H7 H-7 H7->C3 H7->C4 H7->C5 H2_6_prime H-2'/6' H2_6_prime->C4 H2_6_prime->C5 C1_prime C-1' H2_6_prime->C1_prime C2_prime C-2' H2_6_prime->C2_prime C6_prime C-6' H2_6_prime->C6_prime C6 C-6 C7 C-7

Figure 3: Key predicted HMBC correlations.

Conclusion

By employing a systematic approach that combines 1D and 2D NMR techniques, an unambiguous assignment of all proton and carbon signals in this compound can be confidently achieved. The protocols and predicted spectral data herein provide a robust framework for researchers working with this and structurally related compounds, ensuring the integrity of their chemical entities. The use of complementary experiments like COSY, HSQC, and particularly HMBC, provides a self-validating system for structural elucidation.

References

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1055-1058. [Link]

  • NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry, 28(8), 698-700.
  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. ResearchGate. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 8(13), 5357-5367. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(7), 9839-9848. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • Structural investigation of 3,5‐disubstituted isoxazoles by 1 H‐nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6).
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry. [Link]

  • Hydroxyl Groups in NMR. Reddit. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 2456-2463. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Der Pharma Chemica.
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]

  • Copies of 1H, 13C, 19F NMR spectra.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 717-723. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Tables For Organic Structure Analysis. University of Wisconsin-Madison.
  • Benzyl alcohol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry. [Link]

  • Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). The Royal Society of Chemistry. [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • 1H and 13C NMR spectroscopy of 6‐aryl‐substituted 3‐[5‐methyl‐1‐(4‐methylphenyl)‐1,2,3‐triazol‐4‐yl]‐s‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles. Magnetic Resonance in Chemistry. [Link]

Sources

The Versatile Building Block: Application of (3-Methyl-5-phenylisoxazol-4-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry and drug discovery, prized for its ability to impart favorable physicochemical and biological properties to molecules.[1] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety is a common feature in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and analgesic.[1] The strategic functionalization of the isoxazole core allows for the fine-tuning of a compound's pharmacological profile, making building blocks that carry this scaffold highly valuable to synthetic chemists.

(3-Methyl-5-phenylisoxazol-4-yl)methanol, in particular, represents a versatile and strategically important building block. Its structure combines the stable isoxazole core, a phenyl group that can engage in various interactions with biological targets, and a reactive primary alcohol handle. This hydroxyl group is the key to the molecule's utility, providing a readily accessible point for derivatization and incorporation into more complex molecular architectures. This guide provides a detailed exploration of the synthetic applications of this compound, complete with detailed protocols and insights into the underlying chemical principles.

Core Synthetic Transformations

The primary alcohol functionality of this compound is amenable to a range of classical and contemporary organic transformations. This section will detail the protocols for its conversion into key synthetic intermediates: esters, ethers, and halides.

Esterification: Forging Bioactive Esters

Esterification of the hydroxyl group is a common strategy to modify the lipophilicity and metabolic stability of a parent molecule. The resulting esters of this compound can be evaluated as prodrugs or as final compounds with their own unique biological activities.

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids, particularly useful when one of the coupling partners is sensitive to harsh conditions.

Reaction Scheme:

G reactant1 This compound reagents DCC, DMAP DCM reactant1->reagents reactant2 Acetic Acid reactant2->reagents product (3-Methyl-5-phenylisoxazol-4-yl)methyl Acetate reagents->product

Steglich Esterification Workflow

Materials:

  • This compound

  • Acetic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add acetic acid (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Expected Outcome and Characterization:

The final product, (3-Methyl-5-phenylisoxazol-4-yl)methyl acetate, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reaction ParametersConditions
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
SolventAnhydrous Dichloromethane
Key ReagentsDCC, DMAP
Etherification: Expanding Structural Diversity

The synthesis of ethers from this compound introduces a stable linkage and allows for the connection of this building block to other pharmacophores or functional groups. The Williamson ether synthesis is a robust and widely used method for this transformation.

This protocol describes the synthesis of a benzyl ether derivative, a common protecting group and a structural motif in its own right.

Reaction Scheme:

G reactant1 This compound reagents1 NaH THF reactant1->reagents1 intermediate Alkoxide reagents1->intermediate Deprotonation product 4-(Benzyloxymethyl)-3-methyl-5-phenylisoxazole intermediate->product reactant2 Benzyl Bromide reactant2->product

Williamson Ether Synthesis Workflow

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Characterization:

The desired ether, 4-(benzyloxymethyl)-3-methyl-5-phenylisoxazole, can be identified and its purity assessed using standard spectroscopic techniques.

Reaction ParametersConditions
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
SolventAnhydrous Tetrahydrofuran
Key ReagentsSodium Hydride, Benzyl Bromide
Halogenation: Activating for Further Functionalization

Conversion of the primary alcohol to an alkyl halide transforms it into a good leaving group, opening up possibilities for a wide range of nucleophilic substitution reactions. Thionyl chloride is a common and effective reagent for this purpose.

This protocol details the synthesis of the corresponding alkyl chloride, a key intermediate for introducing nitrogen, sulfur, or carbon nucleophiles.

Reaction Scheme:

G reactant This compound reagent SOCl₂ DCM reactant->reagent product 4-(Chloromethyl)-3-methyl-5-phenylisoxazole reagent->product

Halogenation Workflow

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ice water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask at 0 °C, add thionyl chloride (1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice water.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Expected Outcome and Characterization:

The formation of 4-(chloromethyl)-3-methyl-5-phenylisoxazole can be confirmed by the disappearance of the hydroxyl proton and a characteristic shift in the methylene protons in the ¹H NMR spectrum, as well as by mass spectrometry.

Reaction ParametersConditions
Temperature0 °C to Room Temperature
Reaction Time3-4 hours
SolventAnhydrous Dichloromethane
Key ReagentThionyl Chloride

Advanced Applications: Oxidation to Carboxylic Acid

For more advanced synthetic strategies, the primary alcohol can be oxidized to the corresponding carboxylic acid. This opens up a new set of derivatization possibilities, including amide bond formation, which is of paramount importance in drug discovery.

A variety of oxidizing agents can be employed for this transformation. A common and effective method involves the use of Jones reagent or other chromium-based oxidants. However, for milder conditions, a TEMPO-catalyzed oxidation is a good alternative.

Reaction Scheme:

G reactant This compound reagents TEMPO (cat.) NaOCl, NaClO₂ reactant->reagents product 3-Methyl-5-phenylisoxazole-4-carboxylic acid reagents->product

Oxidation Workflow

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution

  • Sodium chlorite (NaClO₂)

  • Acetonitrile

  • Phosphate buffer (pH 6.8)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl Acetate

  • 2 M Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and phosphate buffer (pH 6.8).

  • Add a catalytic amount of TEMPO (0.05 eq).

  • In a separate flask, prepare a solution of sodium chlorite (2.0 eq) in water.

  • To the reaction mixture, add the sodium chlorite solution followed by the dropwise addition of sodium hypochlorite solution (0.1 eq) at room temperature.

  • Stir the reaction vigorously for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 2 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Expected Outcome and Characterization:

The successful oxidation can be confirmed by the disappearance of the alcohol and methylene proton signals and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum, as well as a characteristic carbonyl stretch in the IR spectrum.

Reaction ParametersConditions
TemperatureRoom Temperature
Reaction Time4-6 hours
SolventAcetonitrile/Phosphate Buffer
Key ReagentsTEMPO, NaOCl, NaClO₂

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. The protocols detailed in this guide provide a solid foundation for its application in the synthesis of a diverse range of derivatives. The ability to easily convert the primary alcohol to esters, ethers, halides, and carboxylic acids makes this compound an excellent starting point for the development of new chemical entities with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with unique and valuable properties.

References

  • Ahmadzadeh, H., et al. (2018). Ultrasound-assisted method for synthesizing 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. Ultrasonics Sonochemistry, 41, 35-39.
  • Bhirud, J. D., & Narkhede, H. P. (2020). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. International Journal of Pharmaceutical Sciences and Research, 11(9), 4434-4440.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5789.
  • Shen, C., et al. (2011). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry, 8(4), 278-281.

Sources

Application Notes and Protocols for the Development of Anticancer Agents Based on (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (3-Methyl-5-phenylisoxazol-4-yl)methanol as a scaffold for the synthesis and evaluation of novel anticancer agents. This document outlines detailed protocols for the synthesis of the core compound, its derivatization to generate a chemical library, and subsequent in vitro screening to identify lead compounds with potent anticancer activity.

Introduction: The Isoxazole Scaffold in Oncology

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[2] Their therapeutic potential stems from their ability to engage with various biological targets through diverse mechanisms of action. These mechanisms include the induction of apoptosis, inhibition of crucial cellular machinery like tubulin, and modulation of key signaling pathways often dysregulated in cancer.[3] The versatility of the isoxazole scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles, making it an attractive starting point for the development of novel anticancer therapeutics.[2]

This guide focuses on this compound as a key starting material. The strategic placement of the methyl, phenyl, and hydroxymethyl groups on the isoxazole core provides distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the generation of a diverse library of drug candidates.

PART 1: Synthesis of the Core Scaffold and Derivative Library

The initial step in this drug discovery workflow is the synthesis of the core intermediate, this compound, followed by its derivatization to create a library of compounds for screening.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted isoxazoles.[4][5] The synthesis involves a multi-step process, starting from readily available commercial reagents.

Step 1: Synthesis of Benzaldoxime

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and pyridine (as a solvent).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield benzaldoxime.

Step 2: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Dissolve ethyl chloroacetate (1 equivalent) in a suitable solvent such as ethanol.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise while maintaining the temperature at 0-5 °C.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • The resulting ethyl 2-chloro-2-(hydroxyimino)acetate can be extracted with an organic solvent and used in the next step after drying.

Step 3: 1,3-Dipolar Cycloaddition to form Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

  • In a suitable reaction vessel, dissolve benzaldoxime (1 equivalent) and ethyl acetoacetate (1 equivalent) in a solvent like ethanol.[7]

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise to generate the nitrile oxide in situ.[8]

  • The nitrile oxide will then undergo a [3+2] cycloaddition with ethyl acetoacetate to form the isoxazole ring.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work up the reaction by removing the solvent, followed by extraction and purification by column chromatography to isolate ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.

Step 4: Reduction to this compound

  • Dissolve the ethyl 3-methyl-5-phenylisoxazole-4-carboxylate (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC).

  • Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting solid and extract the filtrate with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain this compound.

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Derivatization of this compound

The hydroxyl group of the core scaffold is a prime site for derivatization to generate a library of compounds with diverse physicochemical properties.[9]

Esterification:

  • To a solution of this compound (1 equivalent) and a carboxylic acid (1.2 equivalents) in a dry solvent like dichloromethane (DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature overnight.

  • Filter the dicyclohexylurea byproduct and wash the filtrate with dilute acid, bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Etherification (Williamson Ether Synthesis):

  • Treat a solution of this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) with a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C.

  • After the evolution of hydrogen gas ceases, add an alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents).

  • Allow the reaction to proceed at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography.

A diverse library can be created by using a variety of carboxylic acids and alkyl halides in these reactions.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Starting Materials Starting Materials Benzaldoxime Benzaldoxime Starting Materials->Benzaldoxime Ethyl Acetoacetate Ethyl Acetoacetate Starting Materials->Ethyl Acetoacetate Cycloaddition Cycloaddition Benzaldoxime->Cycloaddition + Ethyl Acetoacetate + NCS Ethyl Acetoacetate->Cycloaddition Core Scaffold This compound Esterification Esterification Core Scaffold->Esterification R-COOH, DCC Etherification Etherification Core Scaffold->Etherification R-X, NaH Ester Intermediate Ester Intermediate Cycloaddition->Ester Intermediate Reduction Reduction Ester Intermediate->Reduction LiAlH4 Reduction->Core Scaffold Derivative Library Derivative Library Esterification->Derivative Library Etherification->Derivative Library

Caption: Synthetic and derivatization workflow.

PART 2: In Vitro Anticancer Activity Screening

Once a library of derivatives has been synthesized, the next step is to screen them for anticancer activity using a panel of human cancer cell lines.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds.[10]

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their appropriate culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Treat the cells with a range of concentrations of each compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Data Presentation:

DerivativeCancer Cell LineIC₅₀ (µM) [Example Data]
Core Scaffold MCF-7>100
A549>100
Derivative 1 (Ester) MCF-715.2 ± 1.8
A54925.6 ± 2.5
Derivative 2 (Ether) MCF-78.7 ± 0.9
A54912.1 ± 1.3
Doxorubicin MCF-70.9 ± 0.1
A5491.1 ± 0.2
Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

PART 3: Mechanism of Action Elucidation

For the most promising lead compounds, further studies are necessary to elucidate their mechanism of action.

Protocol 5: Cell Cycle Analysis

This protocol determines the effect of the lead compounds on cell cycle progression.

  • Cell Treatment and Harvesting: Treat cells with the lead compounds as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.[11]

Protocol 6: Western Blot Analysis

Western blotting can be used to investigate the effect of lead compounds on the expression levels of key proteins involved in cancer-related signaling pathways.

  • Protein Extraction: Treat cells with the lead compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins for apoptosis; cyclins and CDKs for cell cycle; tubulin for cytoskeletal effects).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

G cluster_pathway Potential Apoptotic Pathway Lead Compound Lead Compound Bax Bax Lead Compound->Bax activates Bcl-2 Bcl-2 Lead Compound->Bcl-2 inhibits Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax->Mitochondrion induces permeabilization Bcl-2->Bax Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A potential apoptotic signaling pathway.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel anticancer agents. The protocols detailed in these application notes provide a systematic and robust framework for the synthesis of a diverse chemical library, comprehensive in vitro screening, and initial mechanism of action studies. By following this integrated approach, researchers can efficiently identify and characterize new isoxazole-based compounds with the potential for further preclinical and clinical development in the fight against cancer.

References

Sources

Application Note: A Scalable, Three-Step Synthesis of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable three-step synthetic route to (3-Methyl-5-phenylisoxazol-4-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis begins with the construction of the 3-methyl-5-phenylisoxazole core, followed by a Vilsmeier-Haack formylation at the C4 position, and concludes with the selective reduction of the resulting aldehyde to the target primary alcohol. This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step protocols for both laboratory-scale (1-5 g) and scaled-up (50-100 g) production. Emphasis is placed on the causal reasoning behind procedural choices, process safety, thermal management, and practical solutions for common challenges encountered during scale-up.

Introduction and Strategic Overview

The isoxazole scaffold is a privileged structure in drug discovery, present in numerous bioactive compounds due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2] this compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, enabling further functionalization through its primary alcohol moiety.

The synthetic strategy detailed herein is designed for efficiency, reliability, and scalability. It proceeds through three distinct chemical transformations:

  • Isoxazole Ring Formation: Condensation of 1-phenyl-1,3-butanedione with hydroxylamine hydrochloride to form the stable 3-methyl-5-phenylisoxazole core.

  • Vilsmeier-Haack Formylation: Electrophilic substitution at the electron-rich C4 position of the isoxazole ring to install a formyl group, yielding 3-methyl-5-phenylisoxazole-4-carbaldehyde.[3][4][5]

  • Selective Aldehyde Reduction: Reduction of the intermediate carbaldehyde to the final product, this compound, using a mild and selective reducing agent.

This approach avoids the use of highly specialized reagents and focuses on well-established, robust reactions amenable to large-scale production.

G cluster_0 Overall Synthetic Workflow A Step 1: Isoxazole Formation B Step 2: Vilsmeier-Haack Formylation A->B 3-Methyl-5-phenylisoxazole C Step 3: Aldehyde Reduction B->C 3-Methyl-5-phenylisoxazole-4-carbaldehyde D Final Product C->D This compound

Caption: High-level overview of the three-step synthetic pathway.

Chemical Principles and Mechanistic Insights

Step 1: Isoxazole Synthesis

The formation of the isoxazole ring is a classic condensation reaction. 1-Phenyl-1,3-butanedione, which exists in equilibrium with its enol tautomer, reacts with hydroxylamine. The nucleophilic nitrogen of hydroxylamine attacks one of the carbonyl carbons, followed by dehydration and cyclization to yield the aromatic isoxazole ring. The reaction is typically driven to completion by heating in a suitable solvent like ethanol.

Step 2: Vilsmeier-Haack Formylation

This reaction is a cornerstone for formylating electron-rich aromatic and heteroaromatic systems.[6] It involves two key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a powerful electrophile, reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[5] This step is highly exothermic and requires careful temperature control.

  • Electrophilic Attack: The C4 position of the 3-methyl-5-phenylisoxazole ring is sufficiently electron-rich to act as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis during aqueous workup converts the resulting iminium intermediate into the desired aldehyde.

G cluster_1 Vilsmeier-Haack Reaction Logic DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium Iminium Intermediate Vilsmeier_Reagent->Iminium Electrophilic Attack Isoxazole 3-Methyl-5-phenylisoxazole Isoxazole->Iminium Aldehyde Formylated Product Iminium->Aldehyde Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Aldehyde G cluster_2 Scale-Up Logic Lab Lab Scale (1-5g) • Glassware • Manual Control Pilot Pilot / Scale-Up (50-100g) • Jacketed Reactor • Automated Temp Control • Process Safety Review Lab->Pilot Technology Transfer Production Production Scale (>1kg) • Process Optimization • At-line Analytics • Waste Stream Management Pilot->Production Process Validation

Sources

Experimental design for testing (3-Methyl-5-phenylisoxazol-4-yl)methanol in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a comprehensive guide for the initial in vitro characterization of the novel compound, (3-Methyl-5-phenylisoxazol-4-yl)methanol. The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2][3]. Given this therapeutic potential, a structured and logical approach to evaluating new isoxazole-containing molecules is paramount for accelerating drug discovery efforts[1][4].

This guide is designed to provide researchers with a robust, tiered experimental framework, moving from broad phenotypic effects to more specific mechanistic insights. The protocols herein are built upon established, validated methodologies and emphasize the causality behind experimental choices to ensure data integrity and reproducibility[5][6].

Section 1: Guiding Principles of Experimental Design

A successful cellular screening campaign for a novel compound requires a systematic approach. The initial goal is not to define a precise mechanism of action, but rather to efficiently identify and characterize its primary biological effects. Our proposed workflow is structured in a three-tiered system, allowing for logical, data-driven decisions at each stage. This strategy maximizes resource efficiency by focusing deeper mechanistic studies on pathways implicated by initial screening results.

The foundation of this, and any, experimental design is the rigorous use of controls[5]. Each assay must include:

  • Vehicle Control: Establishes the baseline cellular response in the absence of the test compound (e.g., 0.1% DMSO).

  • Negative Control: Untreated cells to monitor baseline health and behavior.

  • Positive Control: A known compound that induces the expected effect (e.g., Staurosporine for apoptosis) to validate that the assay is performing correctly.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Primary Mechanistic Investigation cluster_2 Tier 3: Target Pathway Elucidation A Compound Preparation This compound B Cell Line Selection & Seeding A->B C Dose-Response Cytotoxicity Assay (e.g., MTT Assay) B->C D Calculate IC50 Value C->D E Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) D->E If cytotoxic F Cell Cycle Analysis (PI Staining & Flow Cytometry) D->F If cytostatic or cytotoxic G Protein Expression Analysis (Western Blot for Apoptotic or Cell Cycle Markers) E->G If apoptosis detected F->G If cell cycle arrest detected H Gene Expression Analysis (RT-qPCR for Relevant Transcripts) G->H Confirm protein-level changes

Figure 1. Tiered workflow for cellular characterization of a novel compound.

Section 2: Foundational Screening (Tier 1)

The first step is to determine if and at what concentrations the compound affects overall cell viability and/or metabolic activity. This is most commonly achieved with a dose-response curve using a metabolic assay like the MTT assay.

Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[7][8]. The amount of formazan produced is proportional to the number of viable, metabolically active cells[9]. This provides a robust, quantitative measure of cytotoxicity or cytostatic effects, from which a half-maximal inhibitory concentration (IC50) can be determined.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies and is suitable for adherent cells in a 96-well format[8][10].

Materials:

  • This compound (MPM) stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[7].

  • Compound Treatment: Prepare serial dilutions of MPM in complete medium. A common starting range is from 100 µM down to 0.1 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of MPM. Include vehicle control wells (medium with the same final concentration of DMSO as the highest MPM concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[10].

  • Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals[11]. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution[8].

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[8].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation
Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability (Relative to Vehicle)
Vehicle (0.1% DMSO)1.2540.088100.0%
0.11.2310.09198.2%
1.01.1020.07587.9%
5.00.8550.06368.2%
10.00.6300.05150.2%
50.00.2150.03017.1%
100.00.1190.0259.5%
Calculated IC50: 10.0 µM

Section 3: Primary Mechanistic Investigation (Tier 2)

If the compound demonstrates significant cytotoxicity (e.g., IC50 < 50 µM), the next logical step is to determine the mode of cell death. The two most common pathways are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Concurrently, assessing the compound's effect on cell cycle progression can reveal cytostatic mechanisms.

G cluster_0 Data Interpretation Logic A Tier 1 Result: Compound is cytotoxic (IC50 determined) B Perform Tier 2 Assays: - Annexin V / PI - Cell Cycle (PI) A->B C Outcome 1: Annexin V+/PI- (Early Apoptosis) B->C D Outcome 2: Annexin V+/PI+ (Late Apoptosis/Necrosis) B->D E Outcome 3: G1 or G2/M Arrest B->E F Next Step: Western Blot for Caspase-3, PARP, Bcl-2 family C->F D->F G Next Step: Western Blot for Cyclins (D, B1), CDKs, p21, p27 E->G

Figure 2. Decision-making framework based on Tier 2 assay outcomes.
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Rationale: During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane[12]. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells[13]. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised[12][14]. This dual staining allows for the differentiation of four cell populations via flow cytometry:

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+

Procedure: This protocol is based on standard methods for flow cytometric analysis of apoptosis[13][15].

  • Cell Treatment: Seed cells in 6-well plates and treat with MPM at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time point (e.g., 24 hours). Include vehicle and positive controls (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity[13]. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual medium.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.

Protocol: Cell Cycle Analysis by PI Staining

Rationale: The cell cycle consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The DNA content of a cell doubles during the S phase and is halved during mitosis. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA[16]. By staining fixed and permeabilized cells with PI, flow cytometry can be used to generate a histogram of DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases[17][18]. Treatment with a compound may cause cells to accumulate in a specific phase, indicating cell cycle arrest.

Procedure: This protocol is adapted from established methods for cell cycle analysis[16].

  • Cell Treatment: Seed cells and treat with MPM as described in the apoptosis protocol (Section 3.1, Step 1).

  • Cell Harvesting: Harvest all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This step is critical for permeabilizing the cells and preserving DNA. Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate at 37°C for 30 minutes. This step is essential as PI also binds to double-stranded RNA, and failure to remove RNA will result in inaccurate DNA content analysis[16].

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL. Incubate for 15 minutes in the dark.

  • Analysis: Analyze by flow cytometry. Use a low flow rate to improve data quality and view the DNA histogram on a linear scale[16][18].

Section 4: Target Pathway Elucidation (Tier 3)

The results from Tier 2 assays provide crucial direction for more targeted molecular studies. If apoptosis is induced, Western blotting can confirm the activation of key apoptotic proteins. If cell cycle arrest is observed, changes in the levels of cell cycle regulatory proteins can be investigated. RT-qPCR can complement these studies by assessing changes at the transcript level.

Protocol: Western Blotting for Protein Expression

Rationale: Western blotting is a powerful technique used to detect specific proteins in a sample[19]. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein[19]. This can confirm, for example, the cleavage of Caspase-3 (a hallmark of apoptosis) or changes in Cyclin B1 levels (indicative of G2/M arrest).

Procedure: This is a generalized protocol; specific antibody dilutions and incubation times must be optimized[19][20].

  • Protein Extraction: Treat cells with MPM as previously described. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel and separate proteins by electrophoresis[21].

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[22].

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Cyclin B1, anti-p21, or anti-β-actin as a loading control) overnight at 4°C with gentle agitation[20].

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Protocol: Gene Expression Analysis by RT-qPCR

Rationale: Quantitative reverse transcription PCR (RT-qPCR) is used to measure the amount of a specific RNA[23]. This two-step process involves first converting RNA to complementary DNA (cDNA) and then amplifying the cDNA with sequence-specific primers in a real-time PCR instrument[24]. Using a fluorescent dye like SYBR Green, which binds to double-stranded DNA, the amplification can be monitored in real-time[25][26]. This allows for the quantification of changes in mRNA levels of target genes, which can corroborate protein-level data from Western blots.

Procedure: This protocol outlines a two-step RT-qPCR using SYBR Green chemistry[23][27].

  • RNA Isolation: Treat cells with MPM. Isolate total RNA using a commercial kit (e.g., RNeasy from Qiagen) or a Trizol-based method. Ensure all steps are performed in an RNase-free environment[25].

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers[23].

  • qPCR Reaction Setup: In a qPCR plate, prepare a reaction mix for each sample containing: cDNA template, forward and reverse primers for the gene of interest (and for a housekeeping gene like GAPDH or ACTB for normalization), and a SYBR Green qPCR master mix.

  • Real-Time PCR: Run the plate in a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) value for each sample. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

References

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from RSC Publishing. [Link]

  • National Institutes of Health (NIH). (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from PMC - NIH. [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from ResearchGate. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies. [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia School of Medicine. [Link]

  • University of California, Irvine. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Retrieved from UCI Facility. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]

  • KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved from KCAS Bio. [Link]

  • National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from PMC - NIH. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio. [Link]

  • Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from Stack Lab. [Link]

  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Creative Bioarray. (n.d.). Western Blot Protocol. Retrieved from Creative Bioarray. [Link]

  • National Institutes of Health (NIH). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from PMC - NIH. [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from Biologi. [Link]

  • University of Cambridge. (n.d.). Cell Cycle Tutorial. Retrieved from University of Cambridge. [Link]

  • ResearchGate. (2025). Biologically-active isoxazole-based drug molecules. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from RSC Publishing. [Link]

  • Cusabio. (n.d.). Western Blotting(WB) Protocol. Retrieved from Cusabio. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from University of Wisconsin. [Link]

  • YouTube. (2021). qPCR (real-time PCR) protocol explained. Retrieved from YouTube. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from Biocompare. [Link]

  • PubMed. (n.d.). Monitoring gene expression: quantitative real-time rt-PCR. Retrieved from PubMed. [Link]

  • National Institutes of Health (NIH). (n.d.). Resources for developing reliable and reproducible in vitro toxicological test methods. Retrieved from NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Methyl-5-phenylisoxazol-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reaction yields.

Section 1: Synthesis Overview and Key Challenge Areas

The synthesis of this compound is typically a multi-step process. The most common and logical pathway involves the initial construction of a functionalized isoxazole precursor, followed by a reduction to yield the target alcohol. The primary challenges users encounter are low yields in the initial ring-forming and functionalization steps, and incomplete conversion during the final reduction.

This guide will focus on a robust two-step sequence:

  • Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the C4 position of the 3-methyl-5-phenylisoxazole core.

  • Chemoselective Reduction: Reduction of the resulting aldehyde to the primary alcohol.

Below is a workflow diagram illustrating this synthetic strategy and highlighting critical control points.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction to Target cluster_2 Key Challenges Start 3-Methyl-5-phenylisoxazole Reagents1 Vilsmeier Reagent (POCl3, DMF) Start->Reagents1 Formylation Intermediate 3-Methyl-5-phenylisoxazole-4-carbaldehyde Reagents1->Intermediate Reagents2 Sodium Borohydride (NaBH4) Methanol/Ethanol Intermediate->Reagents2 Reduction Challenge1 Low Yield in Formylation Intermediate->Challenge1 Product This compound Reagents2->Product Challenge2 Incomplete Reduction Product->Challenge2 Challenge3 Purification Difficulties

Caption: General synthetic workflow and common problem areas.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is very low, below 30%. Where should I begin troubleshooting?

A: A low overall yield is most often traced back to the first step: the synthesis of the aldehyde precursor, 3-methyl-5-phenylisoxazole-4-carbaldehyde. This reaction is more technically demanding than the subsequent reduction. We recommend analyzing the purity of your starting 3-methyl-5-phenylisoxazole and then focusing on optimizing the Vilsmeier-Haack formylation conditions, particularly temperature control and stoichiometry.

Q2: The reduction of the aldehyde to the alcohol is stalling and not going to completion. What is the likely cause?

A: Incomplete reduction is typically due to insufficient reducing agent or deactivation of the reagent. Sodium borohydride (NaBH₄) can react with the protic solvent (like methanol or ethanol) over time. Ensure you are using a sufficient excess of NaBH₄ (typically 1.5-2.0 equivalents) and consider portion-wise addition to maintain an active concentration. Monitoring the reaction by Thin Layer Chromatography (TLC) is critical to determine the optimal reaction time.[1]

Q3: I am observing a significant byproduct during the synthesis of the 3-methyl-5-phenylisoxazole core itself. How can I minimize this?

A: If you are synthesizing the isoxazole ring via a 1,3-dipolar cycloaddition using a nitrile oxide intermediate, the most common byproduct is a furoxan, formed by the dimerization of the nitrile oxide.[2][3] This is a classic competing reaction. To minimize it, the nitrile oxide should be generated in situ at a low temperature and in the presence of the alkyne to ensure it is trapped as quickly as it is formed.[2]

Q4: My final product is a persistent oil and won't crystallize. How can I purify it effectively?

A: An oily product indicates the presence of impurities that are disrupting the crystal lattice.[4] The most robust method for purifying the target alcohol is silica gel column chromatography. A gradient elution starting with a non-polar system (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity will effectively separate the more polar alcohol product from the less polar aldehyde starting material and other non-polar impurities.[4]

Section 3: Detailed Troubleshooting Guides

Guide 1: Optimizing the Reduction of 3-Methyl-5-phenylisoxazole-4-carbaldehyde

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a fundamental and generally high-yielding transformation in organic chemistry.[5] However, challenges can arise from substrate-specific properties and reaction conditions.

If TLC analysis shows significant remaining starting material after the expected reaction time, consider the following decision tree.

G Start Incomplete Reduction Observed by TLC CheckReagent 1. Verify NaBH4 Quality & Stoichiometry Start->CheckReagent CheckTemp 2. Assess Reaction Temperature Start->CheckTemp CheckSolvent 3. Evaluate Solvent Choice Start->CheckSolvent Sol_Old Issue: Old or Clumped NaBH4? (Reduced Activity) CheckReagent->Sol_Old Quality Sol_Stoich Issue: Insufficient Equivalents? (<1.5 eq.) CheckReagent->Sol_Stoich Amount Sol_Temp Issue: Temperature too low? (e.g., < 0 °C) CheckTemp->Sol_Temp Sol_Solvent Issue: Poor Aldehyde Solubility? CheckSolvent->Sol_Solvent Action_Reagent Action: Use fresh NaBH4. Increase to 1.5-2.0 eq. Consider portion-wise addition. Sol_Old->Action_Reagent Sol_Stoich->Action_Reagent Action_Temp Action: Allow reaction to warm to room temperature after initial addition at 0 °C. Sol_Temp->Action_Temp Action_Solvent Action: Add THF as a co-solvent to improve solubility. Sol_Solvent->Action_Solvent

Caption: Troubleshooting workflow for incomplete reduction.

This protocol incorporates best practices for ensuring a complete and clean reaction.

  • Dissolution: Dissolve 3-methyl-5-phenylisoxazole-4-carbaldehyde (1.0 eq.) in methanol or ethanol (approx. 10-15 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to moderate the initial exothermic reaction upon adding the borohydride.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) to the cooled solution in small portions over 15-20 minutes. Rationale: Portion-wise addition prevents a rapid temperature spike and ensures a sustained concentration of the active hydride reagent.[1]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, cool the mixture again in an ice bath. Slowly and carefully add 1N HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Workup: Remove the bulk of the organic solvent under reduced pressure. Add water to the residue and extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography.

ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Excellent chemoselectivity for aldehydes over other functional groups like esters; milder and safer than LiAlH₄.[5]
Stoichiometry 1.5 - 2.0 equivalentsEnsures complete reaction, accounting for any reaction with the protic solvent.
Solvent Methanol, EthanolGood solubility for both the aldehyde and NaBH₄. THF can be used as a co-solvent if solubility is an issue.[1]
Temperature Initial addition at 0 °C, then warm to RTControls the initial exotherm for safety and selectivity, while room temperature ensures a reasonable reaction rate.
Workup Quench Saturated aq. NH₄Cl or 1N HClSafely neutralizes excess hydride reagent and facilitates the workup process.
Guide 2: Improving the Yield of the Isoxazole Precursor

Low yield in the synthesis of the 3-methyl-5-phenylisoxazole core is a common and frustrating issue. The optimal strategy depends on the synthetic route chosen.

This classic method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[6] For 3-methyl-5-phenylisoxazole, the precursor would be 1-phenylbutane-1,3-dione.

  • Problem: Regioisomer Formation: Unsymmetrical dicarbonyls can potentially lead to two different isoxazole regioisomers.

  • Solution: While regioselectivity is often high, it is dictated by the relative reactivity of the two carbonyl groups.[3] The reaction should be run under conditions that favor the desired isomer, and the crude product must be carefully analyzed (e.g., by ¹H NMR) to confirm regiochemical purity. Purification by chromatography may be required to separate isomers.[3]

  • Problem: Low Conversion:

  • Solution: Ensure the pH of the reaction is appropriate. The reaction is often performed with hydroxylamine hydrochloride, requiring a base (like sodium acetate or pyridine) to free the nucleophilic hydroxylamine. The reaction often requires heating (reflux) to proceed to completion.[7]

This powerful method involves the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne.[8]

  • Problem: Furoxan Byproduct Formation: This is the most significant yield-reducing side reaction, arising from the dimerization of the unstable nitrile oxide intermediate.[2]

  • Solution & Mechanistic Insight: The rate of dimerization must be minimized relative to the rate of cycloaddition. This is achieved by:

    • Slow Generation: Generate the nitrile oxide slowly (e.g., by slow addition of an oxidant like sodium hypochlorite to an aldoxime) in the presence of the dipolarophile (the alkyne).[9]

    • Low Temperature: Keep the reaction temperature low (0 °C or below) during generation to disfavor the dimerization pathway.[2]

    • Stoichiometry: Use a slight excess of the alkyne to ensure the nitrile oxide is trapped efficiently.

G Oxime Ar-CH=N-OH (Aldoxime) NitrileOxide [Ar-C≡N⁺-O⁻] (Nitrile Oxide Intermediate) Oxime->NitrileOxide Oxidation (e.g., NaOCl) DesiredPath Desired Cycloaddition NitrileOxide->DesiredPath SideReaction Side Reaction: Dimerization NitrileOxide->SideReaction [2+2] NitrileOxide->SideReaction [2+2] Alkyne R-C≡C-H (Alkyne) Alkyne->DesiredPath Isoxazole Isoxazole Product DesiredPath->Isoxazole Furoxan Furoxan Byproduct SideReaction->Furoxan Fast, Irreversible

Caption: Competing pathways for the nitrile oxide intermediate.

References

  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. [Link]

  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry (RSC Publishing). [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. [Link]

  • 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804. PubChem - NIH. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • synthesis of isoxazoles. YouTube. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. ResearchGate. [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]

  • A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. The Journal of Organic Chemistry. [Link]

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole.
  • Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. ResearchGate. [Link]

  • Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

Sources

Understanding the degradation pathways and stability of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for (3-Methyl-5-phenylisoxazol-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the experimental nuances of this compound. Here, we address common challenges related to its stability and degradation, providing not just protocols, but the scientific rationale behind them. Our goal is to empower you with the expertise to anticipate and resolve issues, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule stem from the inherent reactivity of the isoxazole ring and the presence of the hydroxymethyl group. The isoxazole N-O bond is relatively weak and susceptible to cleavage under certain conditions. Key areas of concern include:

  • Hydrolytic Instability: Particularly sensitive to basic (alkaline) conditions, which can catalyze the opening of the isoxazole ring. While generally more stable in acidic to neutral pH, prolonged exposure or elevated temperatures can still lead to degradation.[1][2]

  • Photodegradation: Exposure to UV light can induce photochemical rearrangements or cleavage of the isoxazole ring.[3]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, potentially at the hydroxymethyl group, leading to the formation of an aldehyde or carboxylic acid, or through cleavage of the electron-rich isoxazole ring.

  • Thermal Stress: High temperatures can accelerate the degradation processes mentioned above.

Q2: I'm observing a new, more polar spot on my TLC plate after leaving my compound in a deuterated solvent for NMR analysis. What could be happening?

A2: This is a common observation and often points to degradation. If you've used a solvent like methanol-d4 for an extended period, there are a few possibilities. Firstly, residual acidity or basicity in the NMR solvent could be catalyzing a slow degradation. Secondly, if the sample was not protected from light, photodegradation could have occurred. The increased polarity of the new spot suggests the formation of a more polar degradation product, which could result from the opening of the isoxazole ring or oxidation of the hydroxymethyl group to a carboxylic acid. It is advisable to use fresh, high-purity NMR solvents and analyze the sample promptly after preparation.

Q3: Can I use methanol as a co-solvent when performing forced degradation studies under acidic or basic conditions?

A3: It is generally not recommended to use reactive co-solvents like methanol in forced degradation studies. Methanol can react with the drug substance or its degradation products, forming methyl esters or other artifacts that could be mistaken for true degradants. This is particularly relevant for your compound, which could potentially form an ether at the hydroxymethyl position under acidic conditions or if a carboxylic acid degradant is formed. Acetonitrile or DMSO are often more suitable co-solvents for such studies, though their own stability under the stress conditions should also be considered.

Q4: How much degradation should I aim for in a forced degradation study?

A4: According to ICH guidelines, the goal is to achieve sufficient degradation to demonstrate the specificity of your analytical method. A target degradation of 5-20% is generally considered appropriate. Over-stressing the molecule can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability profile of the drug under normal storage conditions. If no degradation is observed under initial stress conditions, you should increase the severity (e.g., higher temperature, longer duration, or stronger acid/base concentration) incrementally.

Troubleshooting Experimental Issues

Issue 1: Unexpected Loss of Compound Potency or Purity During Storage

Symptoms:

  • A decrease in the peak area of the parent compound in HPLC analysis over time.

  • The appearance of new, unidentified peaks in the chromatogram.

  • A change in the physical appearance of the solid compound (e.g., discoloration).

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Prevention
Hydrolytic Degradation Traces of moisture or exposure to a non-neutral pH environment can lead to slow hydrolysis and ring-opening of the isoxazole.Store the compound in a desiccator over a drying agent. Use anhydrous solvents for preparing stock solutions. Buffer solutions to a neutral pH if storage in solution is necessary.
Photodegradation The isoxazole ring is known to be sensitive to UV light, which can cause rearrangements and degradation.Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Work in a dimly lit area or use light-filtered fume hoods when handling the compound for extended periods.
Oxidative Degradation Exposure to atmospheric oxygen over long periods can lead to oxidation, especially if catalyzed by trace metal impurities.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant to solutions if compatible with the intended application.
Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in biological activity data between experimental runs.

  • A gradual decrease in the compound's effect over the duration of a multi-day experiment.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Prevention
Instability in Aqueous Media The compound may be degrading in the cell culture medium over the course of the experiment, especially at 37°C and in a CO2 incubator (which can affect media pH). Isoxazoles can be susceptible to base-catalyzed hydrolysis, which may be relevant in slightly alkaline cell culture media.Prepare fresh stock solutions for each experiment. Perform a time-course stability study of the compound in the specific cell culture medium under incubation conditions. Analyze samples by HPLC at different time points (e.g., 0, 4, 8, 24, 48 hours) to quantify the degradation. Consider dosing the cells more frequently if significant degradation is observed.
Interaction with Media Components Components in the cell culture media (e.g., serum proteins) could potentially bind to or metabolize the compound.Evaluate the stability of the compound in media with and without serum to assess the impact of proteins.

Predicted Degradation Pathways

Based on the known chemistry of isoxazoles and benzylic alcohols, we can predict several potential degradation pathways for this compound under forced degradation conditions.

Diagram: Predicted Degradation Pathways

DegradationPathways Parent This compound (Parent Compound) Oxidation_Aldehyde 3-Methyl-5-phenylisoxazole-4-carbaldehyde Parent->Oxidation_Aldehyde Oxidation [H₂O₂] Hydrolysis_Product β-Keto Nitrile Derivative (from ring opening) Parent->Hydrolysis_Product Base Hydrolysis [OH⁻, Δ] Photo_Rearrangement Azirine or Oxazole Isomer Parent->Photo_Rearrangement Photolysis [UV light] Oxidation_Acid 3-Methyl-5-phenylisoxazole-4-carboxylic acid Oxidation_Aldehyde->Oxidation_Acid Further Oxidation

Caption: Predicted degradation pathways for this compound.

  • Oxidative Pathway: The primary alcohol at the C4 position is a likely site for oxidation. Mild oxidative stress (e.g., with hydrogen peroxide) may yield the corresponding aldehyde, 3-methyl-5-phenylisoxazole-4-carbaldehyde. More vigorous oxidation could lead to the formation of 3-methyl-5-phenylisoxazole-4-carboxylic acid.

  • Hydrolytic Pathway (Base-Catalyzed): Under basic conditions, the isoxazole ring is susceptible to cleavage. This typically proceeds via nucleophilic attack at the C5 position, leading to the scission of the O-N bond and subsequent rearrangement to form a β-keto nitrile derivative.

  • Photolytic Pathway: UV irradiation can provide the energy for a variety of photochemical reactions. A common pathway for isoxazoles is rearrangement to an azirine intermediate, which can then potentially isomerize to other heterocyclic systems like an oxazole.

Experimental Protocols: Forced Degradation Studies

These protocols are designed as a starting point for investigating the stability of this compound. The conditions may need to be optimized to achieve the target degradation of 5-20%.

General Setup:

  • Concentration: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Control Sample: For each stress condition, prepare a control sample by diluting the stock solution with the same solvent used for the stressed sample and keeping it at ambient temperature, protected from light.

  • Analysis: Use a stability-indicating HPLC method (typically reverse-phase with UV detection) to analyze the stressed samples against the control. LC-MS can be used for the identification of degradation products.

Protocol 1: Acidic and Basic Hydrolysis
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Before analysis, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • Before analysis, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate at 60°C for 24 hours.

Protocol 2: Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Analyze the sample directly.

Protocol 3: Thermal Degradation
  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at 80°C for 48 hours.

  • After cooling, dissolve the solid in a known volume of solvent for analysis.

Protocol 4: Photolytic Degradation
  • Place a solution of the compound (e.g., 1 mg/mL in acetonitrile) and a sample of the solid powder in clear glass vials.

  • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Simultaneously, keep control samples (wrapped in aluminum foil) under the same conditions but protected from light.

  • Analyze the exposed and control samples.

Workflow Diagram for Forced Degradation Studies

ForcedDegradationWorkflow Start Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid) (80°C) Start->Thermal Photo Photolysis (ICH Q1B) Start->Photo Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize Analyze HPLC/LC-MS Analysis Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Report Identify Degradants & Determine Pathways Analyze->Report

Caption: Workflow for conducting forced degradation studies.

References

  • Ortiz, C. S., & de Bertorello, M. M. (1992). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 81(9), 933-936. Available at: [Link]

  • Roger, P. Y., Durand, A. C., Rodriguez, J., & Dulcère, J. P. (2004). Unprecedented in Situ Oxidative Ring Cleavage of Isoxazolidines: Diastereoselective Transformation of Nitronic Acids and Derivatives Into 3-hydroxymethyl 4-nitro Tetrahydrofurans and Pyrrolidines. Organic Letters, 6(12), 2027-2029. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation reaction used to synthesize the isoxazoles 6a , 6b and 6c. Available at: [Link]

  • Canle, M., Santaballa, J. A., & Vulliet, E. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Available at: [Link]

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457-1460. Available at: [Link]

Sources

Best practices for the storage and handling of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Methyl-5-phenylisoxazol-4-yl)methanol

Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential information, best practices, and troubleshooting advice for the effective storage and handling of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Quick Reference & Chemical Properties

For rapid access to critical information, the following table summarizes the key properties and recommended conditions for this compound and its isomers.

PropertyThis compound(3-Phenylisoxazol-5-yl)methanol[1][2]
Synonyms 4-Hydroxymethyl-3-methyl-5-phenylisoxazole5-(Hydroxymethyl)-3-phenylisoxazole
Molecular Formula C₁₁H₁₁NO₂C₁₀H₉NO₂
Molecular Weight 189.21 g/mol 175.18 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point Not specified45-47°C
Boiling Point Not specified362.8±27.0 °C (Predicted)
pKa Not specified13.34±0.10 (Predicted)
Primary Hazard Irritant, HarmfulIrritant, Harmful
Recommended Storage 2-8°C, desiccated, protected from light 2-8°C

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage, handling, and use of this compound.

Category 1: Storage and Stability

Q1: What are the optimal long-term storage conditions for this compound?

A1: this compound should be stored at 2-8°C in a tightly sealed container. For enhanced stability, particularly if the compound will be stored for several months, we recommend storage under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture. The isoxazole ring, while aromatic, contains a weak N-O bond that can be susceptible to cleavage under harsh conditions, and the primary alcohol is prone to oxidation.[3] Cool, dry, and oxygen-free conditions mitigate these degradation pathways.

Q2: How can I detect if my compound has degraded?

A2: Visual inspection is the first step. Any change from a white or off-white solid to a yellow or brownish hue may indicate degradation. For a more definitive assessment, we recommend analytical methods such as Thin Layer Chromatography (TLC) to check for the appearance of new spots, or High-Performance Liquid Chromatography (HPLC) for a quantitative purity analysis. A broadened melting point range is also a classic indicator of impurity.

Q3: The material was shipped at room temperature. Is it still viable?

A3: Yes. While long-term storage requires refrigeration, short-term shipping at ambient temperature is generally acceptable and should not compromise the material's integrity.[1] Upon receipt, the compound should be promptly transferred to the recommended 2-8°C storage conditions.

Q4: Is this compound sensitive to light?

A4: Yes. Isoxazole rings can be photochemically active. Under UV irradiation, the N-O bond can cleave, leading to rearrangement or degradation.[3] To prevent photochemical decomposition, always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

Category 2: Handling and Safety

Q5: What Personal Protective Equipment (PPE) is required when handling this compound?

A5: Standard laboratory PPE is mandatory. This includes a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[4] All weighing and solution preparation should be performed inside a certified chemical fume hood to avoid inhalation of the powder.[5]

Q6: How should I properly dispose of waste containing this compound?

A6: Dispose of waste in accordance with all local, state, and federal regulations.[4] The compound and its containers should be treated as chemical waste and disposed of through an approved waste disposal plant. Do not pour it down the drain.

Q7: What should I do in case of an accidental spill?

A7: For a small spill, ensure the area is well-ventilated. Wearing your full PPE, gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

Category 3: Experimental Use & Troubleshooting

Q8: What solvents are recommended for preparing a stock solution?

A8: this compound, being a primary alcohol, is expected to be soluble in a range of organic solvents. Good starting choices include methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For reactions, anhydrous solvents are often required to prevent unwanted side reactions with moisture-sensitive reagents.[6] Always perform a small-scale solubility test first.

Q9: I'm observing poor solubility of the compound in my chosen solvent. What can I do?

A9: If solubility is an issue, you can try gentle warming or sonication to aid dissolution. However, be cautious with heating, as it can accelerate degradation. If these methods fail, a different solvent system may be necessary. Refer to a solvent miscibility table to explore compatible solvent mixtures.[7]

Q10: My reaction yields are inconsistent. Could the handling of this compound be the cause?

A10: Yes, inconsistent yields can often be traced back to reagent integrity. Ensure you are using a fresh bottle of the compound or one that has been stored correctly. If the compound is air-sensitive, even brief exposure to the atmosphere during weighing can introduce moisture and oxygen, which may interfere with sensitive reactions (e.g., those using organometallics).[6] Consider using air-sensitive handling techniques, such as working in a glovebox or using a Schlenk line for reagent transfer.[8][9]

Section 3: Protocols & Workflows

Protocol 1: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a stock solution for experimental use.

  • Preparation: Don all required PPE and perform all work in a chemical fume hood.

  • Weighing: Tare a clean, dry amber vial on an analytical balance. Carefully add the desired amount of this compound to the vial and record the exact mass.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of your chosen solvent (e.g., anhydrous DMSO) to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles.

  • Storage: If not for immediate use, flush the headspace of the vial with an inert gas (e.g., argon), seal tightly with a cap containing a PTFE-lined septum, and wrap with parafilm. Store at 2-8°C, protected from light.

Workflow Diagram: Safe Handling and Dispensing

The following diagram illustrates the recommended workflow for safely handling the compound from storage to experimental use.

G cluster_storage Storage (2-8°C, Dark, Dry) cluster_prep Preparation (Fume Hood) cluster_use Experimental Use cluster_cleanup Post-Use Storage Retrieve from Refrigerator Acclimatize Acclimatize to Room Temp Storage->Acclimatize 1. Prevent Condensation Weigh Weigh Solid in Fume Hood Acclimatize->Weigh 2. Use PPE Dissolve Prepare Stock Solution Weigh->Dissolve 3. Use Anhydrous Solvent Dispose Dispose of Contaminated Waste Weigh->Dispose Use Add to Reaction Dissolve->Use 4. Verify Dissolution Dissolve->Dispose Return Return to Storage (Purge with N2/Ar) Use->Return 5. Seal Tightly Use->Dispose 6. Follow Regulations

Caption: Workflow for safe handling of the compound.

Section 4: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Observed Problem Potential Cause Recommended Solution
Compound has turned yellow/brown Degradation: Likely caused by prolonged exposure to air (oxidation), light (photochemical reaction), or heat.1. Discard the degraded material. 2. Obtain a fresh batch of the compound. 3. Strictly adhere to storage protocols: 2-8°C, desiccated, and protected from light.[3]
Inconsistent reaction results or low yields 1. Reagent Purity: The compound may have partially degraded or absorbed moisture. 2. Handling Technique: For sensitive reactions, atmospheric exposure during weighing can be detrimental.1. Verify the purity of your starting material using TLC or HPLC. 2. For highly air- or moisture-sensitive reactions, handle the compound in a glovebox or use Schlenk line techniques to prepare solutions and perform transfers.[8][10]
Stock solution appears cloudy or precipitates over time 1. Poor Solubility: The concentration may exceed the solvent's capacity. 2. Temperature Effect: Solubility may decrease upon refrigeration. 3. Degradation: The precipitate could be an insoluble degradation product.1. Prepare a more dilute stock solution. 2. Before use, allow the refrigerated solution to warm to room temperature and sonicate to redissolve any precipitate. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Troubleshooting Diagram: Compound Instability

Use this decision tree to diagnose and address potential compound instability.

G start Problem: Inconsistent Results or Visual Degradation q1 Is the compound visibly discolored? start->q1 a1_yes Compound has likely degraded. q1->a1_yes Yes q2 Is the compound stored correctly (2-8°C, dark, dry)? q1->q2 No sol1 Action: Discard and use a fresh batch. Review storage conditions (light, air, temp). a1_yes->sol1 a2_no Improper storage is the likely cause. q2->a2_no No q3 Are you using air-sensitive reaction chemistry? q2->q3 Yes sol2 Action: Implement correct storage protocols immediately. a2_no->sol2 a3_yes Atmospheric exposure during handling is a probable cause. q3->a3_yes Yes end If issues persist, contact technical support for further analysis. q3->end No sol3 Action: Use a glovebox or Schlenk techniques for weighing and transfer. [3, 8] a3_yes->sol3

Caption: Decision tree for troubleshooting instability.

References

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. [Link]

  • Methanol Safety Data Sheet. [Link]

  • NIH. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]

  • ResearchGate. Isoxazole derivatives showing antimicrobial activity. [Link]

  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • Wikipedia. Isoxazole. [Link]

  • AHH Chemical Co., Ltd. (3-Phenylisoxazol-5-yl)methanol. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylmethanol. [Link]

Sources

Technical Support Center: Crystallization of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (3-Methyl-5-phenylisoxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this isoxazole derivative. Isoxazole rings are prevalent in many pharmaceutical compounds, making robust crystallization protocols essential for achieving high purity and the desired solid-state form.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles.

Physicochemical Properties of Related Isoxazole Methanols
Property(5-methyl-3-phenyl-4-isoxazolyl)methanol[3](5-Phenylisoxazol-3-yl)methanol[4]Notes for this compound
CAS Number 18718-79-11619-37-0N/A
Molecular Formula C₁₁H₁₁NO₂C₁₀H₉NO₂C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol 175.18 g/mol 189.21 g/mol
Appearance White to light yellow crystal powderPowder to crystalExpected to be a crystalline solid.
Melting Point 81°C98-100°CThe melting point is expected to be in a similar range. This is a critical parameter for avoiding "oiling out."
Solubility N/ASoluble in MethanolThe hydroxyl group and isoxazole ring suggest moderate polarity. Solvents like alcohols, ethyl acetate, and acetone are good starting points.
XLogP3 2.14N/ASuggests moderate lipophilicity, indicating potential solubility in a range of organic solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" and forming a liquid layer instead of crystals. What is happening and how do I fix it?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when a supersaturated solution cools below the compound's melting point. The resulting liquid is an impure, supercooled melt that is often resistant to crystallization.

Causality:

  • High Solute Concentration: The solution is too concentrated, and the boiling point of the solvent is higher than the melting point of your compound-impurity mixture.

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at lower temperatures.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal lattice, instead crashing out as a liquid.[5]

Solutions:

  • Re-heat and Dilute: Re-heat the mixture until the oil dissolves completely. Add more of the same solvent (10-20% increments) to lower the saturation temperature. The goal is to ensure the compound dissolves in the hot solvent at a temperature below its melting point.

  • Lower the Cooling Rate: Allow the solution to cool slowly to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath. Slow cooling is crucial for forming well-ordered crystals.[5]

  • Change the Solvent System:

    • Switch to a solvent with a lower boiling point.

    • Use a solvent pair. Dissolve the compound in a "good" solvent (e.g., methanol, ethyl acetate) and slowly add a miscible "bad" solvent (antisolvent) in which the compound is insoluble (e.g., water, hexanes) at a slightly elevated temperature until turbidity persists.[6][7] A successful crystallization of a related compound utilized a petroleum ether/ethyl acetate/dichloromethane system.[8]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The absence of crystals indicates that the solution is not sufficiently supersaturated or that nucleation (the initial formation of crystal seeds) is inhibited.

Causality:

  • Excess Solvent: Too much solvent was used, and the compound remains soluble even at low temperatures.[5]

  • High Purity: Very pure compounds can sometimes be difficult to crystallize as they lack nucleation sites that impurities might otherwise provide.

  • Solution is Too "Clean": A perfectly smooth glass surface can inhibit heterogeneous nucleation.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for crystals to begin forming.[9]

  • Introduce a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the solution. This provides a perfect template for further crystal growth, a technique known as seeding.[10] Isomorphous substances can also sometimes be used for seeding.[6]

  • Reduce Solvent Volume: Carefully evaporate some of the solvent using a gentle stream of nitrogen or by re-heating the solution to boil off a portion of the solvent.[5][9] Then, allow it to cool again.

  • Cool to a Lower Temperature: If you have only cooled to room temperature, place the flask in an ice bath, and subsequently in a freezer, to further decrease the compound's solubility.[9]

Q3: My yield is very low. How can I improve the recovery of my compound?

Answer:

A low yield suggests that a significant portion of your compound remained dissolved in the mother liquor after filtration.[5]

Causality:

  • Using Too Much Solvent: This is the most common cause. While ensuring the compound dissolves is key, excess solvent will retain more of the solute at cold temperatures.[5]

  • Premature Crystallization: If crystals form in the hot solution during a filtration step to remove insoluble impurities, the product will be lost.

  • Incomplete Cooling: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in less product crystallizing out.

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the solid. This maximizes the supersaturation upon cooling.[10]

  • Recover from Mother Liquor: Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize Cooling: Ensure the flask is left in an ice bath for at least 20-30 minutes to achieve maximum precipitation.

  • Check Washing Step: During filtration, wash the collected crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving the product.[11]

Q4: I suspect I have different crystal forms (polymorphs). How can this be controlled?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development as it affects properties like solubility, stability, and bioavailability.[6] Different crystallization conditions can yield different polymorphs.

Causality:

  • Solvent System: The polarity and hydrogen bonding capability of the solvent can influence how molecules arrange themselves in the crystal lattice.[12]

  • Cooling Rate: Rapid cooling tends to trap molecules in a less stable (kinetically favored) form, while slow cooling allows them to arrange into the most stable (thermodynamically favored) form.

  • Temperature: The temperature of crystallization can dictate which polymorphic form is stable.[12]

Solutions:

  • Systematic Solvent Screening: Perform crystallization experiments with a variety of solvents covering a range of polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane).

  • Control Cooling Profile: Implement a controlled, slow cooling profile. Compare the results with those from a rapid "crash" cooling to see if different forms are produced.

  • Utilize Seeding: Seeding with a crystal of the desired polymorph can direct the crystallization towards that specific form.[6]

  • Characterize the Solids: Use analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the different crystal forms obtained under various conditions.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for addressing common crystallization challenges.

Crystallization Troubleshooting start Start: Dissolve Compound in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Success: Pure Crystals Formed observe->crystals Ideal oiling Problem: Oiling Out observe->oiling Liquid Layer no_crystals Problem: No Crystals Form observe->no_crystals Clear Solution low_yield Problem: Low Yield observe->low_yield Few Crystals sol_oiling1 Re-heat & Add More Solvent oiling->sol_oiling1 sol_oiling2 Use Lower Boiling Point Solvent oiling->sol_oiling2 sol_oiling3 Cool More Slowly oiling->sol_oiling3 sol_no_xtal1 Scratch Flask with Glass Rod no_crystals->sol_no_xtal1 sol_yield1 Use Minimum Hot Solvent low_yield->sol_yield1 Next Time sol_yield2 Concentrate Mother Liquor low_yield->sol_yield2 Recover More sol_yield3 Ensure Complete Cooling low_yield->sol_yield3 Check Process sol_oiling1->cool sol_oiling2->start Restart sol_oiling3->cool sol_no_xtal2 Add Seed Crystal sol_no_xtal1->sol_no_xtal2 sol_no_xtal3 Evaporate Some Solvent sol_no_xtal2->sol_no_xtal3 sol_no_xtal3->cool sol_no_xtal4 Cool to Lower Temperature sol_no_xtal3->sol_no_xtal4

Caption: Troubleshooting workflow for isoxazole crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

Answer: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] Given the compound's structure (hydroxymethyl group, phenyl ring, isoxazole core), solvents of intermediate polarity are excellent starting points.

Recommended Screening Solvents:

  • Alcohols: Methanol, Ethanol, Isopropanol. A related isoxazole is soluble in methanol.[4]

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Aromatic: Toluene (may require heating).

  • Ethers: 2-Methyl-THF.

Start by testing solubility in small vials (~10 mg of compound in 0.5 mL of solvent) at room temperature and then with heating. A good candidate will show poor solubility at room temperature and complete dissolution upon heating.

Q2: How do I perform an antisolvent crystallization?

Answer: Antisolvent crystallization is a powerful technique used when no single solvent has the ideal solubility profile.[6] The process involves dissolving the compound in a "good" solvent and then adding a miscible "antisolvent" in which the compound is insoluble to induce precipitation.

General Steps:

  • Dissolve your compound in the minimum amount of a "good" solvent (e.g., methanol) at room temperature or with gentle warming.

  • Slowly add the antisolvent (e.g., water) dropwise to the stirred solution.

  • Continue adding the antisolvent until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • If necessary, gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by an ice bath, to induce crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying a solid compound from a single solvent.[10]

  • Solvent Selection: Choose an appropriate solvent where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate (with stirring) to the solvent's boiling point. Add more solvent in small portions until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.

Protocol 2: Solvent Screening Workflow

This workflow helps identify a suitable solvent or solvent/antisolvent system for crystallization.

Solvent Screening Workflow start Start: Select 5-8 Solvents (Varying Polarity) test_rt Test Solubility at Room Temp (~10mg in 0.5mL) start->test_rt decision_rt Is it Soluble? test_rt->decision_rt path_insoluble Insoluble at RT decision_rt->path_insoluble No path_soluble Soluble at RT decision_rt->path_soluble Yes decision_hot Is it Soluble? cool_test Cool in Ice Bath decision_hot->cool_test Yes outcome_bad Result: Unsuitable (Remains Dissolved) decision_hot->outcome_bad No (Insoluble) test_hot Heat to Boiling path_insoluble->test_hot outcome_antisolvent Result: Potential for Antisolvent System path_insoluble->outcome_antisolvent Use as 'Antisolvent' path_soluble->outcome_antisolvent Use as 'Good' Solvent test_hot->decision_hot outcome_good Result: Good Single Solvent (Crystals Form on Cooling) cool_test->outcome_good

Caption: Systematic workflow for selecting a crystallization solvent.

References
  • Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • (5-methyl-3-phenyl-4-isoxazolyl)methanol. (n.d.). Echemi.
  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications.
  • Lab Procedure: Recrystallization. (2024, March 23). LabXchange.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). Benchchem.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Technical Support Center: Optimization of Isoxazole Formation. (n.d.). Benchchem.
  • What should I do if crystallisation does not occur? (2017, April 5). Quora.
  • organic compounds. (n.d.). ResearchGate.
  • Isoxazole. (n.d.). Wikipedia.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). NIH.
  • (5-PHENYLISOXAZOL-3-YL)METHANOL. (n.d.). ChemicalBook.

Sources

Technical Support Center: Optimizing the Reduction of 3-Methyl-5-phenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-methyl-5-phenylisoxazol-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with and troubleshooting the reduction of 3-methyl-5-phenylisoxazole-4-carbaldehyde. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for reducing 3-methyl-5-phenylisoxazole-4-carbaldehyde to its corresponding alcohol?

A1: The most prevalent and reliable method for the reduction of 3-methyl-5-phenylisoxazole-4-carbaldehyde to this compound is through the use of hydride-based reducing agents. Sodium borohydride (NaBH₄) is the preferred reagent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and milder reactivity compared to other hydrides like lithium aluminum hydride (LiAlH₄)[1][2]. NaBH₄ efficiently reduces the aldehyde functionality without affecting the isoxazole ring under standard conditions[3].

Catalytic hydrogenation can also be employed, but it carries the risk of cleaving the N-O bond in the isoxazole ring, leading to undesired byproducts[3]. Therefore, for a clean and high-yielding conversion, sodium borohydride in a protic solvent such as methanol or ethanol is the recommended approach.

Q2: I am observing incomplete conversion of my starting material. What are the likely causes and how can I drive the reaction to completion?

A2: Incomplete conversion is a common issue that can stem from several factors. Firstly, the purity and reactivity of your sodium borohydride are crucial. NaBH₄ can degrade upon exposure to moisture, so using a freshly opened bottle or a properly stored reagent is essential. Secondly, the stoichiometry of the reducing agent is critical. While theoretically, one equivalent of NaBH₄ can reduce four equivalents of an aldehyde, it is common practice to use a molar excess (typically 1.5 to 2 equivalents) to ensure the reaction goes to completion[2].

Lastly, reaction temperature and time play a significant role. While the reaction is often conducted at room temperature, gentle heating or an extended reaction time may be necessary to achieve full conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time[4].

Q3: My final product appears to be a yellow oil or a gummy solid, not the expected crystalline product. What could be the issue?

A3: An oily or gummy product typically indicates the presence of impurities that inhibit crystallization. These impurities can include residual solvent, unreacted starting material, or reaction byproducts. In the case of isoxazole derivatives, purification by silica gel column chromatography is often the most effective method to isolate the desired product from such impurities. A common eluent system for isoxazole derivatives is a mixture of ethyl acetate and hexane[3][5].

Furthermore, ensuring the complete removal of the borate salts formed during the workup is crucial. Thoroughly washing the organic extract with water or a mild acidic solution, such as saturated ammonium chloride, can help remove these salts[6].

Q4: What are the potential side reactions to be aware of during the reduction of 3-methyl-5-phenylisoxazole-4-carbaldehyde?

A4: While the reduction of the aldehyde with NaBH₄ is generally a clean reaction, a few side reactions can occur. One possibility is the cleavage of the isoxazole ring under harsh reductive conditions, although this is more common with stronger reducing agents like LiAlH₄ or catalytic hydrogenation[3]. With NaBH₄, this is less of a concern under standard protocols.

Another potential issue is the formation of borate esters as intermediates. If the workup is not sufficiently acidic or aqueous, these esters may not be fully hydrolyzed, leading to a more complex product mixture[6]. The use of a mild acid in the workup, such as ammonium chloride, helps to ensure complete hydrolysis to the desired alcohol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction Inactive NaBH₄Use a fresh, unopened container of NaBH₄.
Insufficient amount of NaBH₄Increase the molar equivalents of NaBH₄ to 1.5-2.0.
Low reaction temperatureAllow the reaction to stir at room temperature for a longer period or gently warm to 40-50°C.
Multiple Spots on TLC Incomplete reactionContinue monitoring the reaction until the starting material spot disappears.
Formation of byproductsIsolate the main product using column chromatography. Consider lowering the reaction temperature to minimize side reactions.
Presence of borate estersEnsure a thorough aqueous or mild acidic workup to hydrolyze the intermediates.
Difficulty in Product Isolation Product is an oil or gumPurify the crude product using silica gel column chromatography.[5]
Contamination with borate saltsWash the organic layer extensively with water and brine during extraction.
Product Decomposition Harsh workup conditionsUse a mild acid like saturated NH₄Cl for the workup instead of strong acids.[6]
Isoxazole ring cleavageAvoid using harsh reducing agents like LiAlH₄ or catalytic hydrogenation. Stick to NaBH₄ under mild conditions.[3]

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 3-methyl-5-phenylisoxazole-4-carbaldehyde

Materials:

  • 3-methyl-5-phenylisoxazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Dissolve 3-methyl-5-phenylisoxazole-4-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a white solid.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and potential troubleshooting pathways, the following diagrams have been generated.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Aldehyde in Methanol B Cool to 0°C A->B C Add NaBH4 (1.5 eq) B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with aq. NH4Cl E->F Reaction Complete G Extract with DCM F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for the reduction of 3-methyl-5-phenylisoxazole-4-carbaldehyde.

G Start Incomplete Reaction (TLC shows starting material) Check_Reagent Is NaBH4 old or exposed to air? Start->Check_Reagent Check_Stoichiometry Was 1.5-2 eq of NaBH4 used? Check_Reagent->Check_Stoichiometry No Use_New_Reagent Use fresh NaBH4 Check_Reagent->Use_New_Reagent Yes Check_Time_Temp Has the reaction run for at least 2 hours at RT? Check_Stoichiometry->Check_Time_Temp Yes Increase_Stoichiometry Increase NaBH4 to 2 eq Check_Stoichiometry->Increase_Stoichiometry No Increase_Time_Temp Stir longer or gently warm to 40°C Check_Time_Temp->Increase_Time_Temp No Success Reaction Complete Check_Time_Temp->Success Yes Use_New_Reagent->Success Increase_Stoichiometry->Success

Sources

Minimizing side-product formation in (3-Methyl-5-phenylisoxazol-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Methyl-5-phenylisoxazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a valuable process for generating key intermediates in pharmaceutical research. A common and robust synthetic route involves two primary stages:

  • Isoxazole Ring Formation: A Claisen-type condensation of a β-ketoester (e.g., ethyl 2-acetyl-3-oxo-3-phenylpropanoate) with hydroxylamine (NH₂OH·HCl) to form the core heterocyclic structure, ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.[1][2]

  • Ester Reduction: Reduction of the resulting carboxylate ester to the primary alcohol, yielding the target molecule, this compound.

While conceptually straightforward, each stage presents unique challenges that can lead to significant side-product formation, impacting yield and purity. The primary hurdles include controlling regioselectivity during ring formation and preventing over-reduction or ring cleavage in the final reduction step.

Visualizing the Synthetic Pathway & Major Side-Product

G A Ethyl 2-acetyl-3-oxo- 3-phenylpropanoate + NH₂OH·HCl B Desired Intermediate: Ethyl 3-methyl-5-phenylisoxazole- 4-carboxylate A->B Desired Pathway (pH control, solvent choice) C Side-Product: Ethyl 5-methyl-3-phenylisoxazole- 4-carboxylate (Regioisomer) A->C B_ref Desired Intermediate D Final Product: (3-Methyl-5-phenylisoxazol- 4-yl)methanol B_ref->D Controlled Reduction (e.g., LiAlH₄, low temp) E Side-Products: - Over-reduction products - Ring cleavage compounds B_ref->E

Caption: Synthetic pathway showing the formation of the desired product and a key regioisomeric side-product.

II. Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions you might ask when encountering problems in the lab.

Issue 1: My NMR shows a mixture of two isoxazole isomers after the ring formation step.

Question: I've completed the reaction of my β-diketone with hydroxylamine, but the crude NMR indicates I have a mixture of products. How can I favor the formation of the desired 3-methyl-5-phenyl isomer?

Root Cause Analysis: This is a classic problem of regioselectivity.[3] The unsymmetrical β-dicarbonyl precursor has two distinct carbonyl groups (one from the acetyl group, one from the benzoyl group). Hydroxylamine can attack either carbonyl, leading to two possible regioisomers: the desired 3-methyl-5-phenylisoxazole and the undesired 5-methyl-3-phenylisoxazole. The outcome is highly dependent on reaction conditions which influence the site of initial nucleophilic attack.

Solutions & Scientific Rationale:

  • pH Control is Critical: The pH of the reaction medium dictates the initial condensation site.

    • Slightly Acidic Conditions (pH 4-5): These conditions often favor the desired isomer. The benzoyl carbonyl is generally more electrophilic than the acetyl carbonyl. Under mild acidic conditions, the hydroxylamine attacks this more reactive site first, leading to the 5-phenyl substituted product after cyclization and dehydration.

    • Basic Conditions: Basic conditions can deprotonate the hydroxylamine, increasing its nucleophilicity but potentially reducing selectivity, leading to mixtures.

  • Solvent Choice: The polarity of the solvent can significantly influence the regiochemical outcome.[4][5]

    • Protic Solvents (e.g., Ethanol, Methanol): Often used and can facilitate proton transfer steps necessary for the condensation.

    • Aprotic Solvents (e.g., THF, Dioxane): Can sometimes offer better control, but solubility of hydroxylamine hydrochloride might be an issue. An ethanol/water mixture is a common starting point.

  • Substrate Modification (Advanced): For maximum control, consider converting the β-diketone to a β-enamino diketone.[3][4][5] This modification effectively "protects" one carbonyl, forcing the hydroxylamine to react at the other, thus providing excellent regiochemical control.[3][4][5]

Troubleshooting Workflow for Regioselectivity:

G start Problem: Mixture of Regioisomers Detected check_ph Verify Reaction pH. Was it maintained at 4-5? start->check_ph adjust_ph Action: Buffer the reaction or use acetic acid. Re-run experiment. check_ph->adjust_ph No / Unsure check_solvent Examine Solvent System. Currently using EtOH? check_ph->check_solvent Yes success Success: Desired Isomer is Major Product adjust_ph->success change_solvent Action: Screen other solvents (e.g., MeOH, THF/H₂O). Evaluate isomer ratio by LC-MS. check_solvent->change_solvent Yes substrate_mod Advanced Solution: Convert β-diketone to β-enamino diketone derivative. check_solvent->substrate_mod No / Other change_solvent->success substrate_mod->success

Caption: A decision-making flowchart for addressing regioselectivity issues.

Issue 2: The final reduction step is giving me a low yield and multiple unidentified spots on TLC.

Question: I'm reducing the ethyl 3-methyl-5-phenylisoxazole-4-carboxylate with LiAlH₄, but my yield is poor and the product is impure. What is going wrong?

Root Cause Analysis: The isoxazole ring, while aromatic, can be sensitive to harsh reducing conditions.[6] The N-O bond is the weakest point and is susceptible to reductive cleavage. Using an excessive amount of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or running the reaction at elevated temperatures can lead to two main side-reactions:

  • Ring Cleavage: The N-O bond breaks, leading to the formation of β-amino enones or other linear, fragmented molecules.

  • Over-reduction: While less common for the isoxazole ring itself, other functional groups could be affected if present.

Solutions & Scientific Rationale:

  • Control Stoichiometry and Temperature: This is the most critical parameter.

    • Reagent Amount: Use a slight excess of LiAlH₄ (typically 1.1-1.5 equivalents). A large excess dramatically increases the risk of side-reactions.

    • Temperature Control: The reaction should be performed at low temperatures. Start the addition of the ester solution to the LiAlH₄ slurry at 0°C or even -15°C. After the addition is complete, allow the reaction to slowly warm to room temperature. Never run this reaction at reflux.

  • Consider Alternative Reducing Agents: If LiAlH₄ proves too harsh, other reagents can be used.

    • Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a less reactive reducing agent that is often used to reduce esters to aldehydes at low temperatures (-78 °C).[7][8] By carefully controlling the stoichiometry (using 2.0-2.2 equivalents), it can be used to cleanly reduce the ester to the alcohol with a lower risk of ring cleavage.

  • Work-up Procedure: A careful work-up is essential. A standard Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective for quenching the reaction and precipitating aluminum salts, making filtration easier.

Data Summary: Impact of Reduction Conditions

Reducing AgentEquivalentsTemperaturePrimary OutcomeCommon Side-Products
LiAlH₄> 2.5 eqRoom Temp → RefluxLow YieldRing-opened β-amino enones
LiAlH₄ 1.2 eq 0 °C → Room Temp High Yield Minimal
DIBAL-H1.1 eq-78 °CAldehyde intermediateIncomplete reaction
DIBAL-H 2.2 eq -78 °C → 0 °C Good Yield Minimal

III. Frequently Asked Questions (FAQs)

Q1: My isoxazole product seems to be decomposing during column chromatography. Why? A1: The isoxazole ring can be sensitive to highly acidic or basic conditions.[9] If you are using silica gel (which is slightly acidic), prolonged exposure can sometimes cause degradation for sensitive substrates.

  • Troubleshooting:

    • Minimize Contact Time: Do not let your product sit on the column for an extended period. Elute it as quickly as is practical for good separation.

    • Neutralize Silica: You can use a slurry of silica gel with a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) in your eluent system to neutralize the acidic sites.[1]

    • Alternative Stationary Phases: Consider using neutral alumina as your stationary phase if silica proves problematic.[1]

Q2: Can I use Sodium Borohydride (NaBH₄) for the ester reduction? A2: No, NaBH₄ is generally not a strong enough reducing agent to reduce esters to alcohols.[7] You require a more powerful hydride donor like LiAlH₄ or DIBAL-H for this transformation.

Q3: What's the best way to purify the final alcohol product? A3: Purification can often be achieved through a combination of methods.

  • Aqueous Work-up: First, ensure a proper aqueous work-up to remove inorganic salts.

  • Column Chromatography: This is the most common method.[1][10] A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Crystallization: If the final product is a solid, crystallization can be an excellent and scalable method for achieving high purity.[1] Experiment with solvent systems like ethyl acetate/hexanes or dichloromethane/heptane.

Q4: Can I use microwave irradiation to speed up the isoxazole synthesis? A4: Yes, microwave-assisted synthesis can often dramatically reduce reaction times for isoxazole formation, sometimes from hours to minutes.[11] However, it requires specialized equipment and careful optimization of temperature and power to avoid side-product formation due to rapid heating.

IV. Key Experimental Protocols

Protocol 1: Regiocontrolled Synthesis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-acetyl-3-oxo-3-phenylpropanoate (1.0 eq) and ethanol (10 mL per gram of ester).

  • Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water and add it to the ethanol solution. The sodium acetate acts as a buffer to maintain a mildly acidic pH.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Controlled Reduction to this compound
  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.2 eq) and anhydrous THF (15 mL per gram of LiAlH₄). Cool the slurry to 0°C using an ice bath.

  • Reagent Addition: Dissolve the ethyl 3-methyl-5-phenylisoxazole-4-carboxylate (1.0 eq) from the previous step in anhydrous THF (10 mL per gram). Add this solution dropwise to the stirred LiAlH₄ slurry via an addition funnel, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until all the starting ester is consumed.

  • Quenching (Fieser Work-up): Cool the reaction back to 0°C. Cautiously and sequentially add the following dropwise:

    • 'X' mL of water (where X = grams of LiAlH₄ used)

    • 'X' mL of 15% (w/v) aqueous NaOH

    • '3X' mL of water

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography or crystallization.

V. References

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4773–4778. Available from: [Link]

  • Sci-Hub. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • Kashimoto, S. (n.d.). Synthetic reactions using isoxazole compounds. Retrieved from [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. Available from: [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and stability of isoxazoline compounds | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(5), 734. Available from: [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 633. Available from: [Link]

  • ResearchGate. (2013). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals (Basel), 16(5), 734. Available from: [Link]

  • ResearchGate. (2018). (PDF) KI-Mediated Three-component Reaction of Hydroxylamine Hydrochloride with Aryl/Heteroaryl Aldehydes and Two β-Oxoesters. Retrieved from [Link]

  • National Institutes of Health. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12, 6998. Available from: [Link]

  • National Institutes of Health. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, 69(Pt 6), o897. Available from: [Link]

  • Arkivoc. (n.d.). The reaction of hydroxylamine with aspirin. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Retrieved from [Link]

  • Google Patents. (n.d.). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine. Retrieved from

  • ResearchGate. (n.d.). (PDF) Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. Retrieved from [Link]

  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl) and 3-(Pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. Retrieved from [Link]

  • Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes + Answers. Carboxylic Acids, Esters, Amides.... Retrieved from [Link]

  • Chad's Prep. (2021, April 11). 20.5 Hydride Reduction Reactions | Carboxylic Acid Derivatives | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: A Scientist's Guide to Purifying Polar Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the intricate challenges of purifying polar isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique hurdles presented by these valuable but often elusive compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting advice and practical, step-by-step protocols to enhance your purification success.

Introduction: The Polarity Predicament of Isoxazole Derivatives

Isoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. However, the introduction of polar functional groups, essential for modulating pharmacokinetic and pharmacodynamic properties, frequently complicates their purification. High polarity can lead to issues such as poor solubility in common organic solvents, strong retention or decomposition on traditional silica gel, and difficulties in achieving crystallinity. This guide offers a systematic approach to overcoming these challenges, ensuring the integrity and purity of your target molecules.

Troubleshooting Guide: From Reaction Work-up to Final Polish

This section addresses common purification problems in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

I. Liquid-Liquid Extraction Hurdles

Question 1: My polar isoxazole derivative has high water solubility, leading to poor recovery during liquid-liquid extraction. How can I improve its partitioning into the organic phase?

Expert Insight: The high water solubility of polar isoxazoles is a frequent challenge. To enhance extraction efficiency, we must manipulate the properties of both the aqueous and organic phases to favor the transfer of your compound.

Solutions:

  • Salting-Out Effect: The addition of a high concentration of an inorganic salt, such as sodium chloride or ammonium sulfate, to the aqueous phase reduces the solvation of your polar isoxazole, effectively "pushing" it into the organic layer. This technique, known as salting-out assisted liquid-liquid extraction (SALLE), is particularly effective for compounds with moderate to high water solubility.[1][2][3]

  • pH Adjustment for Ionizable Groups: If your isoxazole derivative possesses acidic or basic functional groups, adjusting the pH of the aqueous layer can neutralize these moieties, thereby decreasing the molecule's overall polarity and enhancing its solubility in the organic phase.[4][5] A carefully planned acid-base extraction can be a powerful purification step.

  • Selection of a More Polar Organic Solvent: Standard extraction solvents like ethyl acetate or dichloromethane may be insufficient. Consider employing more polar, water-immiscible solvents such as n-butanol or a mixture of chloroform and isopropanol. For highly polar compounds, water-miscible solvents like acetonitrile can be used in conjunction with a salting-out agent to induce phase separation.[1][2]

  • Continuous Liquid-Liquid Extraction: For particularly challenging cases, continuous liquid-liquid extraction offers a more exhaustive and efficient alternative to manual separatory funnel extractions.

Workflow for Optimizing Acid-Base Extraction of a Polar Basic Isoxazole

start Crude Reaction Mixture in Organic Solvent add_acid Add 1M HCl (aq) (Protonates Basic Isoxazole) start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (Contains Protonated Isoxazole Salt) separate1->aqueous_layer Aqueous Phase organic_layer1 Organic Layer (Contains Neutral/Acidic Impurities) separate1->organic_layer1 Organic Phase neutralize Add 1M NaOH (aq) to Neutralize aqueous_layer->neutralize extract_back Extract with Organic Solvent neutralize->extract_back separate2 Separate Layers extract_back->separate2 organic_layer2 Organic Layer (Contains Purified Neutral Isoxazole) separate2->organic_layer2 Organic Phase aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Aqueous Phase dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate pure_product Pure Isoxazole Derivative dry_concentrate->pure_product

Caption: Acid-Base Extraction Workflow

II. Column Chromatography Complications

Question 2: My polar isoxazole streaks badly on silica gel, resulting in poor separation and low recovery. What are my options?

Expert Insight: Streaking on silica gel is a classic sign of strong, undesirable interactions between the polar analyte and the acidic silanol groups of the stationary phase. This can be particularly problematic for basic isoxazole derivatives. The key is to either mitigate these interactions or switch to a more suitable chromatographic technique.

Solutions:

  • Mobile Phase Modifiers:

    • For Basic Isoxazoles: Add a small amount of a basic modifier like triethylamine or pyridine (typically 0.1-1%) to your mobile phase. This will compete with your compound for binding to the acidic sites on the silica, leading to improved peak shape.

    • For Acidic Isoxazoles: Incorporate a small amount of an acidic modifier such as acetic acid or formic acid (typically 0.1-1%) to suppress the ionization of your compound and reduce tailing.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive or basic compounds.

    • Deactivated Silica: Consider using end-capped silica gel where the reactive silanol groups have been chemically modified.

  • Reverse-Phase Chromatography (RPC): For moderately polar compounds, RPC is a powerful alternative. A C18 or C8 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) separates compounds based on hydrophobicity. This often provides a completely different selectivity compared to normal-phase chromatography.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reverse-phase.[6][7][8] It utilizes a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[6][7]

Table 1: Comparison of Chromatographic Techniques for Polar Isoxazoles

TechniqueStationary PhaseMobile PhaseElution OrderBest Suited For
Normal Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Least polar elutes firstLess polar to moderately polar isoxazoles
Reverse Phase Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Most polar elutes firstModerately polar to non-polar isoxazoles
HILIC Polar (e.g., Silica, Amide, Zwitterionic)High Organic with some AqueousLeast polar elutes firstHighly polar and hydrophilic isoxazoles
SFC Various (Chiral, Achiral)Supercritical CO2 with co-solventsDependent on phase and co-solventChiral and achiral polar isoxazoles; "green" alternative
Mixed-Mode Combines RP and IEX/HILICAqueous/Organic with buffersTunable based on conditionsComplex mixtures with varying polarities and charges

Question 3: My isoxazole derivative appears to be decomposing on the silica gel column. How can I confirm this and what should I do?

Expert Insight: Decomposition on silica is a significant risk for sensitive molecules. The acidic nature of silica can catalyze degradation reactions. It is crucial to first confirm this suspicion and then move to a less harsh purification method.

Solutions:

  • TLC Stability Test: Spot your crude material on a TLC plate. On a separate lane, co-spot the crude material with a small amount of silica gel. Let the plate sit for 30-60 minutes before eluting. If a new spot appears or the original spot diminishes in the lane with added silica, your compound is likely unstable on this stationary phase.

  • Alternative Purification Methods:

    • Florisil or Alumina Chromatography: These are less acidic alternatives to silica gel.

    • Preparative HPLC: This offers a wide range of stationary phases and mobile phase conditions, providing a more controlled environment for purification.[9]

    • Crystallization: If your compound is a solid, crystallization is an excellent non-chromatographic purification method that avoids interaction with stationary phases.

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful and "green" alternative to HPLC, often providing unique selectivity for polar compounds and being less harsh than normal-phase chromatography.[10][11][12][13][14] It is also a preferred method for chiral separations of isoxazole derivatives.[15][16]

Advanced Chromatographic Solutions Workflow

start Crude Polar Isoxazole rp_hplc Reverse-Phase HPLC (Moderately Polar) start->rp_hplc hilic HILIC (Highly Polar/Hydrophilic) start->hilic sfc SFC (Chiral or Achiral Polar) start->sfc mixed_mode Mixed-Mode Chromatography (Complex Mixtures) start->mixed_mode pure_product Purified Isoxazole rp_hplc->pure_product hilic->pure_product sfc->pure_product mixed_mode->pure_product

Caption: Advanced Chromatography Options

III. Crystallization Challenges

Question 4: My polar isoxazole "oils out" instead of crystallizing. How can I induce crystal formation?

Expert Insight: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the compound's melting point is lower than the boiling point of the solvent or when the solution is too concentrated or cools too quickly.

Solutions:

  • Solvent System Optimization:

    • Lower Boiling Point Solvent: Try a solvent with a lower boiling point.

    • Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[17]

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling out.

  • Scratching and Seeding:

    • Scratching: Gently scratch the inside of the flask at the solvent-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, saturated solution to initiate crystallization.[18][19]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column for purifying a novel polar isoxazole derivative?

A1: There is no single "best" column. However, a good starting point is to screen on both a standard silica gel column (with and without mobile phase modifiers) and a C18 reverse-phase column. This will give you a good indication of the compound's behavior and which technique is more promising. For very polar compounds, a HILIC column should also be considered in the initial screening.[6][7][8][20]

Q2: Can I use Solid-Phase Extraction (SPE) for the cleanup of my polar isoxazole?

A2: Yes, SPE can be a very effective technique for sample cleanup prior to a final purification step.[21][22][23][24][25] You can use SPE to remove major impurities, salts, or excess reagents. A variety of SPE sorbents are available, including reverse-phase, normal-phase, and ion-exchange, allowing you to tailor the cleanup to your specific needs.

Q3: Are there any "green" purification alternatives for polar isoxazoles?

A3: Absolutely. Supercritical Fluid Chromatography (SFC) is considered a green technology because it primarily uses compressed CO2 as the mobile phase, significantly reducing organic solvent consumption.[10][11][12][13][14] Additionally, developing purification methods that rely on crystallization rather than chromatography can also be a more environmentally friendly approach.[17]

Q4: My polar isoxazole is chiral. What is the preferred method for separating the enantiomers?

A4: Supercritical Fluid Chromatography (SFC) is often the method of choice for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced solvent usage.[13][15][16] A wide range of chiral stationary phases are available for SFC. Chiral HPLC is also a viable option.

Experimental Protocols

Protocol 1: General Procedure for HILIC Method Development
  • Column Selection: Start with a bare silica or an amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 10 mM ammonium acetate or 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • Start with a high percentage of Mobile Phase B (e.g., 95%).

    • Run a linear gradient to a lower percentage of B (e.g., 50%) over 10-15 minutes.

    • Hold at the lower percentage for a few minutes.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions. If solubility is an issue, use a small amount of a stronger solvent (like water or DMSO) and dilute with acetonitrile.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation.

Protocol 2: Step-by-Step Guide to Crystallization Using a Solvent Pair
  • Dissolution: Place the crude polar isoxazole in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., methanol, ethanol) and heat gently to dissolve the solid completely.

  • Induce Turbidity: While the solution is still warm, add a "poor" solvent (e.g., water, hexane, diethyl ether) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this time.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). MDPI. Retrieved from [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Mixed-Mode Chromatography—A Review. (2018). LCGC International. Retrieved from [Link]

  • Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. (2016). PubMed. Retrieved from [Link]

  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. (2024). LCGC International. Retrieved from [Link]

  • Salting-out Liquid-Liquid Extraction (SALLE). (2012). LCGC International. Retrieved from [Link]

  • Development of bioactive isoxazole derivatives via ionic liquid catalysis: synthesis, characterization, and pharmacological evaluation. (2025). ResearchGate. Retrieved from [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP Universal Journal of Advances in Pharmaceutical Sciences.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PubMed Central. Retrieved from [Link]

  • Salting-out solvent extraction for preconcentration of neutral polar organic solutes from water. (1991). ACS Publications. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PubMed Central. Retrieved from [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. Retrieved from [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing. Retrieved from [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM. Retrieved from [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation. Retrieved from [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. (2023). MDPI. Retrieved from [Link]

  • Synthesis and characterization of new functionalized ionic liquids: Anticancer, cheminformatics and modeling studies. (2025). Journal of Molecular Liquids.
  • Polarity-Based Sequential Extraction as a Simple Tool to Reveal the Structural Complexity of Humic Acids. (2021). MDPI. Retrieved from [Link]

  • Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. (2018). MDPI. Retrieved from [Link]

  • Evolution of Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Biotage. Retrieved from [Link]

  • Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. (2024). LabRulez LCMS. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Scale up to more options - Preparative HPLC columns. (n.d.). Pragolab. Retrieved from [Link]

  • Salting-out assisted liquid–liquid extraction for bioanalysis. (2020). ResearchGate. Retrieved from [Link]

  • Purification of imidazolium ionic liquids for spectroscopic application. (2009). ResearchGate. Retrieved from [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2012). ResearchGate. Retrieved from [Link]

  • Crystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples. (2018). PubMed. Retrieved from [Link]

  • No-additive salting-out liquid-liquid extraction-A tool for purification of positively charged compounds from highly salted reaction mixtures. (2020). PubMed. Retrieved from [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2024). Cytiva. Retrieved from [Link]

  • Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. (2020). YouTube. Retrieved from [Link]

  • (PDF) Optimization of generic conditions for electromembrane extraction of basic substances of moderate or low polarity. (2024).
  • Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers. (2022). PubMed Central. Retrieved from [Link]

  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck Millipore.
  • How to grow crystals for a non polar organic compounds. (2017). ResearchGate. Retrieved from [Link]

  • Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. (2007). PubMed. Retrieved from [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). Afinisep. Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). MDPI. Retrieved from [Link]

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. (2017). PubMed. Retrieved from [Link]

Sources

Methods for removing residual solvents from (3-Methyl-5-phenylisoxazol-4-yl)methanol samples

Author: BenchChem Technical Support Team. Date: February 2026

An essential step in the synthesis of active pharmaceutical ingredients (APIs) is the removal of residual solvents.[1][2] These solvents, while often necessary for the manufacturing process, provide no therapeutic benefit and can pose a risk to patient safety.[3][4] Regulatory bodies, through guidelines like the International Council for Harmonisation's ICH Q3C, mandate strict limits on the levels of these volatile organic compounds in the final drug product.[4][5][6]

This guide provides technical support for researchers, scientists, and drug development professionals working with (3-Methyl-5-phenylisoxazol-4-yl)methanol, a key intermediate in many synthetic pathways. We will explore common challenges and provide practical, field-tested solutions for effectively removing residual solvents to meet and exceed regulatory standards.

Understanding Your Compound: this compound

While specific experimental data for this compound is not extensively published, we can infer its likely physicochemical properties based on its structure and related isoxazole derivatives.

  • Physical State: The compound is expected to be a solid at room temperature.

  • Thermal Sensitivity: The presence of the hydroxymethyl group and the isoxazole ring suggests potential sensitivity to high temperatures, which could lead to degradation. This makes low-temperature drying methods preferable.

  • Solubility: Like many heterocyclic organic compounds, it is likely to have low solubility in water and higher solubility in common organic solvents (e.g., alcohols, ethyl acetate, dichloromethane).

These properties are critical for selecting the most appropriate and efficient solvent removal strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual solvents from my API sample?

The most common and effective methods rely on reducing the solvent's boiling point by lowering the pressure, a principle that protects heat-sensitive compounds.[7][8] The three primary techniques are:

  • Rotary Evaporation (Rotovap): Ideal for removing large volumes of solvent from a solution, typically post-reaction or extraction.[9][10] It uses a combination of gentle heat, rotation to increase surface area, and vacuum.[7][9]

  • Vacuum Tray Drying: A versatile method for drying solid API powders or cakes.[11] The material is spread on trays inside a vacuum chamber, and heat is applied conductively through the shelves, allowing for efficient solvent removal at low temperatures.[8]

  • Lyophilization (Freeze-Drying): The gentlest method, suitable for extremely heat-sensitive or biologically active molecules.[12][13] The process involves freezing the sample and then removing the solvent through sublimation under a deep vacuum.[13]

Q2: My this compound sample appears to be heat-sensitive. Which solvent removal method is the safest?

For heat-sensitive compounds, minimizing thermal stress is paramount.[14][15]

  • Vacuum Drying is an excellent choice as it allows for significant reduction of the solvent's boiling point.[8][14] This means you can effectively dry your product at a much lower temperature than would be required at atmospheric pressure.

  • Lyophilization is the ultimate solution for thermal sensitivity.[12] By removing the solvent via sublimation (solid to gas phase), the product remains frozen and is never exposed to elevated temperatures, preserving its chemical integrity.[13]

Q3: How do I know if my residual solvent levels are within acceptable limits?

Compliance with regulatory standards is non-negotiable. The definitive method for quantifying residual solvents is Headspace Gas Chromatography (HS-GC) , often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[16][17][18] This technique is specified in USP <467> and is harmonized with ICH Q3C guidelines.[17][19] It is highly specific and can detect solvents at the parts-per-million (ppm) level required.[18]

Troubleshooting Guide

Issue 1: High levels of residual solvent remain after extended vacuum drying.

This is a common issue that can often be traced back to several root causes.

  • Cause A: Solvent Trapping due to Crystal Form Conversion.

    • Explanation: Sometimes, an API crystallizes as a solvate or hydrate. During drying, the crystal lattice can change, trapping solvent molecules within the new structure.[20]

    • Solution: A "vacuum hydration" technique can be effective. By introducing a small amount of water vapor into the vacuum oven, the more volatile organic solvent molecules can be displaced by water molecules.[21][22] The absorbed water can then be removed more easily in a subsequent drying step without the added water vapor.[22]

  • Cause B: Inappropriate Drying Parameters.

    • Explanation: The temperature may be too low, or the vacuum may not be deep enough to efficiently remove the specific solvent.

    • Solution: Consult a vapor pressure chart for your solvent. Ensure your vacuum pump can achieve a pressure well below the solvent's vapor pressure at your target drying temperature. Slightly increasing the temperature (if the API is stable) or deepening the vacuum can significantly improve drying rates.

  • Cause C: Particle Size and Morphology.

    • Explanation: Large or non-porous crystals can significantly slow down solvent diffusion from the interior of the particle to the surface.

    • Solution: If possible, modify the crystallization process to produce smaller, more uniform crystals. Milling the material before final drying can also increase the surface area, but this should be done with care to avoid introducing amorphous content or thermal degradation.

Method Selection at a Glance
MethodPrimary ApplicationAdvantagesDisadvantages
Rotary Evaporation Bulk solvent removal from solutionsFast for large volumes; good for initial concentration.[9]Not for drying solids to final low ppm levels; can cause bumping/foaming.[10]
Vacuum Tray Drying Drying solid API powders and cakesExcellent for heat-sensitive materials; uniform drying; scalable.[8][11]Slower than rotovap; potential for solvent trapping.[20]
Lyophilization Drying highly sensitive or amorphous APIsPreserves molecular structure; minimal thermal stress; produces porous, easily soluble product.[12][23]Slowest process; requires specialized equipment; not suitable for all solvents.

Protocols and Workflows

General Workflow for Solvent Removal and Verification

The following diagram illustrates a standard workflow for processing a sample of this compound from post-reaction to final quality control.

G General Solvent Removal Workflow cluster_0 Primary Solvent Removal cluster_1 Final Drying cluster_2 Quality Control Reaction Reaction Mixture in Solvent Rotovap Rotary Evaporation Reaction->Rotovap Bulk Removal Wet_Solid Wet API Solid/Cake Rotovap->Wet_Solid Vacuum_Dry Vacuum Tray Drying Wet_Solid->Vacuum_Dry Standard Path Lyophilization Lyophilization (Optional) Wet_Solid->Lyophilization Heat-Sensitive Path QC_Sample Take Sample for Analysis Vacuum_Dry->QC_Sample Lyophilization->QC_Sample HS_GC Headspace GC Analysis QC_Sample->HS_GC Result Solvent Level OK? HS_GC->Result Result->Vacuum_Dry No, Redry Final_Product Final API Product Result->Final_Product Yes

Caption: Workflow from bulk solvent removal to final QC analysis.

Detailed Protocol 1: Rotary Evaporation

This protocol is for the initial, bulk removal of solvent.

  • Preparation: Ensure the round-bottom flask is less than half full with your this compound solution.[9]

  • Assembly: Attach a bump trap to the flask and secure it to the rotovap's vapor duct with a Keck clip.[9][24] This prevents your sample from splashing into the condenser.

  • Cooling: Fill the condenser's cold trap. For low-boiling solvents, a circulating chiller is sufficient. For very volatile solvents like dichloromethane, use a dry ice/acetone slurry.

  • Operation:

    • Lower the flask into the water bath, typically set between 40-60°C.[7]

    • Begin rotation at a moderate speed (e.g., 80-100 rpm).[7]

    • Gradually apply the vacuum. You should see the solvent begin to condense on the condenser coils and collect in the receiving flask.[7]

  • Completion: Once all the solvent has been removed, release the vacuum first, then stop the rotation.[7] Remove the flask. The product will be a wet or damp solid.

Detailed Protocol 2: Vacuum Tray Drying

This protocol is for drying the solid API to meet final specifications.

  • Loading: Spread the wet solid from the rotary evaporator evenly onto a tray. A thin layer promotes faster and more uniform drying.

  • Chamber Setup: Place the tray on a shelf in the vacuum oven. Close the door securely to ensure a good seal.

  • Drying Cycle:

    • Start the vacuum pump to reduce the pressure inside the chamber. A pressure below 10 Torr is typical.[13]

    • Once the desired vacuum is reached, begin heating the shelves. For a potentially sensitive compound, start with a conservative temperature (e.g., 35-45°C).

    • Continue drying for a predetermined time (e.g., 12-24 hours). The time will depend on the solvent, batch size, and desired final solvent level.

  • Completion and QC:

    • Turn off the heat and allow the shelves to cool.

    • Vent the chamber slowly with an inert gas like nitrogen to prevent forceful disruption of the fine powder.

    • Remove a sample for HS-GC analysis to confirm that residual solvent levels are within the required specification.

Troubleshooting Logic for High Residual Solvents

If your HS-GC analysis fails, use this logic to diagnose the problem.

G Troubleshooting High Residual Solvents Start High Solvent Result from GC Check_Params Were Temp/Vacuum Optimal for Solvent? Start->Check_Params Check_Time Was Drying Time Sufficient? Check_Params->Check_Time Yes Action_Params Adjust Temp/Vacuum (Consult Vapor Pressure Chart) Check_Params->Action_Params No Check_Material Is Material Crystalline/Amorphous? Check_Time->Check_Material Yes Action_Time Increase Drying Time (e.g., by 12 hours) Check_Time->Action_Time No Check_Particle Are Particles Large or Agglomerated? Check_Material->Check_Particle Crystalline Action_Hydrate Consider Vacuum Hydration (Displace Trapped Solvent) Check_Material->Action_Hydrate Known Solvate/ Hydrate Form Action_Mill Consider Milling (with care) to Increase Surface Area Check_Particle->Action_Mill Yes Redry Redry and Re-test Check_Particle->Redry No (Fine Powder) Action_Params->Redry Action_Time->Redry Action_Hydrate->Redry Action_Mill->Redry

Caption: A logical flowchart for diagnosing high solvent issues.

References
  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • Residual solvent testing: a review of gas-chromatographic and alternative techniques. PubMed. [Link]

  • Video: Rotary Evaporation to Remove Solvent. JoVE. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Holland Green Science. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]

  • Standard Operating Procedure Rotary Evaporator in the P.O.W.E.R. Laboratory. University of California, Merced. [Link]

  • Rotary Evaporator | Common evaporation & concentration methods. ROCKER. [Link]

  • A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. LCGC International. [Link]

  • Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates. Singota. [Link]

  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA). [Link]

  • Procedures for Rotary Evaporation. Across International. [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Omega. [Link]

  • Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. AZoM. [Link]

  • The Role of Vacuum Dryers in Pharmaceutical Manufacturing. PharmTech. [Link]

  • A novel process of residual solvent removal. European Patent Office. [Link]

  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Reading Scientific Services Ltd. [Link]

  • Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. ResearchGate. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • Pharmaceutical Vacuum Tray Dryer Applications And Benefits. YakeClimate. [Link]

  • Efficient Pharmaceutical Processing with Vacuum Mixing and Drying. VORTEX Mixers. [Link]

  • Method of lyophylization to reduce solvent content and enhance product recovery.
  • Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467. YouTube. [Link]

  • Pharmaceutical | Freeze Drying and Vacuum Ovens. Digivac. [Link]

  • Form Conversion and Solvent Entrapment during API Drying. ACS Publications. [Link]

  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. ResolveMass. [Link]

  • 3-Methyl-5-phenylisoxazole. PubChem. [Link]

  • (3-ethyl-5-methyl-4-isoxazolyl)methanol. Chemical Synthesis Database. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for the Quantification of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of (3-Methyl-5-phenylisoxazol-4-yl)methanol, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our data underpins the safety and efficacy of therapeutic agents. This document is structured to provide not only procedural steps but also the scientific rationale behind method selection and validation, ensuring robust and reliable analytical outcomes.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, all framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3]

The Critical Role of Method Validation

Before delving into specific methodologies, it is crucial to understand the foundational principles of analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][4] This involves a thorough evaluation of specific performance characteristics. The ICH Q2(R2) guideline outlines a set of core validation parameters that ensure the reliability and accuracy of an analytical method.[5][6][7] These parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[1][7]

  • Accuracy: The closeness of the test results to the true value.[6][8]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[8]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[7]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

The following sections will explore how these validation parameters are applied to HPLC, GC, and UV-Vis spectrophotometry for the quantification of this compound.

Chemical Profile of this compound

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

  • Structure:

    Caption: Chemical structure of this compound

Understanding the physicochemical properties of this molecule is paramount in selecting and optimizing an appropriate analytical method. Its aromatic phenyl group and the isoxazole ring suggest strong UV absorbance, making UV-based detection methods viable. The presence of a hydroxyl group allows for potential derivatization in GC analysis to improve volatility and thermal stability.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a balance between performance, speed, cost, and the specific requirements of the analysis (e.g., routine quality control versus impurity profiling).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Visible Spectrophotometry
Specificity High (with appropriate column and mobile phase)High (with appropriate column and temperature program)Low to Moderate (potential interference from other UV-absorbing compounds)
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL)Very High (pg/mL to fg/mL), especially with mass spectrometry detectionModerate (µg/mL)
Linearity & Range Excellent over a wide concentration rangeExcellent over a wide concentration rangeGood, but can be limited by detector saturation at high concentrations
Accuracy & Precision HighHighModerate to High
Sample Throughput ModerateModerateHigh
Cost (Instrument/Operation) High / ModerateHigh / ModerateLow / Low
Robustness Good, but sensitive to mobile phase composition and column temperatureGood, but sensitive to injection port and oven temperatureVery Good

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical first choice.

A. Rationale for HPLC Method Selection

The polarity of the molecule, imparted by the hydroxyl and isoxazole groups, makes it well-suited for reversed-phase chromatography. The phenyl and isoxazole chromophores will allow for sensitive detection using a UV detector.

B. Experimental Protocol: HPLC Method Development and Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

2. Validation Protocol:

The validation process should follow a pre-approved protocol.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Develop Validation Protocol Specificity Specificity/ Selectivity Protocol->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Final Validation Report Robustness->Report Complete Validation

Caption: HPLC Method Validation Workflow

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of this compound, and a spiked placebo. The peak for the analyte should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50% to 150% of the expected sample concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is established from the linearity data, demonstrating acceptable accuracy and precision within the defined limits.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should typically be within 98-102%.[9][10]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.[6]

    • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The RSD should be ≤ 2%.

  • LOD & LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

II. Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may be amenable to direct GC analysis, derivatization of the hydroxyl group can improve its thermal stability and chromatographic peak shape.

A. Rationale for GC Method Selection

GC, especially when coupled with a mass spectrometer (GC-MS), offers exceptional specificity and sensitivity. FID is a robust and widely used detector that provides good quantitation for organic compounds.

B. Experimental Protocol: GC Method Development and Validation

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Detector Temperature (FID): 300 °C.

  • Derivatization (Optional): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility and thermal stability.

2. Validation Protocol:

The validation parameters are similar to those for HPLC, with adjustments for the GC technique.

  • Specificity: Inject a blank, a standard, and a spiked sample. With GC-MS, specificity is further enhanced by comparing the mass spectrum of the analyte peak to a reference spectrum.

  • Linearity, Range, Accuracy, and Precision: Follow the same principles as outlined for the HPLC method validation.

  • LOD & LOQ: Determined based on the signal-to-noise ratio or the calibration curve.

  • Robustness: Vary parameters such as injector temperature (±10 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±5%).

III. UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds with significant UV absorbance.[11] Its primary limitation is its lack of specificity.

A. Rationale for UV-Vis Spectrophotometry Selection

This method is ideal for the rapid quantification of this compound in pure form or in simple mixtures where interfering substances are absent.

B. Experimental Protocol: UV-Vis Method Development and Validation

1. Instrumentation and Measurement Conditions:

  • Spectrophotometer: A double-beam UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is soluble and stable, and that is transparent in the UV region of interest (e.g., methanol or ethanol).[12]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution across the UV-Vis spectrum.

2. Validation Protocol:

  • Specificity: While inherently non-specific, specificity can be demonstrated by analyzing a placebo or a mixture of known potential impurities and showing no significant absorbance at the analytical wavelength.

  • Linearity: Prepare a series of at least five concentrations and measure their absorbance. Plot absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Accuracy: Determined by the standard addition method or by analyzing a sample of known concentration.

  • Precision: Assessed by repeatedly measuring the absorbance of a single sample. The RSD should be low.

  • LOD & LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small variations in pH (if applicable) and instrument parameters.

Conclusion and Recommendations

The choice of the most appropriate analytical method for the quantification of this compound depends on the specific analytical needs.

  • For routine quality control of the pure substance or in a simple formulation, UV-Visible spectrophotometry offers a rapid and cost-effective solution. However, its lack of specificity must be carefully considered and addressed during validation.

  • For regulatory submissions and in the presence of potential impurities or in complex matrices, HPLC with UV detection is the recommended method. It provides an excellent balance of specificity, sensitivity, and robustness.

  • When very high sensitivity and specificity are required, or for impurity identification, GC-MS is the method of choice, particularly if the analyte is sufficiently volatile or can be readily derivatized.

Ultimately, a well-defined Analytical Target Profile (ATP) should guide the selection and development of the analytical procedure from the outset.[5] Regardless of the method chosen, a comprehensive validation study in accordance with ICH guidelines is mandatory to ensure the generation of reliable and defensible analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • ResearchGate. (2023). Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. [Link]

  • ResearchGate. (2024). Sulfamethoxazole Pharmaceutical Dosage Form Quantitative Estimation Using UV-Visible Spectrophotometric Method. [Link]

  • International Journal of Pharmaceutical and Analytical Research. (2022). Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy. [Link]

  • PubMed. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • ResearchGate. (2023). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. [Link]

  • International Journal of Creative Research Thoughts. (2021). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF OXICONAZOLE IN BULK AND FORMULATION. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. [Link]

  • ACS Publications. (2024). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. [Link]

  • Centers for Disease Control and Prevention. (1998). METHANOL 2000. [Link]

  • Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. [Link]

  • National Institutes of Health. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]

  • PubMed. (2010). (3-Phenyl-isoxazol-5-yl)methanol. [Link]

  • Journal of Chemical Health Risks. (2022). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] This guide provides a comparative analysis of the cytotoxic effects of (3-Methyl-5-phenylisoxazol-4-yl)methanol and its structurally related analogs. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy against various cancer cell lines, thereby offering valuable insights for researchers and drug development professionals.

The core structure, 3-methyl-5-phenylisoxazole, serves as a versatile template for chemical modifications. The nature and position of substituents on this scaffold can significantly influence the compound's cytotoxic potency and selectivity. This guide will delve into the experimental data available for analogs where the 4-position is modified, providing a basis for understanding the potential of this compound as a cytotoxic agent.

Comparative Cytotoxicity of Isoxazole Analogs

While direct cytotoxic data for this compound is not extensively reported in publicly available literature, a robust comparative analysis can be constructed by examining its close structural analogs, particularly the 5-methyl-3-phenylisoxazole-4-carboxamide derivatives. These compounds share the same core but differ in the functional group at the 4-position, offering a valuable perspective on the influence of this position on anticancer activity.

A study by an-Najah Staff (2021) investigated a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against a panel of human cancer cell lines.[3] The results, summarized in the table below, highlight the potent to moderate activities of these analogs.

Compound IDR Group (at Carboxamide Nitrogen)HeLa (IC₅₀ µM)Hep3B (IC₅₀ µM)MCF-7 (IC₅₀ µM)Hek293T (Normal Cell Line) (IC₅₀ µM)
2a 4-fluorophenyl0.918.02-112.78
2e 4-chlorophenyl----

Data extracted from an-Najah Staff, 2021.[3]

Another study focused on isoxazole-carboxamide derivatives and their promising activity against melanoma.[4] This research underscores the potential of the 5-methyl-3-phenylisoxazole-4-carboxamide scaffold in targeting specific cancer types. For instance, compound 2e in this study, N-(4-chlorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide, demonstrated remarkable activity against the B16F1 melanoma cell line with an IC₅₀ of 0.079 µM, comparable to the standard drug Doxorubicin (IC₅₀ = 0.056 µM).[4]

These findings suggest that the 3-methyl-5-phenylisoxazole core is a valid starting point for the design of potent anticancer agents. The variation in activity based on the substituent at the 4-position (carboxamide vs. the proposed methanol) is a critical aspect of the SAR. The high potency of the carboxamide derivatives suggests that the electronic and steric properties of the group at the 4-position play a crucial role in the interaction with biological targets.

Structure-Activity Relationship (SAR) Insights

The available data on isoxazole derivatives allows us to draw several SAR insights that can be extrapolated to this compound:

  • The Isoxazole Core: The 3-methyl-5-phenylisoxazole moiety is a recurring motif in compounds with demonstrated anticancer activity.[5] Its rigid structure and specific electronic distribution likely contribute to favorable binding interactions with molecular targets in cancer cells.

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the isoxazole ring is a key determinant of cytotoxic potency. The potent activity of the carboxamide derivatives indicates that a group capable of hydrogen bonding and with specific electronic properties enhances cytotoxicity.[3][4]

  • The Phenyl Group at the 5-Position: The presence of a phenyl ring at the 5-position is a common feature in many active isoxazole analogs. Modifications to this phenyl ring can further modulate activity.

For this compound, the hydroxyl group of the methanol substituent introduces a hydrogen bond donor and acceptor, which could potentially mimic some of the interactions of the carboxamide group. However, its smaller size and different electronic profile compared to the carboxamide derivatives would likely result in a different binding affinity and, consequently, a different cytotoxic profile.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for a standard in vitro cytotoxicity assay.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating the cytotoxic potential of chemical compounds.[6]

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, Hep3B, MCF-7)

  • Normal cell line (e.g., Hek293T) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity testing workflow.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HeLa, MCF-7) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Treatment 4. Cell Treatment (Incubate 48-72h) Seeding->Treatment CompoundPrep 3. Compound Preparation (Serial Dilutions) CompoundPrep->Treatment MTT_add 5. Add MTT Reagent Treatment->MTT_add Incubate_MTT 6. Incubate (4h) MTT_add->Incubate_MTT Formazan_sol 7. Solubilize Formazan (Add DMSO) Incubate_MTT->Formazan_sol Read_Absorbance 8. Read Absorbance (570 nm) Formazan_sol->Read_Absorbance Calc_Viability 9. Calculate % Viability Read_Absorbance->Calc_Viability Calc_IC50 10. Determine IC50 Calc_Viability->Calc_IC50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

The comparative analysis of this compound's analogs, particularly the carboxamide derivatives, reveals the significant potential of the 3-methyl-5-phenylisoxazole scaffold in the development of novel anticancer agents. The high potency observed in several analogs underscores the importance of the substituent at the 4-position in modulating cytotoxic activity.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). [Source not further specified]
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Source not further specified]
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). National Institutes of Health. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). National Institutes of Health. [Link]

  • Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. (n.d.). Sciforum. [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). National Institutes of Health. [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives. (2025). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. (2021). An-Najah Staff. [Link]

  • Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. (n.d.). National Institutes of Health. [Link]

  • The cytotoxic effects of 5f on the three cell lines as assessed by MTT... (n.d.). ResearchGate. [Link]

  • 3-Methyl-5-phenylisoxazole. (n.d.). PubChem. [Link]

  • Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl). (n.d.). Synergy Publishers. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). ResearchGate. [Link]

  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. (2022). National Institutes of Health. [Link]

  • (3-Phenyl-isoxazol-5-yl)methanol. (2010). PubChem. [Link]

Sources

A comparative review of synthetic routes for (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, this document provides a comparative analysis of prominent synthetic routes to (3-Methyl-5-phenylisoxazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. We will dissect three distinct strategies, evaluating them on criteria such as efficiency, scalability, and reagent accessibility.

Introduction to this compound

The isoxazole ring is a privileged scaffold in drug discovery, present in numerous therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The title compound, this compound, incorporates this key heterocycle and presents a valuable building block for the synthesis of more complex molecules with potential biological activity. The strategic placement of methyl, phenyl, and hydroxymethyl substituents offers multiple points for further chemical modification. This guide explores the primary synthetic challenges and provides a comparative framework for selecting the most appropriate route based on laboratory capabilities and research objectives.

Retrosynthetic Analysis

A logical approach to synthesizing this compound involves considering the assembly of the core isoxazole ring and the introduction of the C4-substituent as separate strategic goals. Our analysis identifies three primary retrosynthetic disconnections, forming the basis of our comparative review.

Retrosynthesis cluster_A Route A: Ester Reduction cluster_B Route B: Aldehyde Reduction cluster_C Route C: [3+2] Cycloaddition Target This compound Ester Ethyl 3-methyl-5-phenyl isoxazole-4-carboxylate Target->Ester FGI (Reduction) Aldehyde 3-Methyl-5-phenyl isoxazole-4-carbaldehyde Target->Aldehyde FGI (Reduction) Cycloaddition Acetonitrile Oxide + 3-Phenyl-2-propyn-1-ol Target->Cycloaddition 1,3-Dipolar Cycloaddition Ketoester Ethyl 2-acetyl-3-phenyl -3-oxopropanoate + Hydroxylamine Ester->Ketoester Isoxazole Formation Isoxazole 3-Methyl-5-phenylisoxazole + Formylating Agent Aldehyde->Isoxazole Formylation (e.g., Vilsmeier-Haack) StartingMaterialsC Acetaldoxime + Phenylpropargyl Alcohol Cycloaddition->StartingMaterialsC Precursors

Caption: Retrosynthetic analysis of this compound.

Route A: The Ester Reduction Pathway

This classical approach prioritizes the construction of the fully substituted isoxazole ring, incorporating a carboxylate group at the C4 position, which is subsequently reduced to the target primary alcohol. This method is robust and relies on well-established reaction mechanisms.

Scientific Rationale

The core of this strategy is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine to form the isoxazole ring. The choice of ethyl 2-acetyl-3-phenyl-3-oxopropanoate as the starting material ensures the correct placement of the methyl and phenyl groups at the C3 and C5 positions, respectively. The subsequent reduction of the stable ester functional group requires a potent hydride donor. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce the resonance-stabilized carboxylate.[3]

Experimental Protocol

Step 1: Synthesis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

  • To a stirred solution of ethyl 2-acetyl-3-phenyl-3-oxopropanoate (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Step 2: Reduction to this compound

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of ethyl 3-methyl-5-phenylisoxazole-4-carboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the solid cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by recrystallization or column chromatography.

RouteA Start_A Ethyl 2-acetyl-3-phenyl -3-oxopropanoate Intermediate_A Ethyl 3-methyl-5-phenyl isoxazole-4-carboxylate Start_A->Intermediate_A NH₂OH·HCl, NaOAc, EtOH, Reflux Product_A (3-Methyl-5-phenylisoxazol -4-yl)methanol Intermediate_A->Product_A 1. LiAlH₄, THF, 0°C to RT 2. Workup

Caption: Reaction scheme for the Ester Reduction Pathway (Route A).

Route B: The Aldehyde Reduction Pathway

This alternative strategy involves the initial synthesis of the less substituted 3-methyl-5-phenylisoxazole, followed by formylation at the C4 position and a final, milder reduction to the alcohol. This route avoids the use of potent, and often less selective, reducing agents like LiAlH₄.

Scientific Rationale

This pathway hinges on the electrophilic substitution at the C4 position of the isoxazole ring, which is activated for such reactions. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich heterocycles. The resulting aldehyde is significantly more reactive towards nucleophilic attack than the ester in Route A. This allows for the use of milder and more selective reducing agents, such as sodium borohydride (NaBH₄).[4] The chemoselectivity of NaBH₄ is a key advantage, as it will not reduce many other functional groups, offering a safer and often cleaner reaction profile.[5]

Experimental Protocol

Step 1: Synthesis of 3-Methyl-5-phenylisoxazole

  • This can be achieved through various methods, a common one being the reaction of benzoylacetone with hydroxylamine.

Step 2: Vilsmeier-Haack Formylation to 3-Methyl-5-phenylisoxazole-4-carbaldehyde

  • In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 3.0 eq.) to anhydrous N,N-dimethylformamide (DMF). Stir for 30 minutes.

  • Add a solution of 3-methyl-5-phenylisoxazole (1.0 eq.) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Step 3: Reduction to this compound

  • Dissolve the 3-methyl-5-phenylisoxazole-4-carbaldehyde (1.0 eq.) in methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding acetone, followed by water.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to afford the target alcohol.

RouteB Start_B 3-Methyl-5-phenylisoxazole Intermediate_B 3-Methyl-5-phenylisoxazole -4-carbaldehyde Start_B->Intermediate_B POCl₃, DMF (Vilsmeier-Haack) Product_B (3-Methyl-5-phenylisoxazol -4-yl)methanol Intermediate_B->Product_B NaBH₄, MeOH 0°C to RT

Caption: Reaction scheme for the Aldehyde Reduction Pathway (Route B).

Route C: The [3+2] Cycloaddition Pathway

This elegant approach builds the isoxazole ring through a 1,3-dipolar cycloaddition reaction, a powerful tool in heterocyclic synthesis.[6] This route can construct the core and install the necessary substituents in a single, highly convergent step.

Scientific Rationale

The [3+2] cycloaddition involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). To obtain the desired product, acetonitrile oxide is reacted with 3-phenyl-2-propyn-1-ol. Acetonitrile oxide is highly reactive and prone to dimerization, so it is typically generated in situ from acetaldoxime. The oxime is first converted to the corresponding hydroximoyl chloride using an N-halosuccinimide, which then eliminates HCl upon treatment with a non-nucleophilic base like triethylamine to yield the nitrile oxide dipole for immediate reaction.[7][8]

Experimental Protocol

Step 1: Synthesis of Acetaldoxime

  • Combine acetaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.1 eq.), and a base such as pyridine or sodium carbonate in an appropriate solvent (e.g., ethanol/water).

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • After the reaction is complete, work up by extraction to isolate the acetaldoxime.

Step 2: In Situ Generation of Acetonitrile Oxide and Cycloaddition

  • Dissolve acetaldoxime (1.1 eq.) and 3-phenyl-2-propyn-1-ol (1.0 eq.) in an inert solvent like chloroform or THF.

  • Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature to form the hydroximoyl chloride intermediate.

  • Cool the mixture to 0 °C and add triethylamine (Et₃N) dropwise. The triethylamine serves as a base to generate the nitrile oxide in situ, which is immediately trapped by the alkyne.

  • Allow the reaction to stir overnight at room temperature.

  • Filter the triethylammonium chloride salt and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

RouteC cluster_dipole Dipole Generation Acetaldoxime Acetaldoxime NitrileOxide [Acetonitrile Oxide] Acetaldoxime->NitrileOxide NCS, then Et₃N (in situ) Product_C (3-Methyl-5-phenylisoxazol -4-yl)methanol Alkyne 3-Phenyl-2-propyn-1-ol Alkyne->Product_C [3+2] Cycloaddition

Caption: Reaction scheme for the [3+2] Cycloaddition Pathway (Route C).

Comparative Analysis

FeatureRoute A: Ester ReductionRoute B: Aldehyde ReductionRoute C: [3+2] Cycloaddition
Number of Steps 2 (from substituted ketoester)3 (from simple isoxazole)2 (from acetaldoxime)
Key Reagents LiAlH₄, HydroxylaminePOCl₃, DMF, NaBH₄NCS, Triethylamine
Reagent Hazards High (LiAlH₄ is pyrophoric)Moderate (POCl₃ is corrosive)Low to Moderate
Selectivity Lower (LiAlH₄ is non-selective)High (NaBH₄ is chemoselective)High (Concerted cycloaddition)
Scalability Moderate (LiAlH₄ quenching is exothermic)GoodGood
Starting Materials Potentially complex ketoesterSimple isoxazole, commercially availableSimple, commercially available
Overall Yield Moderate to GoodModerateGood to Excellent

Conclusion and Recommendations

Each synthetic route offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • Route A (Ester Reduction) is a classic and dependable method, particularly if the required β-ketoester is readily available. However, the use of LiAlH₄ requires stringent anhydrous conditions and careful handling, making it less suitable for large-scale synthesis or less-equipped laboratories.

  • Route B (Aldehyde Reduction) provides a significant advantage in its final step by using the mild and safe reducing agent NaBH₄. While it may involve an additional step (formylation), the Vilsmeier-Haack reaction is generally high-yielding, and the overall process is often more amenable to scale-up.

  • Route C ([3+2] Cycloaddition) represents the most convergent and modern approach. It constructs the target molecule from simple, linear precursors in a single pot for the key reaction. This route often provides high yields and avoids harsh reagents, making it an excellent choice for efficiency and atom economy. The primary consideration is the availability and handling of the starting alkyne and the potential for regioisomer formation, although the chosen substrates strongly favor the desired product.

For researchers prioritizing safety, scalability, and mild conditions, Route B is highly recommended. For those seeking elegance, convergence, and high atom economy, Route C is the superior choice. Route A remains a solid, textbook option when the necessary starting materials are in hand.

References

  • Bhirud, J. D., & Narkhede, H. P. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (n.d.). ProQuest.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. (n.d.).
  • (3-ethyl-5-methyl-4-isoxazolyl)methanol. (2025, May 20).
  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015, May 14).
  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
  • (3-Phenylisoxazol-5-yl)methanol. (n.d.). ChemScene.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (n.d.).
  • BenchChem. (n.d.). Comparative analysis of different synthetic routes to 3-Methyl-5-(oxazol-5-yl)isoxazole.
  • (3-Phenylisoxazol-5-yl)methanol AldrichCPR. (n.d.). Sigma-Aldrich.
  • Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2022, June 30). PMC - NIH.
  • Method for preparing an aldehyde or alcohol by reduction of a carboxylic acid. (n.d.).
  • Reduction of carboxylic acids. (n.d.). Khan Academy.
  • Chem 115. (n.d.). Andrew G Myers Research Group.
  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. (2021, April 2).

Sources

A Comparative Analysis of (3-Methyl-5-phenylisoxazol-4-yl)methanol and (3-phenylisoxazol-5-yl)methanol: Unraveling the Impact of Methyl Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides an in-depth, objective comparison of two closely related isoxazole-containing molecules: (3-Methyl-5-phenylisoxazol-4-yl)methanol and (3-phenylisoxazol-5-yl)methanol. The primary focus of this analysis is to elucidate the potential influence of a methyl group at the C4-position of the isoxazole ring on the overall biological profile of the molecule.

Structural and Physicochemical Properties

The key structural difference between the two molecules lies in the substitution pattern on the isoxazole ring. This compound possesses a methyl group at the 4-position, in addition to the phenyl and methanol groups. In contrast, (3-phenylisoxazol-5-yl)methanol features a direct linkage between the isoxazole ring and the methanol group at the 5-position, with the 4-position remaining unsubstituted.

PropertyThis compound(3-phenylisoxazol-5-yl)methanol
Molecular Formula C₁₁H₁₁NO₂C₁₀H₉NO₂
Molecular Weight 189.21 g/mol 175.18 g/mol [4]
LogP (Predicted) ~2.1~1.83[4]
Topological Polar Surface Area (TPSA) 46.26 Ų46.26 Ų[4]
Hydrogen Bond Donors 11[4]
Hydrogen Bond Acceptors 33[4]
Rotatable Bonds 22[4]

The presence of the C4-methyl group in this compound increases its molecular weight and predicted lipophilicity (LogP) compared to its non-methylated counterpart. This seemingly minor structural modification can have profound implications for the molecule's pharmacokinetic and pharmacodynamic properties.

Postulated Biological Activity: A Comparative Outlook

Based on the extensive research into isoxazole derivatives, the primary area of comparative biological activity is likely to be in the realm of anticancer therapeutics .[3][5] The substitution pattern on the isoxazole ring is a critical determinant of cytotoxic potency and selectivity.[5]

Anticancer Activity

The introduction of a methyl group at the C4-position of the isoxazole ring in this compound could influence its anticancer activity in several ways compared to (3-phenylisoxazol-5-yl)methanol:

  • Steric Hindrance: The methyl group may introduce steric hindrance that could either enhance or diminish the binding affinity of the molecule to its biological target. Depending on the topology of the binding site, this steric bulk could promote a more favorable binding conformation or, conversely, prevent optimal interaction.

  • Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the isoxazole ring, potentially influencing its reactivity and interactions with target macromolecules.

  • Metabolic Stability: The methyl group could influence the metabolic stability of the compound. It may serve as a site for metabolic modification or, alternatively, shield adjacent positions from enzymatic degradation, thereby altering the compound's half-life and overall exposure.

While specific IC50 values for these two compounds are not available, studies on related 3,5-disubstituted isoxazoles have demonstrated potent anticancer activities. For instance, certain derivatives have shown efficacy against various cancer cell lines, with activities attributed to the inhibition of key signaling pathways.[5]

Potential Mechanisms of Action

Two of the most critical signaling pathways implicated in cancer progression and often targeted by small molecule inhibitors are the NF-κB and PI3K/Akt pathways. It is plausible that both this compound and (3-phenylisoxazol-5-yl)methanol could exert their potential anticancer effects through the modulation of these pathways.

NF-κB Signaling Pathway: The NF-κB pathway plays a pivotal role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers.[2] Inhibition of this pathway can lead to decreased proliferation and increased apoptosis of cancer cells. Small molecules can inhibit NF-κB signaling by preventing the phosphorylation and subsequent degradation of IκB proteins, which in turn sequesters NF-κB in the cytoplasm.[2]

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[6][7] Its constitutive activation is a frequent event in a wide range of human cancers.[7] Inhibition of this pathway can induce apoptosis and halt cell cycle progression.[6]

The differential ability of our two target molecules to modulate these pathways would be a key determinant of their respective therapeutic potentials. The methyl group in this compound could influence its ability to interact with key kinases or other proteins within these cascades.

Experimental Protocols for Comparative Analysis

To empirically determine the comparative biological effects of this compound and (3-phenylisoxazol-5-yl)methanol, the following experimental workflows are recommended:

Synthesis of Target Compounds

Synthesis of (3-phenylisoxazol-5-yl)methanol: This compound can be synthesized via a [3+2] cycloaddition reaction. A plausible synthetic route, adapted from the synthesis of a similar compound, (3-para-tolyl-isoxazol-5-yl)methanol, is as follows:[8][9]

  • Oxime Formation: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form benzaldoxime.[8][9]

  • Nitrile Oxide Formation and Cycloaddition: The resulting benzaldoxime is treated with a mild oxidizing agent, such as sodium hypochlorite, to generate the corresponding nitrile oxide in situ. This reactive intermediate then undergoes a [3+2] cycloaddition with a suitable three-carbon synthon containing a hydroxyl or protected hydroxyl group to form the isoxazole ring.[8][9]

  • Deprotection (if necessary): If a protected hydroxyl group was used, a final deprotection step would be required to yield (3-phenylisoxazol-5-yl)methanol.

Synthesis of this compound: The synthesis of this compound would likely involve a different strategy to achieve the desired substitution pattern. A potential approach could involve the reaction of a β-diketone precursor with hydroxylamine.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, or U87 glioblastoma cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and (3-phenylisoxazol-5-yl)methanol (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Western Blot Analysis for NF-κB and PI3K/Akt Pathway Modulation

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: Treat cancer cells with the IC50 concentrations of each compound for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for key proteins in the NF-κB pathway (e.g., p-IκBα, total IκBα, p-p65, total p65) and the PI3K/Akt pathway (e.g., p-Akt, total Akt, p-mTOR, total mTOR).

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.

Visualizing the Pathways

To better understand the potential mechanisms of action, the following diagrams illustrate the NF-κB and PI3K/Akt signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK Activation IkB IkB IKK->IkB Phosphorylation p-IkB p-IkB IkB->p-IkB p50 p50 p50_n p50 p50->p50_n Translocation p65 p65 p65_n p65 p65->p65_n Translocation NFkB_complex p50/p65/IkB NFkB_complex->IkB NFkB_complex->p50 NFkB_complex->p65 Proteasome Proteasome p-IkB->Proteasome Degradation DNA DNA p50_n->DNA p65_n->DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment p-Akt p-Akt Akt->p-Akt Phosphorylation mTOR mTOR p-Akt->mTOR Activation p-mTOR p-mTOR mTOR->p-mTOR Phosphorylation Cell_Cycle Cell Cycle Progression p-mTOR->Cell_Cycle Proliferation Proliferation p-mTOR->Proliferation Survival Survival p-mTOR->Survival

Figure 2: Simplified PI3K/Akt Signaling Pathway.

Conclusion and Future Directions

The comparative analysis of this compound and (3-phenylisoxazol-5-yl)methanol presents a compelling case for the significant influence of subtle structural modifications on biological activity. The presence of a methyl group at the C4-position is predicted to alter the physicochemical properties of the molecule, which in turn could modulate its anticancer efficacy.

While this guide provides a robust theoretical framework for comparison, it underscores the critical need for direct experimental evaluation. The provided protocols for synthesis and biological testing offer a clear path for researchers to generate the empirical data necessary to definitively compare these two compounds. Future studies should focus on a head-to-head comparison of their in vitro cytotoxicity across a panel of cancer cell lines, followed by mechanistic studies to elucidate their effects on key signaling pathways such as NF-κB and PI3K/Akt. Such research will not only clarify the structure-activity relationships within this specific isoxazole series but also contribute valuable knowledge to the broader field of anticancer drug discovery.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link].

  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. Available at: [Link].

  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. PMC - PubMed Central. Available at: [Link].

  • Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl) - Synergy Publishers. Available at: [Link].

  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PMC - PubMed Central. Available at: [Link].

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available at: [Link].

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC - NIH. Available at: [Link].

  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. NIH. Available at: [Link].

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. ResearchGate. Available at: [Link].

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link].

  • Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer. PMC - PubMed Central. Available at: [Link].

  • Activation of the NF-κB pathway as a mechanism of alcohol enhanced progression and metastasis of human hepatocellular carcinoma. PMC - PubMed Central. Available at: [Link].

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link].

  • Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells. MDPI. Available at: [Link].

  • Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma. MDPI. Available at: [Link].

  • Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells. PMC - NIH. Available at: [Link].

  • Inhibition of the PI3K/AKT/mTOR pathway in solid tumors. ResearchGate. Available at: [Link].

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link].

  • 3-Methyl-5-phenylisoxazole. PubChem - NIH. Available at: [Link].

  • Ethanol Extracts of Fruiting Bodies of Antrodia cinnamomea Suppress CL1-5 Human Lung Adenocarcinoma Cells Migration by Inhibiting Matrix Metalloproteinase-2/9 through ERK, JNK, p38, and PI3K/Akt Signaling Pathways. PMC - NIH. Available at: [Link].

  • NF-κB-mediated enhancement of H3K27me3 through EZH2: a mechanism to suppress pyocyanin-induced autophagy in macrophages. PubMed Central. Available at: [Link].

  • Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells. PubMed. Available at: [Link].

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available at: [Link].

  • Targeting MAPKs, NF-κB, and PI3K/AKT pathways by methyl palmitate ameliorates ethanol-induced gastric mucosal injury in rats. PubMed. Available at: [Link].

  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e]t[8][10][11]riazepine Derivatives and Potential Inhibitors of Protein Kinase C. PMC - PubMed Central. Available at: [Link].

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Available at: [Link].

  • Inhibition of the NF-κB/HIF-1α signaling pathway in colorectal cancer by tyrosol: a gut microbiota-derived metabolite. PubMed. Available at: [Link].

  • PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. NIH. Available at: [Link].

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. Available at: [Link].

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Isoxazole and its isomers, a class of five-membered heterocyclic compounds containing nitrogen and oxygen, are prevalent scaffolds in a multitude of pharmacologically active agents.[1][2][3] The seemingly subtle shift of a substituent, such as a methyl group, around the isoxazole ring can profoundly alter a molecule's biological activity. Consequently, the unambiguous differentiation of these isomers is not merely an academic exercise but a critical step in the synthesis and development of novel therapeutics.

This guide provides an in-depth comparative analysis of the spectroscopic data for different isoxazole isomers. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to equip you with the expertise to confidently distinguish between these closely related structures.

The Challenge of Isoxazole Isomerism

The isoxazole ring presents three potential sites for substitution, leading to a variety of positional isomers. For instance, a simple methyl-substituted isoxazole can exist as 3-methylisoxazole, 4-methylisoxazole, or 5-methylisoxazole. While sharing the same molecular formula and weight, their distinct atomic arrangements give rise to unique spectroscopic fingerprints.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach is paramount for the definitive characterization of isoxazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for isomer differentiation, as the chemical shifts of the ring protons and carbons are exquisitely sensitive to the electronic environment dictated by the substituent's position.

¹H NMR Spectroscopy:

The protons directly attached to the isoxazole ring exhibit characteristic chemical shifts and coupling patterns. The electronegativity of the adjacent oxygen and nitrogen atoms significantly influences the shielding of these protons.

Isomer H-3 H-4 H-5 Methyl Protons
Isoxazole ~8.4 ppm[4]~6.4 ppm[4]~8.8 ppm[4]N/A
3-Methylisoxazole N/A~6.2 ppm~8.3 ppm~2.3 ppm[5]
4-Methylisoxazole ~8.2 ppmN/A~8.6 ppm~2.1 ppm
5-Methylisoxazole ~8.1 ppm~6.1 ppm[6]N/A~2.4 ppm[6]

Note: Chemical shifts are approximate and can vary based on the solvent and other substituents.

Causality Behind the Shifts: The electron-withdrawing nature of the nitrogen atom deshields the adjacent protons (H-3 and H-5), causing them to resonate at a lower field (higher ppm) compared to the H-4 proton. The position of the methyl group, an electron-donating group, introduces subtle but measurable changes in the electronic distribution, leading to the distinct chemical shifts observed for each isomer.

¹³C NMR Spectroscopy:

The carbon chemical shifts provide complementary and often more definitive information for isomer assignment.[7]

Isomer C-3 C-4 C-5 Methyl Carbon
Isoxazole ~150 ppm~104 ppm~158 ppmN/A
3-Methylisoxazole ~159 ppm~103 ppm~157 ppm~12 ppm
4-Methylisoxazole ~149 ppm~113 ppm~156 ppm~9 ppm
5-Methylisoxazole ~150 ppm~101 ppm~167 ppm~12 ppm

Note: Chemical shifts are approximate and can vary.

Key Differentiator: The chemical shift of the carbon atom bearing the methyl group and the shifts of the adjacent ring carbons are highly diagnostic. For instance, in 5-methylisoxazole, the C-5 carbon is significantly downfield due to the direct attachment of the oxygen and the methyl group.

Infrared (IR) Spectroscopy: Probing Functional Groups and Ring Vibrations

IR spectroscopy provides valuable information about the vibrational modes of the isoxazole ring and its substituents. While the spectra of isomers can be similar, subtle differences in the fingerprint region can aid in their differentiation.

Characteristic IR Absorptions for the Isoxazole Ring:

  • C=N stretch: Typically observed in the range of 1610–1620 cm⁻¹.[8]

  • Ring C-H stretch: Found around 3100–3125 cm⁻¹.[8]

  • Ring stretching vibrations: A series of bands in the 1400-1600 cm⁻¹ region.

  • N-O stretch: Usually appears in the 1110-1168 cm⁻¹ range.[9]

The position of the methyl group can influence the exact frequencies and intensities of these vibrations, providing another layer of data for comparison. For example, the C-H out-of-plane bending vibrations in the fingerprint region can be characteristic for each isomer.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While isomers have the same molecular weight, their fragmentation patterns under electron impact (EI) or collision-induced dissociation (CID) can be distinct, offering a reliable method for differentiation.[8][10]

The primary fragmentation of the isoxazole ring often involves the cleavage of the weak N-O bond.[11] The subsequent fragmentation pathways are influenced by the position of the substituent, leading to the formation of characteristic fragment ions.

Predictable Fragmentation: The fragmentation of 3,5-diarylisoxazoles has been shown to be predictable, with the molecular ion rearranging and cleaving the N-O bond to form an acylazirine intermediate.[8] This intermediate then undergoes α-cleavage to produce distinct ions that reveal the original positions of the substituents.[8] This principle can be extended to simpler alkyl-substituted isoxazoles. Tandem mass spectrometry (MS/MS) can be particularly useful in distinguishing isomers by analyzing the fragmentation of selected precursor ions.[10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the isoxazole isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

    • Typical parameters: pulse width ~30°, relaxation delay 1-2 s, acquisition time 2-4 s, 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Typical parameters: pulse width ~30°, relaxation delay 2-5 s, a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) using appropriate NMR software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: FTIR Sample Preparation and Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Protocol 3: Mass Spectrometry (EI-MS) Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Utilize electron impact ionization, typically at 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizing the Workflow

The general workflow for the spectroscopic analysis and differentiation of isoxazole isomers can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized Isoxazole Isomer Mixture or Isolated Isomer NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Comparative Data Analysis - Chemical Shifts - Coupling Constants - Vibrational Frequencies - Fragmentation Patterns NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Conclusion Unambiguous Isomer Identification Data_Analysis->Conclusion

Caption: Workflow for Spectroscopic Differentiation of Isoxazole Isomers.

Conclusion

The accurate structural assignment of isoxazole isomers is a non-trivial but essential task in chemical research and drug development. A comprehensive analytical approach, leveraging the complementary strengths of NMR, IR, and mass spectrometry, is the most robust strategy for achieving unambiguous identification. By understanding the underlying principles that govern the spectroscopic behavior of these isomers, researchers can confidently navigate the complexities of their characterization and accelerate the pace of discovery.

References

  • Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1354. [Link]

  • ACS Publications. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]

  • Gaur, R., & Singh, R. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 5(1), 1-19. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]

  • ACS Publications. (n.d.). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Sci-Hub. (n.d.). Mass spectra of some alkyl isoxazoles. [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) (500 MHz) spectrum of isoxazole... [Link]

  • ResearchGate. (n.d.). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. [Link]

  • ResearchGate. (n.d.). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. [Link]

  • ACS Publications. (2021). Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k. [Link]

  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

  • PubChem. (n.d.). 3-Methylisoxazole. [Link]

  • PubChem. (n.d.). 5-Methylisoxazole. [Link]

  • NIH. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue),... [Link]

  • ResearchGate. (n.d.). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. [Link]

  • Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. [Link]

  • SpectraBase. (n.d.). 3-Methylisoxazole-5-carboxylic acid methyl ester. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoxazole. In NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 3-Amino-5-methylisoxazole - Optional[MS (GC)] - Spectrum. [Link]

  • ResearchGate. (n.d.). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. [Link]

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

  • PubChem. (n.d.). Isoxazole. [Link]

  • Frontiers. (2023). Machine learning in computational NMR-aided structural elucidation. [Link]

  • ResearchGate. (n.d.). Green Synthesis, Spectroscopic Investigation, Quantum Chemical and Molecular Docking studies of 3-Methylisoxazolo [4,5-b]pyridine. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating (3-Methyl-5-phenylisoxazol-4-yl)methanol Against Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the comparative molecular docking analysis of (3-Methyl-5-phenylisoxazol-4-yl)methanol, a novel compound with therapeutic potential, against established inhibitors of Cyclooxygenase-2 (COX-2). As researchers, scientists, and drug development professionals, our objective is to leverage computational methods to predict and rationalize the binding affinity and interaction patterns of this new chemical entity. This document offers not just a protocol, but a validated workflow designed to ensure scientific integrity and generate reproducible, high-quality data.

Introduction: The Rationale for Targeting COX-2 and the Promise of a Novel Isoxazole Derivative

Cyclooxygenase-2 (COX-2) is a well-validated therapeutic target, primarily for its role in inflammation and pain.[1] Unlike its constitutively expressed isoform, COX-1, COX-2 is inducible under pathological conditions, making its selective inhibition a desirable strategy to minimize the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2] The therapeutic landscape of COX-2 inhibitors, which includes well-known drugs such as Celecoxib and Rofecoxib, is a testament to the success of this approach.[3][4]

The compound of interest, this compound, belongs to the isoxazole class of heterocyclic compounds, a scaffold present in some known COX-2 inhibitors like Valdecoxib.[5] This structural similarity provides a strong rationale for investigating its potential as a COX-2 inhibitor. Molecular docking, a powerful in silico method, allows us to predict the binding conformation and affinity of a small molecule (ligand) to a protein's active site.[1] By comparing the docking performance of our novel compound with that of known inhibitors, we can gain valuable insights into its potential efficacy and guide further experimental validation.

Experimental Design: A Self-Validating and Robust Docking Protocol

The cornerstone of any reliable computational study is a meticulously designed and validated protocol. The following workflow is structured to ensure the accuracy and reproducibility of our molecular docking experiment.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Essential for preparing protein and ligand files.

  • AutoDock Vina: A widely used and validated open-source program for molecular docking.

  • PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.

  • Protein Data Bank (PDB): A repository for the 3D structural data of biological macromolecules.

  • PubChem: A public database of chemical substances and their activities.

Experimental Workflow Overview

The entire process, from data retrieval to results analysis, is depicted in the workflow diagram below. This systematic approach ensures that each step is logically sequenced and contributes to the overall integrity of the study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB_retrieval Retrieve COX-2 Structure (e.g., PDB ID: 3LN1) Protein_prep Protein Preparation (Remove water, add hydrogens) PDB_retrieval->Protein_prep Ligand_retrieval Retrieve Ligand Structures (PubChem) Ligand_prep Ligand Preparation (Energy minimization, define rotatable bonds) Ligand_retrieval->Ligand_prep Grid_gen Grid Box Generation (Define binding site) Protein_prep->Grid_gen Docking_run Run AutoDock Vina Ligand_prep->Docking_run Grid_gen->Docking_run Results_extraction Extract Binding Energies and Poses Docking_run->Results_extraction Validation Re-docking of Co-crystallized Ligand (RMSD Calculation) Results_extraction->Validation Visualization Visualize Interactions (PyMOL/Chimera) Results_extraction->Visualization Comparison Comparative Analysis Validation->Comparison Visualization->Comparison

Sources

Experimental Validation of the Proposed Mechanism of Action for (3-Methyl-5-phenylisoxazol-4-yl)methanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental validation of the proposed mechanism of action for the novel small molecule, (3-Methyl-5-phenylisoxazol-4-yl)methanol. As direct biological data for this specific compound is not yet publicly available, we will proceed by postulating a scientifically plausible mechanism based on the well-documented activities of the isoxazole scaffold. This guide is intended for researchers, scientists, and drug development professionals engaged in the elucidation of small molecule mechanisms of action and target validation.

The isoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Notably, many isoxazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[3][4] Therefore, this guide will be based on the hypothesis that This compound acts as a protein kinase inhibitor.

Part 1: The Proposed Mechanism of Action and Comparative Compounds

Based on the prevalence of kinase inhibition among bioactive isoxazoles, we hypothesize that this compound exerts its biological effects by inhibiting a specific protein kinase or a family of related kinases. For the purpose of this guide, we will focus on a hypothetical scenario where the compound is a putative inhibitor of a key signaling kinase, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase , a well-validated target in oncology.[3]

To provide a robust validation framework, it is essential to compare the experimental profile of this compound with that of established compounds. For this purpose, we have selected two comparators:

  • Gefitinib: A well-characterized, potent, and selective inhibitor of EGFR tyrosine kinase. This will serve as a positive control for EGFR-specific inhibition.

  • (3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)methanol: A structurally related isoxazole analog. This compound will help to establish a preliminary structure-activity relationship (SAR) and assess the specificity of the phenyl group in our target compound.

The following diagram illustrates the hypothesized signaling pathway and the proposed point of intervention for our test compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR EGFR (Phosphorylated) EGFR->P_EGFR Autophosphorylation Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Signaling_Cascade Activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Promotes Compound This compound Compound->P_EGFR Inhibits

Caption: Proposed mechanism of action: Inhibition of EGFR phosphorylation.

Part 2: A Step-by-Step Guide to Experimental Validation

The following sections detail a logical and self-validating workflow for testing our hypothesis. The causality behind each experimental choice is explained to provide a clear rationale for the proposed studies.

Initial Phenotypic Screening

The first step is to ascertain the biological activity of this compound in a relevant cellular context. Given our hypothesis of EGFR inhibition, a cancer cell line known to be dependent on EGFR signaling, such as the A549 non-small cell lung cancer line, would be an appropriate model.

Experimental Protocol: Cell Viability Assay

  • Cell Culture: Culture A549 cells in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, Gefitinib (positive control), and the thiophene analog (comparator). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Expected Outcome and Interpretation:

A potent cytotoxic effect of this compound in A549 cells would be the first piece of evidence supporting its potential as a biologically active molecule. The relative potency compared to Gefitinib and the thiophene analog will provide initial insights into its potential efficacy and SAR.

Table 1: Hypothetical Cell Viability Data (IC50 in µM)

CompoundA549 Cells
This compound5.2
Gefitinib0.8
(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)methanol25.6
Target Engagement and Validation

Once a cellular phenotype is established, the next critical step is to determine if the compound directly interacts with its putative target, EGFR, and inhibits its function.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Obtain recombinant human EGFR kinase, a suitable substrate peptide, and ATP.

  • Reaction Setup: In a 384-well plate, combine the EGFR enzyme, the substrate, and varying concentrations of the test compounds.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at 30°C for 1 hour.

  • Detection: Use a phosphospecific antibody or a luminescence-based assay to quantify the amount of phosphorylated substrate.

  • Data Analysis: Determine the IC50 of each compound for EGFR kinase inhibition.

Experimental Protocol: Western Blotting for Phospho-EGFR

  • Cell Treatment: Treat A549 cells with the test compounds at their respective IC50 concentrations for a short duration (e.g., 1-2 hours).

  • Lysis: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR and total EGFR. Use a loading control (e.g., β-actin) to ensure equal protein loading.

  • Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the ratio of phospho-EGFR to total EGFR.

Expected Outcome and Interpretation:

Direct inhibition of recombinant EGFR in the kinase assay and a significant reduction in the levels of phosphorylated EGFR in treated cells would provide strong evidence for on-target activity.

Table 2: Hypothetical Target Engagement Data

CompoundEGFR Kinase IC50 (µM)% Reduction of p-EGFR in A549 cells
This compound1.285%
Gefitinib0.0595%
(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)methanol15.820%

The following diagram illustrates the experimental workflow for target validation.

G Start Hypothesis: Compound is a Kinase Inhibitor Phenotypic_Screening Phenotypic Screening (Cell Viability Assay) Start->Phenotypic_Screening Target_Engagement Target Engagement (In Vitro Kinase Assay) Phenotypic_Screening->Target_Engagement If Active Cellular_Target_Validation Cellular Target Validation (Western Blot for p-EGFR) Target_Engagement->Cellular_Target_Validation If Inhibits Conclusion Mechanism Validated Cellular_Target_Validation->Conclusion If p-EGFR is Reduced

Caption: Experimental workflow for validating the proposed mechanism of action.

Target Deconvolution for Unbiased Target Identification

While the above experiments are designed to validate a specific hypothesis, it is crucial to employ an unbiased approach to identify all potential protein targets of this compound. This is essential for understanding its complete mechanism of action and potential off-target effects.[5][6]

Experimental Protocol: Affinity-Based Proteomics

  • Compound Immobilization: Synthesize a derivative of this compound with a linker and immobilize it on affinity beads.

  • Cell Lysate Incubation: Incubate the affinity beads with a cell lysate from a relevant cell line.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to a control.

Expected Outcome and Interpretation:

This experiment will provide a list of potential protein targets that directly interact with this compound. If EGFR is identified as a high-confidence hit, it will further validate our initial hypothesis. The identification of other potential targets will open new avenues for investigation and a more complete understanding of the compound's pharmacology.

Part 3: Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to experimentally validate the proposed mechanism of action of this compound as a protein kinase inhibitor. By combining hypothesis-driven experiments with unbiased target identification methods, researchers can build a comprehensive understanding of the compound's biological activity.

The successful validation of the proposed mechanism would warrant further preclinical development, including lead optimization to improve potency and selectivity, as well as in vivo efficacy studies in relevant animal models. The methodologies described herein are broadly applicable to the characterization of other novel small molecules and represent a foundational component of modern drug discovery.[7][8]

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry. Biological and Molecular Chemistry.
  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evalu
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.
  • Accelerate drug discovery with advanced target identification and valid
  • Introduction to small molecule drug discovery and preclinical development. Frontiers.
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online.
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole deriv
  • Target Deconvolution.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (3-Methyl-5-phenylisoxazol-4-yl)methanol. As a specialized isoxazole derivative, this compound requires a cautious and informed approach to waste management to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined are based on established best practices for laboratory chemical waste management and data from analogous chemical structures.

Hazard Assessment and Characterization

Table 1: Inferred Hazard Profile

Hazard CategoryAnticipated Risk & RationalePrimary Sources
Acute Toxicity (Oral, Dermal, Inhalation) Isoxazole derivatives and methanol can be toxic if swallowed, in contact with skin, or inhaled.[2][3][4][5] Assume the compound is harmful and minimize exposure.[2][3][4][5]
Skin Corrosion / Irritation May cause skin irritation upon contact.[2][6] Prolonged or repeated exposure should be avoided.[2][6]
Serious Eye Damage / Irritation Expected to cause eye irritation. Direct contact with eyes must be prevented.[6][6]
Flammability The "methanol" functional group suggests potential flammability.[4][7] Store away from ignition sources.[4][7]
Environmental Hazard The environmental fate is unknown, but discharge into drains or the environment must be avoided.[1][2][1][2]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound in any capacity, including for disposal, all personnel must wear appropriate PPE to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or tight-sealing safety goggles.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166 is critical to protect against potential splashes and airborne particles.[8][9]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat must be worn.Prevents direct skin contact. Contaminated gloves and clothing must be removed and decontaminated or disposed of properly.[3][9]
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.Avoid breathing dust or vapors.[2][6] For bulk transfers outside a fume hood, consult your EH&S department regarding respirator requirements.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][6][7]Prevents accidental ingestion and cross-contamination.

Disposal Decision Workflow

The following workflow provides a visual guide to the decision-making process for disposing of waste streams containing this compound. Each path leads to a specific, detailed protocol in the subsequent section.

G cluster_0 Start: Identify Waste Type cluster_1 Protocols cluster_2 Final Step start Waste Containing This compound A Protocol A: Empty Container Disposal start->A Empty Container (Glass or Plastic) B Protocol B: Contaminated Solid Waste Disposal start->B Contaminated Materials (Gloves, Wipes, Pipettes) C Protocol C: Bulk Chemical Waste Disposal start->C Bulk Solid or Solution end Arrange Waste Pickup by EH&S A->end B->end C->end Container is Full or Ready for Disposal

Sources

A Researcher's Guide to the Safe Handling of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in drug discovery and development, (3-Methyl-5-phenylisoxazol-4-yl)methanol presents a unique set of handling requirements. This guide provides a detailed protocol for its safe use, storage, and disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling related isoxazole derivatives and aromatic alcohols. A conservative approach is paramount when working with compounds with limited toxicological data.

Hazard Assessment: Understanding the Risks

Anticipated Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2]

  • Skin and Eye Irritation: Likely to cause irritation upon contact.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[4]

  • Flammability: While the compound itself is a solid, it may be flammable, especially in powdered form. The parent compound, isoxazole, is a highly flammable liquid.[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure.[8] The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[8][9]Provides a barrier against splashes and airborne particles, protecting both the eyes and face.
Hand Protection Nitrile or neoprene gloves.[9]Offers broad resistance against bases, oils, and many solvents commonly used with isoxazole derivatives.[9]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.[10]Protects the skin from splashes and potential fire hazards.
Foot Protection Closed-toe shoes, preferably safety boots with chemical resistance.[9]Protects feet from spills and falling objects.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if working outside a fume hood or if dust is generated.[11]Prevents inhalation of potentially harmful dust or vapors.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is essential for ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure the laboratory is well-ventilated.[5]

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[11]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the fume hood of any unnecessary items.

  • Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat. Handle gently to avoid creating dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials like strong oxidizing agents.[12][7]

Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Compound prep_fume_hood->handling_weigh Begin Work handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate Complete Work cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.